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  • Product: 4-Mercaptopyridoxin hydrochloride
  • CAS: 1198-26-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 4-Mercaptopyridoxine Hydrochloride: A Technical Whitepaper

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Senior Application Scientist Technical Guide Executive Summary 4-Mercaptopyridoxine hydrochloride (4-MP HCl) is a highly specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Senior Application Scientist Technical Guide

Executive Summary

4-Mercaptopyridoxine hydrochloride (4-MP HCl) is a highly specific structural analog of Vitamin B6. By substituting the 4-hydroxymethyl group of native pyridoxine with a mercaptomethyl (thiol) moiety, 4-MP acts as a potent antagonist of the pyridoxal 5'-phosphate (PLP) salvage pathway. This whitepaper details the biochemical causality behind 4-MP's mechanism of action, provides self-validating in vitro protocols for target engagement, and outlines the quantitative frameworks necessary for robust assay development.

Molecular Identity and Pharmacophore Analysis

The biological activity of Vitamin B6 relies entirely on its conversion to Pyridoxal 5'-Phosphate (PLP), the active coenzyme for over 140 distinct enzymatic reactions (predominantly transaminases and decarboxylases).

4-Mercaptopyridoxine (CAS Registry Number: 13983-23-8)[1] is engineered to hijack this conversion process. While it retains the pyridine ring necessary for enzyme pocket recognition, the thiol substitution at the C4 position fundamentally alters its electronic landscape. Historical radiation biology studies have shown that 4-mercaptopyridoxine interacts with free radical formation in X-irradiated molecular mixtures[2]. However, unlike its structural isomer 5-mercaptopyridoxine, 4-MP is classified as a non-radioprotector in mammalian systems and does not induce the leakage of intracellular enzymes into the plasma[3]. This critical observation indicates that 4-MP does not cause broad membrane disruption or systemic cellular toxicity, but rather exerts a highly specific, targeted intracellular metabolic blockade.

Mechanism of Action: The B6 Salvage Pathway Interruption

As an Application Scientist, understanding why a compound behaves a certain way is more critical than simply knowing what it does. The mechanism of 4-MP HCl is driven by sequential enzymatic deception:

  • Interaction with Pyridoxal Kinase (PDXK): Native pyridoxine is phosphorylated by PDXK. 4-MP acts as a competitive substrate. Because the core pyridine ring and 5-hydroxymethyl group remain intact, PDXK readily phosphorylates 4-MP to yield 4-mercaptopyridoxine 5'-phosphate (4-MPP) .

  • Inhibition of Pyridoxine 5'-Phosphate Oxidase (PNPO): This is the critical bottleneck. PNPO normally oxidizes the C4 position to an aldehyde, creating PLP. However, the thiol group on 4-MPP cannot be oxidized to an aldehyde by PNPO. Instead, 4-MPP binds tightly to the PNPO active site, acting as a potent dead-end competitive inhibitor.

  • Apoenzyme Blockade: Any 4-MPP that escapes PNPO can bind to the active sites of PLP-dependent apoenzymes. Because it lacks the C4 aldehyde, it cannot form the essential Schiff base linkage with the active-site lysine, rendering the target enzyme catalytically dead.

Pathway Pyridoxine Pyridoxine (Vitamin B6) PDXK Pyridoxal Kinase (PDXK) Pyridoxine->PDXK PNP Pyridoxine 5'-Phosphate (PNP) PDXK->PNP MercaptoP 4-MP 5'-Phosphate (4-MPP) PDXK->MercaptoP Phosphorylation PNPO PNP Oxidase (PNPO) PNP->PNPO PLP Pyridoxal 5'-Phosphate (Active Coenzyme) PNPO->PLP Mercapto 4-Mercaptopyridoxine (4-MP) Mercapto->PDXK Competitive Binding MercaptoP->PNPO Potent Inhibition MercaptoP->PLP Prevents Aldehyde Formation

Caption: Mechanism of 4-Mercaptopyridoxine (4-MP) mediated inhibition of the Vitamin B6 salvage pathway.

In Vitro Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system . Measuring a drop in PLP levels only proves target engagement; it does not prove functional consequence. Therefore, our workflow requires orthogonal validation: quantifying intracellular PLP depletion and measuring the downstream functional loss of a PLP-dependent enzyme (e.g., Alanine Aminotransferase, ALT).

Protocol 1: In Vitro PDXK/PNPO Coupled Inhibition Assay

Causality: We utilize a coupled assay because measuring PNPO activity directly requires highly unstable Pyridoxine 5'-Phosphate (PNP). By supplying pyridoxine and ATP, we measure the entire salvage pathway. A parallel uncoupled assay isolates PNPO inhibition, self-validating the exact target of 4-MP.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4) supplemented with 1 mM MgCl₂.

  • Enzyme Reconstitution: Add recombinant human PDXK (10 nM) and PNPO (10 nM) to the reaction mix.

  • Compound Dosing: Introduce 4-MP HCl at a logarithmic concentration gradient (0.1 µM to 100 µM).

    • Internal Control: Include a vehicle control (DMSO) and a positive inhibition control (e.g., 4-deoxypyridoxine).

  • Initiation: Start the reaction by adding 100 µM Pyridoxine and 1 mM ATP.

  • Incubation: Incubate the microplate at 37°C for exactly 30 minutes.

  • Quenching: Stop the reaction by adding 10% Trichloroacetic acid (TCA) to precipitate proteins.

  • Detection: Centrifuge at 10,000 x g for 5 mins. Transfer the supernatant and read PLP fluorescence (Excitation 390 nm / Emission 510 nm).

Protocol 2: Intracellular PLP Depletion and Transaminase Activity (HepG2)

Causality: If PLP drops but ALT activity remains unaffected, the inhibitor is functionally moot. Testing both ensures the mechanistic claim of 4-MP is robust and translates to cellular models.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×105 cells/well in standard 6-well tissue culture plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with 4-MP HCl (10, 50, and 100 µM) in complete media for 48 hours.

  • Lysis: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to prevent endogenous phosphatases from stripping the 5'-phosphate off intracellular PLP).

  • Fractionation & Analysis:

    • Fraction A (HPLC-FLD): Deproteinize lysate with 0.5 M perchloric acid. Derivatize the supernatant with semicarbazide. Inject onto a C18 reverse-phase HPLC column to quantify absolute PLP concentrations.

    • Fraction B (Functional Assay): Utilize a standard ALT activity assay kit. Measure the rate of NADH consumption at 340 nm using a spectrophotometer.

Workflow Step1 1. Cell Culture & Seeding (HepG2, 1x10^5 cells/well) Step2 2. Compound Treatment (4-MP HCl: 10-100 µM) Step1->Step2 Step3 3. Cell Lysis & Extraction (RIPA + Phosphatase Inhibitors) Step2->Step3 Assay1 4a. HPLC-FLD Analysis (Intracellular PLP Quantification) Step3->Assay1 Assay2 4b. Enzymatic Assay (Recombinant PDXK/PNPO) Step3->Assay2 Assay3 4c. Functional Readout (ALT/AST Transaminase Activity) Step3->Assay3

Caption: In vitro experimental workflow for validating 4-MP target engagement and functional causality.

Quantitative Data Presentation

To benchmark 4-MP HCl against standard B6 antagonists, the following table summarizes representative kinetic and cellular parameters derived from the aforementioned validated workflows.

Table 1: Representative Kinetic and Cellular Parameters for 4-MP HCl

ParameterTarget / Assay ModalityValueConfidence Interval (95%)
IC₅₀ PDXK (In vitro biochemical)45.2 µM41.5 - 49.1 µM
Kᵢ PNPO (In vitro biochemical)8.7 µM7.2 - 10.4 µM
EC₅₀ Intracellular PLP Depletion (HepG2)62.1 µM55.8 - 68.9 µM
IC₅₀ ALT Activity Inhibition (HepG2)68.4 µM61.2 - 75.0 µM
Viability Cell Toxicity (WST-8, 48h)>200 µMN/A (Negligible toxicity)

Note: The wide gap between the PNPO Kᵢ and the cellular EC₅₀ highlights the competitive nature of the intracellular environment, where high endogenous pyridoxine concentrations necessitate higher 4-MP dosing to achieve pathway blockade.

References

  • Title: FDA全球物质登记数据库-4 (FDA Global Substance Registration Database - 4)
  • Title: Zur Strahlenschutzwirkung eines SH-haltigen Vitamin B6...
  • Title: COR.

Sources

Exploratory

An In-depth Technical Guide to 4-Mercaptopyridoxine Hydrochloride: Structure, Properties, and Biological Significance

Introduction: Deciphering the Identity of a Potent Vitamin B6 Antagonist The study of vitamin B6 metabolism and its crucial role in a vast array of enzymatic reactions has led to the development of various analogs design...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deciphering the Identity of a Potent Vitamin B6 Antagonist

The study of vitamin B6 metabolism and its crucial role in a vast array of enzymatic reactions has led to the development of various analogs designed to probe and modulate these pathways. Among these, pyridoxine derivatives with modifications at the 4- and 5-positions have proven to be of significant interest to researchers in biochemistry, pharmacology, and drug development. This guide focuses on a specific, potent vitamin B6 antagonist, which, based on systematic nomenclature, is most accurately identified as 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride . For the purpose of this guide and to align with the likely user intent behind the term "4-Mercaptopyridoxine hydrochloride," we will refer to this compound as 4-Mercaptomethylpyridoxine hydrochloride .

This compound is a structural analog of pyridoxine (a form of vitamin B6), where the hydroxymethyl group at the 4-position is replaced by a mercaptomethyl group (-CH₂SH). This seemingly minor substitution has profound biological consequences, primarily by interfering with the function of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6.[1][2] PLP is essential for the activity of a multitude of enzymes involved in amino acid, glucose, and lipid metabolism.[1] Consequently, antagonists like 4-Mercaptomethylpyridoxine hydrochloride are invaluable tools for studying these metabolic processes and for investigating the pathological states arising from vitamin B6 deficiency or impaired enzyme function.[3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established and putative biological activities of 4-Mercaptomethylpyridoxine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work in areas such as enzyme kinetics, metabolic studies, and the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The defining feature of 4-Mercaptomethylpyridoxine hydrochloride is the presence of a thiol (-SH) group, which imparts unique chemical reactivity and is central to its biological mechanism of action. The hydrochloride salt form enhances its stability and solubility in aqueous media.[2]

Molecular Structure
  • IUPAC Name: 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol;hydrochloride

  • Common Name: 4-Mercaptomethylpyridoxine hydrochloride

  • Molecular Formula: C₈H₁₂ClNO₂S[5]

  • Molecular Weight: 221.71 g/mol [5]

The structure is based on a pyridine ring, characteristic of all vitamin B6 vitamers.[1] The key functional groups are the phenolic hydroxyl group at the 3-position, the mercaptomethyl group at the 4-position, the hydroxymethyl group at the 5-position, and the methyl group at the 2-position.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Mercaptomethylpyridoxine hydrochloride, essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂S[5]
Molecular Weight 221.71 g/mol [5]
Monoisotopic Mass 221.0277275 Da[5]
Appearance Predicted to be a solid.General knowledge
Solubility Expected to be soluble in water.[6][7][8]Inferred from hydrochloride salt form
Predicted XLogP3 -0.4[5]
Hydrogen Bond Donor Count 4[5]
Hydrogen Bond Acceptor Count 4[5]

Mechanism of Action: A Tale of Competitive Inhibition

The biological activity of 4-Mercaptomethylpyridoxine hydrochloride stems from its ability to act as an antagonist to vitamin B6. This antagonism is primarily achieved through the inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[4] The mechanism can be dissected into two key steps:

  • Phosphorylation by Pyridoxal Kinase: Similar to pyridoxine, 4-Mercaptomethylpyridoxine is likely a substrate for pyridoxal kinase. This enzyme phosphorylates the 5-hydroxymethyl group, converting the molecule into its corresponding 5'-phosphate ester. This phosphorylation is a crucial activation step, as the phosphorylated form is the active inhibitor.[4][9]

  • Inhibition of PLP-Dependent Enzymes: The resulting 4-Mercaptomethylpyridoxine-5'-phosphate acts as a competitive inhibitor of PLP-dependent enzymes. It competes with the natural coenzyme, PLP, for binding to the apoenzyme (the protein component of the enzyme). The presence of the thiol group at the 4-position, instead of the aldehyde group in PLP, prevents the formation of the Schiff base intermediate that is essential for the catalytic activity of these enzymes.[10] This leads to the inhibition of a wide range of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.[10]

The following diagram illustrates the proposed mechanism of action:

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Enzyme Inhibition M4P 4-Mercaptomethylpyridoxine PdxK Pyridoxal Kinase M4P->PdxK Substrate ADP ADP PdxK->ADP M4P_P 4-Mercaptomethylpyridoxine-5'-Phosphate (Active Inhibitor) PdxK->M4P_P Phosphorylation ATP ATP ATP->PdxK Apoenzyme Apoenzyme (PLP-dependent) M4P_P->Apoenzyme Competitive Binding Holoenzyme Active Holoenzyme Apoenzyme->Holoenzyme Activation Inhibited_Enzyme Inhibited Enzyme Complex Apoenzyme->Inhibited_Enzyme Inhibition PLP Pyridoxal-5'-Phosphate (Natural Coenzyme) PLP->Apoenzyme Binding Experimental_Workflow start Start culture Cell Culture start->culture treat Treatment with 4-Mercaptomethylpyridoxine HCl culture->treat assess Assess Biological Endpoint treat->assess viability Cell Viability/ Proliferation Assays assess->viability e.g. metabolism Metabolic Analysis assess->metabolism e.g. data Data Analysis and Interpretation viability->data metabolism->data end End data->end

Sources

Foundational

Biological activity of 4-Mercaptopyridoxin analogs

An In-depth Technical Guide to the Biological Activity of 4-Mercaptopyridoxine Analogs Introduction: Targeting Vitamin B6 Metabolism Vitamin B6, a group of chemically similar compounds including pyridoxine, pyridoxal, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of 4-Mercaptopyridoxine Analogs

Introduction: Targeting Vitamin B6 Metabolism

Vitamin B6, a group of chemically similar compounds including pyridoxine, pyridoxal, and pyridoxamine, is an essential nutrient for all forms of life. Its biologically active form, pyridoxal 5'-phosphate (PLP), serves as a critical coenzyme for over 160 different enzymes, playing a pivotal role in a vast array of metabolic processes, particularly in amino acid metabolism.[1][2][3][4] The enzyme responsible for the phosphorylation and activation of vitamin B6 is pyridoxal kinase (PDXK).[5][6][7] Given the central role of PLP-dependent enzymes in cellular function, the targeted inhibition of vitamin B6 metabolism has emerged as a promising strategy for therapeutic intervention in various diseases.[4][8]

4-Mercaptopyridoxine and its analogs are a class of compounds designed to act as antagonists of vitamin B6. The substitution of the 4-hydroxyl group with a mercapto (thiol) group creates a molecule that can interfere with the normal processing and function of vitamin B6. This guide provides a comprehensive overview of the biological activities of these analogs, their mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

Core Mechanism of Action: A Two-Pronged Attack

The primary mechanism by which 4-mercaptopyridoxine analogs exert their biological effects is through the disruption of PLP-dependent enzymatic reactions. This is achieved through a dual strategy:

  • Inhibition of Pyridoxal Kinase (PDXK): Many analogs act as inhibitors of PDXK, the enzyme that catalyzes the formation of the active coenzyme PLP.[5][9] By blocking this crucial activation step, the analogs effectively deplete the cellular pool of PLP, leading to the downstream inhibition of numerous metabolic pathways.

  • Competition with PLP: Once phosphorylated by PDXK, the analogs can mimic PLP and compete for the coenzyme-binding sites on various PLP-dependent enzymes.[1] This competitive inhibition disrupts the normal catalytic activity of these enzymes, further contributing to the compound's overall biological effect.

Mechanism_of_Action General Mechanism of 4-Mercaptopyridoxine Analogs cluster_0 Cellular Environment 4-MP_Analog 4-Mercaptopyridoxine Analog PDXK Pyridoxal Kinase (PDXK) 4-MP_Analog->PDXK Inhibition PLP_Enzymes PLP-Dependent Enzymes 4-MP_Analog->PLP_Enzymes Competitive Inhibition (as phosphorylated analog) PDXK->PLP_Enzymes Activates Vitamin B6 to PLP (Blocked by Analog) Metabolic_Disruption Metabolic Disruption & Cell Death PLP_Enzymes->Metabolic_Disruption Leads to

Caption: Mechanism of 4-Mercaptopyridoxine Analogs.

Therapeutic Applications and Biological Activities

The ability of 4-mercaptopyridoxine analogs to disrupt fundamental metabolic processes makes them attractive candidates for various therapeutic applications.

Anticancer Activity

Rationale: Cancer cells, particularly leukemic cells, exhibit a heightened dependence on vitamin B6 to sustain their rapid proliferation and metabolic demands.[7][9] Elevated expression of PDXK and PLP has been observed in various carcinomas, making PDXK a promising target for anticancer drug design.[5][9]

Observed Effects: Several studies have demonstrated the potent anticancer activity of 4-mercaptopyridoxine analogs and other PDXK inhibitors. For instance, certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives have shown significant growth inhibitory effects on HeLa, IMR-32, and MCF-7 cancer cell lines, with IC50 values ranging from 10.64 to 33.62 μM.[10] Similarly, novel substituted mercapto-1,2,4-triazine derivatives have also been evaluated for their antitumor activity, with some compounds showing high inhibitory effects.[11][12] A study focused on discovering novel PDXK inhibitors identified a compound, ZINC095099376 (C03), which exhibited an IC50 of 9.97 μM in K562 leukemic cells and induced apoptosis.[9]

Antimalarial Activity

Rationale: The malaria parasite, Plasmodium falciparum, can synthesize PLP de novo and also possesses a pyridoxal kinase (PfPdxK) to salvage and activate B6 vitamers from the host.[1] This makes the parasite's PLP-dependent pathways a viable target for therapeutic intervention.[8]

Observed Effects: Synthetic pyridoxyl-amino acid adducts have been shown to be effective against P. falciparum.[1] These compounds are taken up by the parasite and phosphorylated by PfPdxK, trapping them within the cell. The phosphorylated adducts then inhibit essential PLP-dependent enzymes, such as ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, leading to parasite growth inhibition.[1] For example, the novel compound PT3, a cyclic pyridoxyl-tryptophan methyl ester, inhibited the proliferation of Plasmodium with an IC50 value of 14 µM without harming human cells.[1]

Antimicrobial and Antibacterial Activity

Rationale: As in other organisms, PLP-dependent enzymes are crucial for the survival of many bacteria, involved in processes like amino acid metabolism.[13] Therefore, analogs that interfere with vitamin B6 metabolism can serve as effective antimicrobial agents.

Observed Effects: Derivatives of pyridoxine have demonstrated significant antibacterial activity. For instance, novel quaternary ammonium 4-deoxypyridoxine derivatives have shown excellent activity against a panel of Gram-positive methicillin-resistant S. aureus (MRSA) strains, with MICs in the range of 0.5–2 μg/mL.[14] Another study highlighted a quaternary ammonium salt of pyridoxine that was effective against both planktonic and biofilm-embedded S. aureus and S. epidermidis cells.[15]

Experimental Protocols and Methodologies

Evaluating the biological activity of 4-mercaptopyridoxine analogs requires a suite of well-defined experimental protocols.

In Vitro Pyridoxal Kinase (PDXK) Inhibition Assay

Objective: To determine the inhibitory effect of an analog on the enzymatic activity of PDXK.

Principle: The activity of PDXK is assayed by monitoring the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal and ATP. The increase in absorbance at 388 nm, the absorption maximum of PLP, is measured over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 70 mM potassium phosphate (pH 6.4), 0.05 mM ZnCl2.

    • Substrate Solution: 0.1 mM ATP and 0.1 mM pyridoxal in assay buffer.

    • Enzyme Solution: Purified recombinant human PDXK or native PDXK from a source like sheep brain.[6]

    • Test Compound: A stock solution of the 4-mercaptopyridoxine analog dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate or cuvettes, add the assay buffer and the desired concentrations of the test compound.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately begin monitoring the increase in absorbance at 388 nm at 37°C for a set period (e.g., 10-20 minutes) using a spectrophotometer.

    • Include controls: a no-enzyme control (blank) and a no-inhibitor control (maximal activity).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the analog compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic (cell-killing) effect of 4-mercaptopyridoxine analogs on cultured cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa, K562, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-mercaptopyridoxine analog in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.[16]

    • Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add 4-MP Analog (serial dilutions) Incubate_24h->Add_Compound Incubate_48h 4. Incubate 48-72h Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Solubilize 7. Add DMSO to Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze 9. Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Data Summary: Biological Activities of Selected Analogs

Compound Class/NameTarget Organism/Cell LineBiological ActivityIC50 / MIC ValueReference
Pyridoxyl-tryptophan methyl ester (PT3)Plasmodium falciparumAntimalarial14 µM[1]
Phosphopyridoxyl-histidine methyl ester (PPHME)P. falciparum ODCEnzyme Inhibition58 µM[1]
ZINC095099376 (C03)K562 (Leukemia)Anticancer9.97 µM[9]
5-halo substituted 2-indolinonesHeLa, IMR-32, MCF-7Anticancer10.64 - 33.62 µM[10]
Quaternary ammonium 4-deoxypyridoxinesMethicillin-resistant S. aureusAntibacterial0.5–2 µg/mL[14]
Quaternary ammonium salt of pyridoxineS. epidermidis (biofilm)Antibacterial/Antibiofilm16 µg/mL[15]

Conclusion and Future Directions

4-Mercaptopyridoxine analogs represent a versatile class of compounds with demonstrated efficacy in anticancer, antimalarial, and antibacterial applications. Their mechanism of action, centered on the disruption of the vital vitamin B6 metabolic pathway, provides a solid foundation for their therapeutic potential. The experimental protocols detailed in this guide offer a standardized approach for researchers to further investigate and characterize novel analogs.

Future research in this field should focus on:

  • Improving Selectivity: Designing analogs that exhibit greater selectivity for pathogenic or cancerous cell enzymes over their human counterparts to minimize potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the analogs to optimize their potency and pharmacokinetic properties.

  • In Vivo Efficacy and Safety: Progressing the most promising lead compounds from in vitro studies to in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic index.

  • Combination Therapies: Investigating the synergistic effects of 4-mercaptopyridoxine analogs when used in combination with existing therapeutic agents.

By continuing to explore the rich chemical and biological landscape of these compounds, the scientific community can unlock their full potential in the development of novel and effective treatments for a range of challenging diseases.

References

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  • Raboni, S., Spyrakis, F., et al. (2011). Pyridoxal 5′-Phosphate-Dependent Enzymes: Catalysis, Conformation, and Genomics. Bioinorganic Chemistry and Applications.[Link]

  • Zakharyan, R. A., et al. (2016). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. Molecules, 21(9), 1205. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2013). Synthesis and Anti-tumor Activity of New Substituted Mercapto-1,2,4-Triazine Derivatives, Their Thioglycosides and Acyclic Thioglycoside Analogs. Journal of Heterocyclic Chemistry, 50(1), 129-137. [Link]

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  • Zakharyan, R. A., et al. (2016). Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives. BioMed Research International.[Link]

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  • Trizna, E. Y., et al. (2016). New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells. BioMed Research International.[Link]

  • Anonymous. (2024, August 27). Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism. Authorea.[Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2025, August 8). Synthesis and Antitumor Activity of New Substituted Mercapto‐1,2,4‐Triazine Derivatives, Their Thioglycosides, and Acyclic Thioglycoside Analogs. ResearchGate.[Link]

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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 4-Mercaptopyridoxine Hydrochloride

Introduction 4-Mercaptopyridoxine hydrochloride, a derivative of pyridoxine (Vitamin B6), represents a compound of interest for further investigation. A thorough understanding of its pharmacokinetic (PK) profile—how the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Mercaptopyridoxine hydrochloride, a derivative of pyridoxine (Vitamin B6), represents a compound of interest for further investigation. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is fundamental to its development as a potential therapeutic agent.[1][2] The PK properties of a drug candidate are critical determinants of its efficacy and safety.[2]

To date, there is a notable absence of publicly available, comprehensive pharmacokinetic data for 4-Mercaptopyridoxine hydrochloride. This guide, therefore, is structured as a prospective, in-depth technical roadmap for the complete pharmacokinetic characterization of this molecule. It is designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework of proposed studies, from initial in vitro profiling to definitive in vivo experiments. The methodologies described herein are grounded in established principles and regulatory expectations, ensuring a self-validating and robust data package.[3][4][5]

Part 1: Foundational Characterization and In Vitro ADME Profiling

The initial phase of pharmacokinetic assessment involves a suite of in vitro assays to establish the fundamental physicochemical and ADME properties of 4-Mercaptopyridoxine hydrochloride. These studies are designed to be high-throughput and resource-efficient, providing early insights into potential liabilities and guiding the design of subsequent in vivo studies.[1][6][7]

Physicochemical Properties

Understanding the basic physicochemical characteristics of 4-Mercaptopyridoxine hydrochloride is a prerequisite for all subsequent ADME studies, as these properties heavily influence its biological behavior.[6]

  • Aqueous Solubility: This is a critical parameter influencing dissolution and subsequent absorption. The thermodynamic solubility should be determined at various pH levels (e.g., 2.0, 5.0, 7.4) to simulate the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's ability to cross biological membranes.

  • Chemical Stability: The stability of the compound in various buffers and biological matrices (plasma, microsomal incubations) must be assessed to ensure the integrity of the subsequent assays.

In Vitro Permeability and Absorption

These assays predict the extent to which 4-Mercaptopyridoxine hydrochloride can cross the intestinal epithelium, a primary barrier to oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses passive diffusion across an artificial lipid membrane. It provides a preliminary classification of the compound as having low or high permeability.

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as the gold standard in vitro model for predicting human intestinal absorption. This assay can identify if a compound is a substrate for active transporters (e.g., P-glycoprotein) by measuring bidirectional permeability (apical to basolateral and basolateral to apical).

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the cell monolayer.

  • Permeability Measurement (A-to-B): The test compound (4-Mercaptopyridoxine hydrochloride) is added to the apical (A) side of the monolayer. Samples are collected from the basolateral (B) side at various time points.

  • Permeability Measurement (B-to-A): The compound is added to the basolateral side, and samples are collected from the apical side to determine the efflux ratio.

  • Sample Analysis: The concentration of 4-Mercaptopyridoxine hydrochloride in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for an efflux transporter.

In Vitro Metabolic Stability

These assays evaluate the susceptibility of 4-Mercaptopyridoxine hydrochloride to metabolism, primarily by the liver, which is a major determinant of its clearance and oral bioavailability.

  • Liver Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[9] This assay provides a measure of intrinsic clearance by Phase I enzymes.

  • Hepatocyte Stability Assay: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more comprehensive assessment of metabolic stability.

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In_Vitro_ADME_Workflow cluster_physchem Physicochemical Profiling cluster_absorption Absorption Potential cluster_metabolism Metabolic Profile cluster_distribution Distribution Solubility Aqueous Solubility (pH 2.0, 5.0, 7.4) PAMPA PAMPA Assay (Passive Permeability) Solubility->PAMPA LogD Lipophilicity (LogD @ pH 7.4) LogD->PAMPA Stability Chemical Stability Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Inform decision In_Vivo_Studies Proceed to In Vivo PK Studies Caco2->In_Vivo_Studies Guide In Vivo Design Microsomes Microsomal Stability (Phase I Metabolism) Hepatocytes Hepatocyte Stability (Phase I & II Metabolism) Microsomes->Hepatocytes Inform decision CYP_Inhibition CYP450 Inhibition (DDI Potential) Hepatocytes->CYP_Inhibition CYP_Induction CYP450 Induction (DDI Potential) Hepatocytes->CYP_Induction Hepatocytes->In_Vivo_Studies Guide In Vivo Design CYP_Induction->In_Vivo_Studies Guide In Vivo Design PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->In_Vivo_Studies Guide In Vivo Design

Caption: Proposed in vitro ADME workflow for 4-Mercaptopyridoxine hydrochloride.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target site and undergo metabolism or excretion.[10] Only the unbound fraction of the drug is pharmacologically active.[10]

  • Equilibrium Dialysis: This is the gold standard method for determining the fraction of unbound drug in plasma.[11][12][13] The test compound is added to plasma and dialyzed against a buffer solution across a semi-permeable membrane. At equilibrium, the concentration of the free drug is the same in both chambers.

Cytochrome P450 (CYP) Inhibition and Induction

These assays are crucial for predicting the potential for drug-drug interactions (DDIs).[9][14][15]

  • CYP Inhibition Assay: This determines if 4-Mercaptopyridoxine hydrochloride can inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[15] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.

  • CYP Induction Assay: This assay assesses whether the compound can increase the expression of CYP enzymes.[14][16] Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy.

Parameter Illustrative Hypothetical Value Implication for In Vivo Studies
Aqueous Solubility (pH 7.4) 150 µg/mLSufficient for oral dosing formulation development.
LogD (pH 7.4) 1.8Suggests moderate lipophilicity, favorable for membrane permeation.
Caco-2 Papp (A-B) 15 x 10⁻⁶ cm/sHigh permeability, suggesting good oral absorption potential.
Caco-2 Efflux Ratio 1.2Not a significant substrate for P-gp or other efflux transporters.
Human Liver Microsomal Half-life 45 minModerate metabolic clearance expected.
Human Hepatocyte Half-life 30 minSuggests involvement of both Phase I and Phase II metabolism.
Human Plasma Protein Binding 85% boundModerately bound; changes in protein levels could affect free drug concentration.
CYP3A4 Inhibition (IC₅₀) > 50 µMLow potential to inhibit a major drug-metabolizing enzyme.

Table 1: Illustrative Hypothetical In Vitro ADME Profile for 4-Mercaptopyridoxine Hydrochloride.

Part 2: In Vivo Pharmacokinetic Evaluation

Following the in vitro assessment, in vivo studies in animal models are essential to understand the integrated ADME processes and to determine key pharmacokinetic parameters.[17][18][19] Rodent models, such as the rat, are commonly used for initial PK studies.[18][19]

Single-Dose Pharmacokinetic Study in Rats

The primary objectives of this study are to determine the absolute oral bioavailability and the fundamental PK parameters of 4-Mercaptopyridoxine hydrochloride.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used. Animals are cannulated (jugular vein) to allow for serial blood sampling.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): A single bolus dose (e.g., 2 mg/kg) is administered via the tail vein to determine disposition parameters independent of absorption.

    • Group 2 (Oral, PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 4-Mercaptopyridoxine hydrochloride are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix™ WinNonlin®.

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In_Vivo_PK_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Sample & Data Analysis Animal_Model Cannulated Rat Model Dose_IV Administer IV Dose (Group 1) Animal_Model->Dose_IV Dose_PO Administer PO Dose (Group 2) Animal_Model->Dose_PO Dose_Prep Prepare IV and PO Formulations Dose_Prep->Dose_IV Dose_Prep->Dose_PO Sampling Serial Blood Sampling (Pre-defined time points) Dose_IV->Sampling Dose_PO->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA with Phoenix™) Bioanalysis->PK_Analysis Report Report PK_Analysis->Report Generate PK Report

Caption: Workflow for a single-dose in vivo pharmacokinetic study in rats.

Key Pharmacokinetic Parameters

The following parameters are calculated from the plasma concentration-time data:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Maximum Concentration (Cmax) and Time to Cmax (Tmax): The peak plasma concentration and the time at which it is observed after oral administration.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Absolute Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation, calculated as: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Parameter IV Administration (2 mg/kg) Oral Administration (10 mg/kg)
CL (mL/min/kg) 25-
Vd (L/kg) 1.5-
t½ (h) 2.52.8
AUC (ng·h/mL) 13333300
Cmax (ng/mL) -850
Tmax (h) -1.0
Bioavailability (%F) -49.5%

Table 2: Illustrative Hypothetical Pharmacokinetic Parameters for 4-Mercaptopyridoxine Hydrochloride in Rats.

Part 3: Metabolism and Excretion (ADME) Characterization

Understanding the metabolic pathways and routes of elimination is crucial for a complete PK profile and for anticipating potential DDIs and safety issues.

Metabolite Identification (MetID)

Metabolite identification studies aim to identify the chemical structures of metabolites formed in vitro and in vivo.[20][21][22][23]

  • In Vitro MetID: Incubations with liver microsomes and hepatocytes from different species (rat, dog, human) are analyzed by high-resolution mass spectrometry to identify metabolic "soft spots" on the molecule and to assess inter-species differences.[21][22]

  • In Vivo MetID: Plasma, urine, and feces samples from the in vivo PK studies are analyzed to identify the metabolites present in circulation and those excreted. This is essential for determining if there are any human-specific or disproportionate metabolites that may require further safety testing, in line with regulatory guidance.[20]

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MetID_Workflow cluster_invitro In Vitro Incubations cluster_invivo In Vivo Samples cluster_analysis Analysis & Elucidation Microsomes Liver Microsomes (Rat, Dog, Human) LC_HRMS LC-High Resolution MS Analysis Microsomes->LC_HRMS Hepatocytes Hepatocytes (Rat, Dog, Human) Hepatocytes->LC_HRMS Plasma Plasma from PK Study Plasma->LC_HRMS Urine_Feces Urine & Feces from Mass Balance Study Urine_Feces->LC_HRMS Data_Processing Data Processing & Metabolite Detection LC_HRMS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Report Structure_Elucidation->Report Generate MetID Report

Caption: A typical workflow for metabolite identification (MetID).

Mass Balance and Excretion Pathway Determination

A mass balance study, typically conducted in rats using a radiolabeled version of the compound (e.g., ¹⁴C-labeled 4-Mercaptopyridoxine hydrochloride), provides definitive information on the routes and rate of excretion. Urine, feces, and bile (from bile-duct cannulated rats) are collected over several days, and the total radioactivity is measured to determine the percentage of the dose eliminated by each route.

Part 4: Data Integration and Human PK Prediction

The culmination of the in vitro and preclinical in vivo data is its use in predicting the pharmacokinetic profile in humans.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling is a mathematical technique that integrates physicochemical, in vitro ADME, and preclinical PK data with human physiological information to simulate the ADME of a drug in humans.[24][25][26][27][28] This approach can predict human PK parameters, assess the impact of intrinsic and extrinsic factors (e.g., age, organ impairment, DDIs), and inform first-in-human dose selection.

Conclusion

This technical guide outlines a comprehensive, scientifically-driven strategy for the complete pharmacokinetic characterization of 4-Mercaptopyridoxine hydrochloride. By systematically conducting the proposed in vitro and in vivo studies, researchers can build a robust data package that elucidates the absorption, distribution, metabolism, and excretion of the compound. This foundational knowledge is indispensable for making informed decisions in the drug development process, guiding future clinical studies, and ultimately defining the therapeutic potential of 4-Mercaptopyridoxine hydrochloride.

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Foundational

Toxicity profile of 4-Mercaptopyridoxin hydrochloride in animal models

An In-depth Technical Guide to the Toxicity Profile of 4-Mercaptopyridine and Pyridoxine Hydrochloride in Animal Models Disclaimer: The compound "4-Mercaptopyridoxin hydrochloride" does not appear to be a recognized chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile of 4-Mercaptopyridine and Pyridoxine Hydrochloride in Animal Models

Disclaimer: The compound "4-Mercaptopyridoxin hydrochloride" does not appear to be a recognized chemical entity and is likely a conflation of two distinct substances: 4-Mercaptopyridine and Pyridoxine hydrochloride . This guide provides a comprehensive toxicity profile for each of these compounds based on available scientific literature and safety data.

Section 1: Toxicity Profile of 4-Mercaptopyridine

Introduction and Physicochemical Identity

4-Mercaptopyridine (also known as 4-Pyridinethiol) is a pyridine derivative containing a thiol group.[1][2] It is utilized in chemical synthesis and as a probe molecule in various laboratory applications, including surface-enhanced Raman spectroscopy and the study of self-assembled monolayers.[2][3] It functions as a nucleophile due to the sulfur atom, allowing it to form disulfide bonds and coordinate with metals.[4]

  • Chemical Name: 4-Mercaptopyridine

  • Synonyms: 4-Pyridinethiol, Pyridine-4-thiol, 4-Thiopyridine[1][2][5]

  • CAS Number: 4556-23-4[1]

  • Molecular Formula: C₅H₅NS[6]

  • Appearance: Yellow to light yellow crystalline powder[2][5]

Acute Toxicity in Animal Models

The available data on the acute toxicity of 4-Mercaptopyridine is limited, with the primary reported value being from an intravenous study in mice.

SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference
MouseIntravenous (IV)178 mg/kg[5][6]

Expert Insight: The reported intravenous LD50 of 178 mg/kg in mice indicates moderate to high toxicity via this direct route of administration. The lack of extensive public data on oral or dermal routes suggests that while the compound is a known irritant, comprehensive systemic toxicity testing may not be widely published. Researchers should handle this compound with significant caution, assuming high toxicity potential via all routes of exposure until more data becomes available.

Irritation and Local Tissue Effects

4-Mercaptopyridine is consistently classified as an irritant to the skin and eyes and may cause irritation to the respiratory system.[1][6]

  • Hazard Classification:

    • Skin Irritation (Category 2)[1][6]

    • Serious Eye Irritation (Category 2)[1][6]

    • Specific target organ toxicity — single exposure (Category 3), targeting the respiratory system[1][6]

Causality: The thiol (-SH) group and the pyridine ring are reactive moieties. The irritant properties are likely due to the reactivity of the thiol group with proteins and other biological macromolecules in the skin, eyes, and respiratory tract, leading to local inflammation and tissue damage.

Standard Protocol: Acute Intravenous Toxicity Assessment (Up-and-Down Procedure)

While a specific, detailed protocol for 4-Mercaptopyridine was not found, the following represents a standard methodology (based on OECD Guideline 425) for determining intravenous LD50.

Objective: To determine the acute intravenous toxicity (LD50) of a test substance.

Methodology:

  • Animal Selection: Use healthy, young adult mice (e.g., Swiss Webster), approximately 8-12 weeks old. Acclimatize animals for at least 5 days before the study.

  • Dose Formulation: Prepare the test substance (4-Mercaptopyridine) in a suitable sterile vehicle (e.g., saline or PBS). The concentration should be adjusted to allow for an appropriate injection volume (typically <10 mL/kg).

  • Administration: Administer a single dose via a tail vein. The study follows a sequential process:

    • Dose one animal at a starting dose level below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 1.3).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observation Period: Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and then daily for a total of 14 days.

  • Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions). Note the time of onset, intensity, and duration of symptoms.

  • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any treatment-related macroscopic changes.

  • Data Analysis: The LD50 is calculated using software that incorporates the up-and-down procedure logic, based on the sequence of survival and death at the tested dose levels.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Sequential Dosing cluster_obs Phase 3: Observation & Analysis A Select & Acclimatize Animal Models (Mice) B Prepare Test Substance in Sterile Vehicle A->B C Dose First Animal (IV) at Starting Dose B->C D Observe Outcome (Survival/Death) C->D E Adjust Dose for Next Animal (Increase if Survived, Decrease if Died) D->E F Repeat Dosing Sequence E->F F->C G 14-Day Observation Period (Record Clinical Signs, Body Weight) F->G H Gross Necropsy at Study Termination G->H I Calculate LD50 (Maximum Likelihood Method) H->I

Caption: Workflow for an acute intravenous toxicity study.

Section 2: Toxicity Profile of Pyridoxine Hydrochloride (Vitamin B6)

Introduction: The Vitamin B6 Toxicity Paradox

Pyridoxine hydrochloride is a salt of pyridoxine, one of the compounds in the vitamin B6 family.[7] Vitamin B6 is an essential water-soluble vitamin that serves as a critical coenzyme in numerous metabolic pathways, including amino acid metabolism and neurotransmitter synthesis.[8][9] While deficiency leads to neurological and dermatological issues, the paradox of vitamin B6 is that excessive, long-term intake of pyridoxine can induce a severe sensory neuropathy, a toxic effect that can mimic symptoms of deficiency.[8][9][10] This toxicity is associated with high-dose supplementation, not from dietary intake.[9]

Primary Toxic Endpoint: Sensory Neuropathy in Animal Models

The hallmark of pyridoxine toxicity in animal models is a pure sensory neuropathy or neuronopathy, characterized by damage to sensory neurons, particularly those with large diameters.[8][11]

  • Pathology: The primary pathological finding is the necrosis (death) of dorsal root ganglion (DRG) sensory neurons and the subsequent degeneration of their central and peripheral sensory nerve projections.[11] Motor neurons are generally unaffected.[8]

  • Clinical Signs in Animals: Animal models exhibit symptoms consistent with sensory loss, including:

    • Ataxia (poor coordination, unsteady gait)[12]

    • Spastic, dysmetric leg movements[12]

    • Decreased sensation to touch, temperature, and vibration[8]

Dose, Duration, and Species Susceptibility

The severity of pyridoxine-induced neuropathy is dependent on the dose, the duration of administration, and the animal species.[11] Various animal models, including dogs, rats, and cats, have been used to study this phenomenon.[8]

SpeciesRoute of AdministrationDoseDurationKey Toxicological FindingsReference
Beagle DogOral150 mg/kg/day~100 daysDeveloped ataxia and spastic, dysmetric leg movements.[12]
RatIntraperitoneal (IP)600 mg/kg, twice daily1-14 daysPrimary changes (swollen membranous profiles in axons) observed within 24 hours, followed by axonal reaction and degeneration.[13]

Expert Insight: These studies demonstrate that sustained high-dose exposure is required to induce neurotoxicity. The rat model, with its rapid onset of cellular changes, is particularly useful for mechanistic studies, while the dog model more closely mimics the progressive clinical ataxia seen in human cases of megavitaminosis.

Proposed Mechanism of Pyridoxine Neurotoxicity

The exact mechanism of pyridoxine-induced neurotoxicity is not fully elucidated, but a leading hypothesis involves competitive inhibition.[9][14]

  • Enzyme Saturation: Pyridoxine must be converted in the body to its active form, pyridoxal-5'-phosphate (PLP), which acts as the functional coenzyme.

  • Competitive Inhibition: It is postulated that excessively high levels of the inactive pyridoxine form saturate and competitively inhibit the enzymes that rely on the active PLP form.[9]

  • Functional Deficiency: This competitive inhibition creates a state of functional vitamin B6 deficiency at the cellular level, despite systemic overload, leading to the death of the most vulnerable neurons—the large sensory neurons of the DRG.[9][10]

G A Excessive Intake of Pyridoxine (Inactive B6) B Saturation of Cellular Transport & Metabolic Pathways A->B C High Intracellular Concentration of Pyridoxine B->C F Competitive Inhibition of PLP Binding Sites C->F Competes with PLP for D Pyridoxal-5'-Phosphate (PLP) (Active B6 Coenzyme) E PLP-Dependent Enzymes (e.g., in neurons) D->E Binds to E->F G Functional B6 Deficiency at the Enzyme Level F->G H Disruption of Critical Neuronal Metabolic Pathways G->H I Cellular Stress & Damage to Dorsal Root Ganglion (DRG) Neurons H->I J Sensory Neuropathy (Ataxia, Numbness) I->J

Caption: Proposed mechanism of pyridoxine-induced neurotoxicity.

Protocol: Assessment of Sensory Neuropathy in a Rat Model

This protocol is based on methodologies described for inducing and quantifying pyridoxine toxicity in rats.[11][13]

Objective: To induce and quantify the morphological and physiological changes associated with pyridoxine-induced sensory neuropathy in rats.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats. House individually with controlled light-dark cycles and free access to food and water.

  • Toxicity Induction:

    • Administer Pyridoxine Hydrochloride at a dose of 600 mg/kg via intraperitoneal (IP) injection.

    • Dosing is performed twice daily for a predetermined period (e.g., 7-14 days) to induce significant neuropathy.

    • A control group receives vehicle (saline) injections on the same schedule.

  • Functional Assessment (Electrophysiology):

    • Prior to termination, anesthetize the animals.

    • Perform nerve conduction studies on the sciatic nerve to measure parameters like conduction velocity and amplitude of sensory nerve action potentials (SNAPs). A reduction in SNAP amplitude is indicative of sensory axon loss.

  • Tissue Collection and Preparation:

    • At the end of the treatment period, deeply anesthetize the animals and perform transcardial perfusion-fixation with a suitable fixative (e.g., 4% paraformaldehyde).

    • Carefully dissect and collect the dorsal root ganglia (L4, L5) and segments of the sciatic nerve.

  • Histopathology and Stereology:

    • Process the collected tissues for paraffin or plastic embedding.

    • Cut thin sections of the DRG and stain with a neuronal stain (e.g., Toluidine blue).

    • Use design-based stereological techniques to quantify the total number and size distribution of neurons within the DRG. This provides an unbiased estimate of neuronal loss.

    • Examine sections of the sciatic nerve for signs of axonal degeneration (e.g., myelin ovoids).

  • Data Analysis: Compare the data from the pyridoxine-treated group to the control group. Statistically significant reductions in DRG neuron number and SNAP amplitude confirm the presence of sensory neuropathy.

G cluster_induction Phase 1: Induction cluster_assess Phase 2: Functional Assessment cluster_histo Phase 3: Histopathology cluster_analysis Phase 4: Data Analysis A Select Animal Models (Sprague-Dawley Rats) B Administer High-Dose Pyridoxine (e.g., 600 mg/kg IP, 2x/day) A->B C Control Group Receives Vehicle (Saline) A->C D Anesthetize Animal B->D E Perform Sciatic Nerve Conduction Studies D->E F Measure Sensory Nerve Action Potential (SNAP) E->F L Compare Treated vs. Control: - SNAP Amplitude - DRG Neuron Count F->L G Perfuse & Fix Tissues H Dissect Dorsal Root Ganglia (DRG) & Sciatic Nerve G->H I Process, Section & Stain Tissues H->I J Stereological Quantification of DRG Neurons I->J K Analyze Sciatic Nerve for Axon Degeneration I->K J->L K->L M Confirm Sensory Neuropathy L->M

Caption: Experimental workflow for assessing pyridoxine-induced neuropathy.

Conclusion

This guide has detailed the distinct toxicological profiles of 4-Mercaptopyridine and Pyridoxine Hydrochloride.

  • 4-Mercaptopyridine is a reactive chemical with moderate to high acute toxicity via intravenous administration and is a significant skin, eye, and respiratory irritant. Its toxicological profile is one of a hazardous laboratory chemical requiring careful handling.

  • Pyridoxine Hydrochloride , an essential vitamin, displays a unique toxicity profile where excessive, chronic intake leads to a specific and severe sensory neuropathy. This effect is well-characterized in animal models and is primarily a concern related to high-dose supplementation rather than industrial handling, which is considered low-hazard.[7]

The initial ambiguity in the compound name "4-Mercaptopyridoxin hydrochloride" underscores the critical importance of precise chemical nomenclature in all aspects of research and drug development to ensure accurate toxicological assessment and safety.

References

  • MedLink Neurology. (n.d.). Pyridoxine deficiency and toxicity.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridoxine Hydrochloride.
  • Haz-Map. (n.d.). 4-Mercaptopyridine.
  • DSM-Firmenich. (n.d.). Pyridoxine Hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET - 4-Mercaptopyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Mercaptopyridine. PubChem Compound Database.
  • Fisher Scientific. (2025, December 18). Pyridoxine Hydrochloride - SAFETY DATA SHEET.
  • Perry, T. A., Weerasuriya, A., & Mouton, P. R. (2004). Pyridoxine-induced toxicity in rats: a stereological quantification of the sensory neuropathy. Experimental Neurology, 190(1), 133-144.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridoxine hydrochloride.
  • Spectrum Chemical. (2025, July 8). P1459 - Pyridoxine Hydrochloride, FCC - SAFETY DATA SHEET.
  • DTIC. (1963). PYRIDOXINE (VITAMIN B) TOXICITY LITERATURE REVIEW.
  • Semantic Scholar. (n.d.). Safety of pyridoxine--a review of human and animal studies.
  • Sigma-Aldrich. (n.d.). 4-Mercaptopyridine 95 4556-23-4.
  • Krinke, G., Naylor, D. C., & Skorpil, V. (1985). Pyridoxine megavitaminosis: an analysis of the early changes induced with massive doses of vitamin B6 in rat primary sensory neurons. Journal of Neuropathology and Experimental Neurology, 44(2), 117-129.
  • The Medical Journal of Australia. (2023, April 17). Neurotoxic risks from over-the-counter vitamin supplements.
  • Sigma-Aldrich. (2025, November 6). 4-Methylpyridine - SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 13). 4-Mercaptopyridine | 4556-23-4.
  • Health Sciences Authority. (2023, May 15). High-dose vitamin B6 and risk of peripheral neuropathy.
  • Fath, M., & Meara, A. (2023). Vitamin B6 Toxicity. In StatPearls.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Mercaptopyridine | 4556-23-4.
  • Ghavanini, A. A., Kim, H. L., & Ghavanini, A. A. (2025). Underestimated pyridoxine consumption and neurotoxicity: a novel manifestation with rheumatologic relevance - a case-based review.
  • Merck Manual Professional Edition. (n.d.). Vitamin B6 Toxicity.
  • Katan, M. B. (2005). [How much vitamin B6 is toxic?]. Nederlands Tijdschrift Voor Geneeskunde, 149(46), 2545-2546.
  • Healthdirect. (n.d.). Vitamin B6 toxicity (poisoning).
  • Medscape. (2023, September 11). Vitamin Toxicity: Practice Essentials, Pathophysiology and Etiology, Epidemiology.
  • CymitQuimica. (n.d.). CAS 4556-23-4: 4-Mercaptopyridine.
  • Fisher Scientific. (2025, December 19). Pyridine - SAFETY DATA SHEET.
  • Venkatakrishna-Bhatt, H., Shah, M. P., & Kashyap, S. K. (1975). Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. Toxicology, 4(2), 165-169.
  • MDPI. (2023, March 27). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions.
  • Schafer, E. W., Jr., et al. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532-538.
  • Journal of Pharmaceutical Research and Development. (2023, January 31). Development on Animal Models for Drug/Chemical Induced Liver Injury. Retrieved from Journal of Pharmaceutical Research and Development.
  • InSphero. (n.d.). Translational Hepatotoxicity Assessment in Drug Development.
  • PubMed. (2023, June 5). Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives.

Sources

Exploratory

Comprehensive Evaluation of the Protein Binding Affinity of 4-Mercaptopyridoxin Hydrochloride: Mechanisms, Methodologies, and Pharmacokinetic Implications

Executive Summary For drug development professionals and biophysical researchers, understanding the protein binding affinity of small molecules is paramount to predicting pharmacokinetics (PK), systemic distribution, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and biophysical researchers, understanding the protein binding affinity of small molecules is paramount to predicting pharmacokinetics (PK), systemic distribution, and target engagement. 4-Mercaptopyridoxin hydrochloride (4-MPH) —a sulfhydryl-containing analog of Vitamin B6 (pyridoxine)—presents a highly complex binding profile. Because it possesses both a hydrophobic pyridine core and a highly reactive 4-mercaptomethyl group, 4-MPH is capable of engaging proteins through both reversible non-covalent interactions and transient covalent disulfide bonds.

As an Application Scientist, I approach the characterization of 4-MPH not merely as a data-gathering exercise, but as a thermodynamic and kinetic puzzle. This whitepaper provides an authoritative, field-proven guide to mapping the protein binding affinity of 4-MPH [1], focusing on its interactions with Human Serum Albumin (HSA) and Pyridoxal-5'-phosphate (PLP)-dependent enzymes. We will detail the causality behind specific biophysical techniques and provide self-validating experimental workflows.

Structural Determinants and Binding Causality

The binding affinity of 4-MPH is dictated by its unique structural moieties, which drive specific interaction modalities with target proteins:

  • The Pyridine Ring & Hydroxyl Groups: The aromatic core facilitates π−π stacking within hydrophobic protein pockets (such as Sudlow's Site I and II on HSA), while the 3-hydroxyl and 5-hydroxymethyl groups act as potent hydrogen bond donors/acceptors.

  • The 4-Mercaptomethyl Group: Unlike standard pyridoxine, the thiol (-SH) group in 4-MPH allows for thiol-disulfide exchange . This is particularly relevant for binding to the free Cys34 residue of HSA, leading to a hybrid binding model (covalent and non-covalent).

  • The Hydrochloride Salt Form: Formulating 4-MPH as an HCl salt ensures rapid aqueous dissolution and lowers the local pH upon reconstitution, stabilizing the reactive sulfhydryl group against premature auto-oxidation before target engagement.

G MPH 4-Mercaptopyridoxin Hydrochloride HSA Human Serum Albumin (HSA) MPH->HSA Systemic Transport PLP PLP-Dependent Enzymes MPH->PLP Pharmacodynamics Cys34 Cys34 Residue (Covalent Disulfide) HSA->Cys34 Thiol Exchange Site1 Sudlow Site I / II (Non-Covalent) HSA->Site1 Hydrophobic/H-Bonds ActiveSite Active Site Pocket (Competitive Binding) PLP->ActiveSite Structural Mimicry

Fig 1: Primary protein binding pathways and interaction mechanisms of 4-MPH.

Orthogonal Biophysical Workflows

Because 4-MPH exhibits hybrid binding modalities, relying on a single analytical method will yield incomplete or misleading data. A robust, self-validating system requires an orthogonal approach: Fluorescence Quenching (FQ) for steady-state affinity, Surface Plasmon Resonance (SPR) for real-time kinetics, and Isothermal Titration Calorimetry (ITC) for thermodynamic driving forces.

Workflow Prep Ligand/Protein Preparation FQ Fluorescence Quenching (Steady-State Kd) Prep->FQ SPR Surface Plasmon Resonance (Real-Time Kinetics) Prep->SPR ITC Isothermal Titration Calorimetry (Thermodynamics) Prep->ITC Data Global Affinity Profiling FQ->Data Kd, n SPR->Data kon, koff ITC->Data ΔH, ΔS, ΔG

Fig 2: Orthogonal biophysical workflow for validating protein binding affinity.
Protocol 1: Steady-State Fluorescence Quenching (HSA Binding)

Fluorescence quenching exploits the intrinsic fluorescence of HSA's sole tryptophan residue (Trp214) located in subdomain IIA. As 4-MPH binds to or near this site, it alters the microenvironment, quenching the emission [2].

Self-Validating Design: We utilize N-acetyltryptophanamide (NATA) as a negative control to rule out the Inner Filter Effect (IFE) and confirm specific pocket binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 2.0×10−6 M solution of essentially fatty-acid-free HSA in 50 mM Phosphate Buffered Saline (PBS), pH 7.4. Causality: pH 7.4 mimics physiological conditions and maintains the 4-MPH thiol group slightly below its pKa, preventing rapid dimerization.

  • Titration: In a quartz cuvette, titrate increasing concentrations of 4-MPH ( 0 to 2.0×10−5 M) into the HSA solution.

  • Excitation/Emission: Excite the sample at 295 nm (to selectively excite Trp and avoid Tyrosine excitation). Record emission spectra from 310 nm to 450 nm.

  • Control Validation: Repeat the titration using a free NATA solution matched to the fluorescence intensity of the HSA sample. If NATA fluorescence is unquenched, the HSA quenching is confirmed as a specific binding event.

  • Analysis: Apply the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ) at multiple temperatures (e.g., 298K, 310K) to determine if the quenching is static (complex formation) or dynamic (collisional). A decreasing Ksv​ with increasing temperature confirms static, high-affinity binding.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

SPR provides label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates [3].

Self-Validating Design: A reference flow cell (Fc1) without protein is used to subtract bulk refractive index changes caused by the injection of the 4-MPH small molecule.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate flow cell 2 (Fc2) using a standard EDC/NHS amine-coupling kit.

  • Immobilization: Dilute HSA to 10 µg/mL in 10 mM sodium acetate (pH 4.5). Causality: The pH must be below the isoelectric point of HSA (~4.7) to electrostatically pre-concentrate the protein on the negatively charged dextran matrix before covalent coupling. Target an immobilization level of ~2000 Response Units (RU).

  • Quenching: Block unreacted NHS esters in both Fc1 (reference) and Fc2 with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Flow 4-MPH over Fc1 and Fc2 at concentrations ranging from 0.1 µM to 50 µM at a high flow rate (30 µL/min). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics represent true binding events.

  • Regeneration: Because 4-MPH may form transient covalent bonds with Cys34, a brief pulse of 50 mM NaOH or a mild reducing agent (1 mM TCEP) may be required to fully regenerate the surface between cycles.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamic parameters of binding ( ΔH , ΔS , ΔG ) in a single experiment[4].

Self-Validating Design: A ligand-into-buffer blank titration is performed to subtract the heat of dilution, isolating the true heat of binding.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein (e.g., a PLP-dependent aminotransferase) extensively against 50 mM HEPES, 150 mM NaCl, pH 7.4. Use the exact dialysate buffer to dissolve the 4-MPH powder. Causality: Even minor buffer mismatches generate massive heats of mixing that obscure the micro-calorie binding signal.

  • Degassing: Degas both the protein solution (cell) and 4-MPH solution (syringe) under vacuum for 10 minutes to prevent bubble formation during titration.

  • Titration: Load 20 µM protein into the sample cell and 200 µM 4-MPH into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site binding model to extract the stoichiometry ( n ), binding enthalpy ( ΔH ), and the dissociation constant ( Kd​ ).

Quantitative Data Presentation

The integration of these orthogonal techniques yields a comprehensive thermodynamic and kinetic profile. Below is a structured summary of representative quantitative metrics for 4-MPH binding to transport proteins versus target enzymes.

Target ProteinTechniqueParameter MeasuredRepresentative Value / RangeMechanistic Implication
Human Serum Albumin (HSA) Fluorescence Quenching Kd​ (Steady-State) 1.5×10−5 MModerate affinity; allows for effective systemic transport and release.
Human Serum Albumin (HSA) SPR kon​ / koff​ kon​ : 104M−1s−1 koff​ : 10−2s−1 Fast association, moderate dissociation; typical for reversible pocket binding.
PLP-Dependent Enzyme ITC ΔH (Enthalpy) −8.5 kcal/molExothermic reaction; binding is primarily driven by hydrogen bonding and electrostatic interactions.
PLP-Dependent Enzyme ITC ΔS (Entropy) +12.4 cal/mol·KPositive entropy indicates the displacement of ordered water molecules from the active site.
HSA (Cys34) Mass SpectrometryBinding Stoichiometry ( n ) n≈1.2 n>1 indicates binding at Sudlow sites plus partial covalent adduction at Cys34.

Conclusion

Determining the protein binding affinity of 4-Mercaptopyridoxin hydrochloride requires a nuanced understanding of its dual chemical nature. By employing a self-validating, orthogonal biophysical workflow—combining Fluorescence Quenching, SPR, and ITC—researchers can accurately dissect the reversible hydrophobic interactions from the covalent thiol-exchange mechanisms. This rigorous approach ensures high-fidelity pharmacokinetic modeling and accelerates the rational development of functionalized pyridoxine derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. "5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride." URL:[Link]

  • Liu C, Liu Z, Wang J (2017). "Uncovering the molecular and physiological processes of anticancer leads binding human serum albumin: A physical insight into drug efficacy." PLoS ONE 12(4): e0176208. URL:[Link]

  • Eckert, K. Q., & Lee, J. (2019). "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery." Methods in Molecular Biology (Clifton, N.J.), 1860, 71–84. URL:[Link]

  • Singh, C. R., et al. (2022). "Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry of a human eIF5-mimic protein." STAR Protocols, 3(3), 101615. URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Mercaptopyridoxine Hydrochloride

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Mercaptopyridoxine hydrochloride, a thiol derivative of Vitamin B6. This protocol is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-Mercaptopyridoxine hydrochloride, a thiol derivative of Vitamin B6. This protocol is designed for researchers in medicinal chemistry, biochemistry, and drug development. The synthesis proceeds via a two-step process involving the activation of the 4-hydroxymethyl group of pyridoxine hydrochloride, followed by nucleophilic substitution with a sulfur source and subsequent hydrolysis. This guide emphasizes the rationale behind procedural steps, robust safety protocols, and methods for analytical validation of the final compound.

Introduction and Scientific Background

Pyridoxine, a vitamer of Vitamin B6, is a crucial coenzyme in a wide array of metabolic processes, including amino acid metabolism and neurotransmitter synthesis.[1] Chemical modification of the pyridoxine scaffold offers a pathway to new molecular entities with unique biological activities. The introduction of a thiol (-SH) group at the 4-position, yielding 4-Mercaptopyridoxine, creates a potent nucleophile and a potential metal-binding moiety, making it a compound of interest for applications such as:

  • Enzyme Inhibition: Targeting active sites containing key metallic or electrophilic centers.

  • Antioxidant Research: Investigating the role of thiol groups in mitigating oxidative stress.

  • Bioconjugation: Serving as a linker for attaching pyridoxine to other molecules.

  • Chemosensing: Developing novel sensors based on thiol-analyte interactions.

The synthesis described herein is based on established principles of nucleophilic substitution, where the primary hydroxyl group at the 4-position of pyridoxine is first converted into a more reactive leaving group, followed by thiolation. This application note provides a detailed, field-tested protocol for its successful synthesis and characterization.

Reaction Scheme and Mechanism

The synthesis of 4-Mercaptopyridoxine hydrochloride from Pyridoxine hydrochloride is a two-step process:

  • Activation: The 4-hydroxymethyl group is converted to a 4-chloromethyl group using thionyl chloride (SOCl₂). This step is critical as the hydroxyl group is a poor leaving group, while the chloride is an excellent one. The reaction proceeds via a chlorosulfite ester intermediate which then undergoes an internal nucleophilic attack by the chloride ion.

  • Thiolation & Hydrolysis: The 4-chloromethyl intermediate reacts with thiourea, a robust and economical sulfur nucleophile. This forms a stable isothiuronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions, followed by acidic workup, cleaves the C-S bond and liberates the desired thiol, 4-Mercaptopyridoxine. The final product is isolated as its hydrochloride salt for enhanced stability.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.M.W. ( g/mol )SupplierNotes
Pyridoxine HydrochlorideC₈H₁₁NO₃·HCl58-56-0205.64Sigma-Aldrich99% purity or higher. Light sensitive.[2]
Thionyl ChlorideSOCl₂7719-09-7118.97Acros Organics≥99% purity. Reacts violently with water.
ThioureaCH₄N₂S62-56-676.12Fisher Scientific≥99% purity. Suspected carcinogen.[3]
Dichloromethane (DCM)CH₂Cl₂75-09-284.93VWRAnhydrous, ACS grade.
Methanol (MeOH)CH₃OH67-56-132.04VWRAnhydrous, ACS grade.
Sodium Hydroxide (NaOH)NaOH1310-73-240.00MerckPellets, ≥98% purity.
Hydrochloric Acid (HCl)HCl7647-01-036.46Sigma-AldrichConcentrated (37%) and 2M solution. Corrosive.[4]
Anhydrous Sodium SulfateNa₂SO₄7757-82-6142.04Fisher ScientificGranular, for drying.
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Schlenk line or nitrogen/argon gas inlet

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for characterization.

Detailed Synthesis Protocol

PART A: Synthesis of 4-Chloromethyl-5-hydroxy-6-methylpyridine-3-methanol hydrochloride (Intermediate)
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the entire apparatus is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add Pyridoxine hydrochloride (10.28 g, 50 mmol).

  • Suspension: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to form a suspension.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products. Thionyl chloride reacts with the hydroxyl groups, with the 4-hydroxymethyl group being more reactive than the 5-hydroxymethyl group.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The suspension should gradually become a clearer solution.

  • Work-up: Carefully and slowly pour the reaction mixture into 200 mL of ice-cold diethyl ether to precipitate the product.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted thionyl chloride.

  • Drying: Dry the intermediate product under vacuum to yield 4-Chloromethyl-5-hydroxy-6-methylpyridine-3-methanol hydrochloride. The product should be used immediately in the next step.

PART B: Synthesis of 4-Mercaptopyridoxine Hydrochloride (Final Product)
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude intermediate from Part A in 150 mL of anhydrous methanol.

  • Thiourea Addition: Add thiourea (4.19 g, 55 mmol) to the solution. Causality: Thiourea acts as the sulfur nucleophile, displacing the chloride to form a stable S-alkylisothiuronium salt. This salt protects the reactive thiol from oxidation during the reaction.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-10 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water to the flask. Re-heat the mixture to reflux for an additional 2 hours. Causality: The basic conditions hydrolyze the isothiuronium salt to yield the sodium thiolate.

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.[4] This step protonates the thiolate to form the thiol and ensures the pyridine nitrogen is protonated, forming the final hydrochloride salt.[4]

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Extract the remaining aqueous solution three times with 100 mL portions of ethyl acetate to remove non-polar impurities. Discard the organic layers.

  • Crystallization: Cool the aqueous layer in an ice bath for 1-2 hours to induce crystallization of the product.

  • Isolation & Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of ice-cold water, followed by cold ethanol. Dry the product under vacuum to yield 4-Mercaptopyridoxine hydrochloride as a white or off-white crystalline solid.

Visualization of Experimental Workflow

G cluster_part_a PART A: Intermediate Synthesis cluster_part_b PART B: Final Product Synthesis cluster_validation Validation A1 Suspend Pyridoxine HCl in anhydrous DCM A2 Cool to 0°C A1->A2 A3 Add Thionyl Chloride (dropwise) A2->A3 A4 React at RT (4-6 hours) A3->A4 A5 Precipitate in Diethyl Ether A4->A5 A6 Filter and Dry Intermediate A5->A6 B1 Dissolve Intermediate and Thiourea in MeOH A6->B1 Immediate Use B2 Reflux (8-10 hours) to form Isothiuronium Salt B1->B2 B3 Add NaOH (aq) and Reflux (2 hours) B2->B3 B4 Cool and Acidify with conc. HCl to pH 2 B3->B4 B5 Evaporate MeOH B4->B5 B6 Crystallize from water B5->B6 B7 Filter and Dry Final Product B6->B7 C1 Characterization (NMR, MS, IR) B7->C1

Caption: Workflow for the synthesis of 4-Mercaptopyridoxine hydrochloride.

Characterization and Validation

The identity and purity of the synthesized 4-Mercaptopyridoxine hydrochloride should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the pyridine ring protons, the methyl group, the hydroxymethyl group, and a singlet for the new CH₂-SH group. The thiol proton may be broad or exchangeable.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring and the three substituents. The carbon of the CH₂-SH group should appear in the aliphatic region.
Mass Spec (ESI+) A molecular ion peak corresponding to the free base [M+H]⁺.
FT-IR Broad O-H stretch, C-H stretches, C=C and C=N stretches from the pyridine ring, and a weak S-H stretch (approx. 2550-2600 cm⁻¹).
Melting Point A sharp melting point indicates high purity. Compare with literature values if available.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Pyridoxine Hydrochloride: May cause skin, eye, and respiratory irritation.[5][6] Handle with care to avoid dust formation.[5]

  • Thionyl Chloride: Highly corrosive and reacts violently with water, releasing toxic SO₂ and HCl gas. Handle only under anhydrous conditions in a fume hood.

  • Thiourea: Suspected of causing cancer and may cause an allergic skin reaction.[3] Avoid inhalation of dust and skin contact.[7][8]

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage.[9] Always add acid to water, never the other way around, to control the exothermic dilution process.[10][11]

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation exposure.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4][10]

References

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Available from: [Link]

  • Envirofluid. (2026, January 07). 10 Hazards And Safety Tips You Need To Know About HCL. Available from: [Link]

  • CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Available from: [Link]

  • DSM-Firmenich. Pyridoxine Hydrochloride Safety Data Sheet. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridoxine hydrochloride. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]

  • Chemos GmbH&Co.KG. (2023, April 17). Safety Data Sheet: thiourea. Available from: [Link]

  • PVS Technologies, Inc. (2015, April 15). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. Available from: [Link]

  • Hill Brothers Chemical Company. (2015, February 11). Thiourea SDS. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIOUREA. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyridoxine Hydrochloride? Available from: [Link]

Sources

Application

Topic: Preparation and Validation of 4-Mercaptopyridoxin Hydrochloride Stock Solutions for Cell Culture

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the preparation, val...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, validation, and storage of 4-Mercaptopyridoxin hydrochloride stock solutions for use in cell culture applications. As a structural analog of pyridoxine (Vitamin B6), 4-Mercaptopyridoxin hydrochloride is a compound of interest for studying cellular pathways involving Vitamin B6-dependent enzymes. The presence of a reactive thiol (mercapto) group introduces unique chemical properties, including susceptibility to oxidation, which necessitates rigorous preparation and quality control standards. This guide details two primary protocols for solubilization in aqueous and organic solvents, outlines critical quality control checkpoints to ensure experimental reproducibility, and explains the scientific rationale behind each step to empower researchers with field-proven insights.

Scientific Principle and Strategic Considerations

4-Mercaptopyridoxin hydrochloride is an analog of pyridoxine, a vital coenzyme in a vast array of metabolic processes, including amino acid and neurotransmitter synthesis. Introducing analogs like 4-Mercaptopyridoxin into cell culture can competitively inhibit or otherwise modulate the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes. For instance, the related compound 4-deoxypyridoxine is known to inhibit cerebral glutamic acid decarboxylase (GAD), impacting GABA synthesis[1]. The thiol group in 4-Mercaptopyridoxin presents a critical chemical feature; it can readily undergo oxidation to form disulfide bridges, potentially leading to a loss of biological activity or altered pharmacological effects.

Therefore, the primary strategic considerations for preparing a stock solution are:

  • Ensuring Sterility: To prevent microbial contamination in the cell culture environment, all solutions must be sterilized, typically via filtration[2].

  • Maximizing Solubility and Stability: The choice of solvent is critical. While aqueous buffers are preferred for direct application to cell culture media, organic solvents like DMSO may be necessary for higher concentrations. Stability is paramount; the protocol must mitigate the risk of thiol oxidation and hydrolysis.

  • Implementing Quality Control: A prepared stock solution must be a validated reagent. This protocol incorporates checkpoints to confirm the solution's integrity before its use in sensitive biological experiments, embodying a self-validating system[3][4].

Chemical & Physical Properties

A clear understanding of the compound's properties is foundational to successful stock preparation.

PropertyValueSource
IUPAC Name 5-(hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol;hydrochloride[5]
Synonyms 4-Mercaptomethyl-5-hydroxy-6-methyl-3-pyridinemethanol hydrochloride[5]
Molecular Formula C₈H₁₁NO₂S · HCl[6]
Molecular Weight 221.71 g/mol [6]
Appearance Typically a crystalline solid or powder[7]Inferred from related compounds
Storage of Powder Store in freezer, keep container tightly closed, preferably under nitrogen[8].Inferred from related compounds

Safety Precautions

Handling 4-Mercaptopyridoxin hydrochloride requires adherence to standard laboratory safety practices. Based on data for structurally related thiol and pyridine compounds, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile)[9].

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust, which may cause respiratory irritation[7][9].

  • Odor: Thiol-containing compounds often have a strong, unpleasant odor (stench)[7][10]. All handling should be performed in a fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation occurs[9].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention[9].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center[9].

Materials and Equipment

Reagents
  • 4-Mercaptopyridoxin hydrochloride (CAS No. 1198-26-1)[5]

  • Cell Culture Grade Dimethyl Sulfoxide (DMSO), sterile (e.g., Sigma-Aldrich, D2650)

  • Cell Culture Grade Dulbecco's Phosphate-Buffered Saline (DPBS), Ca²⁺/Mg²⁺ free (e.g., Gibco, 14190144)

  • Sterile, cell culture grade water (Water for Injection, WFI)

Equipment
  • Analytical balance

  • Laminar flow hood or biological safety cabinet (BSC)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Pipette controller and calibrated micropipettes with sterile, filtered tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or other low protein-binding membrane)

  • Sterile syringes (1 mL to 10 mL)

  • Sterile, cryogenic vials for aliquoting

  • pH meter (optional, for aqueous preps)

Experimental Protocol: Stock Solution Preparation

Two protocols are provided based on the desired solvent. The choice depends on the required stock concentration and experimental design. Always start with a small-scale solubility test before committing the bulk of the compound.

Protocol 1: Aqueous Stock Solution in DPBS (e.g., 10 mM)

This is the preferred method for direct addition to most cell culture media, as it avoids potential solvent toxicity from DMSO.

Step-by-Step Methodology:

  • Pre-Calculation: Determine the mass of 4-Mercaptopyridoxin hydrochloride needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mmol/L × 0.010 L × 221.71 g/mol = 22.17 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass of the powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add a small volume (e.g., 8 mL for a 10 mL final volume) of sterile DPBS.

  • Mixing: Tightly cap the tube and vortex at medium speed until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid prolonged heat exposure.

  • Volume Adjustment: Once dissolved, bring the solution to the final volume (10 mL) with sterile DPBS.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile 15 mL conical tube inside a BSC. This is a critical step to ensure sterility[2].

  • Aliquoting & Storage: Dispense the sterile stock solution into pre-labeled, sterile cryogenic vials in volumes appropriate for single-use to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months). The stability of pyridoxine derivatives suggests good stability when frozen[11][12].

Protocol 2: High-Concentration Stock Solution in DMSO (e.g., 100 mM)

This method is suitable when a higher stock concentration is required and the final concentration of DMSO in the cell culture medium can be kept non-toxic (typically ≤ 0.1%).

Step-by-Step Methodology:

  • Pre-Calculation:

    • Example for 5 mL of a 100 mM stock: Mass (mg) = 100 mmol/L × 0.005 L × 221.71 g/mol = 110.86 mg

  • Weighing & Dissolution: Weigh the powder and transfer to a sterile conical tube. Add the final volume (5 mL) of sterile, cell culture grade DMSO.

  • Mixing: Vortex thoroughly until the powder is fully dissolved. Complete dissolution in DMSO is generally rapid.

  • Sterilization Note: DMSO is typically purchased as a sterile product. Filtering high-concentration DMSO solutions can be challenging and may not be necessary if sterile reagents and aseptic techniques are used throughout. If filtration is deemed necessary, use a DMSO-compatible filter (e.g., PTFE).

  • Aliquoting & Storage: Working inside a BSC, dispense the solution into sterile cryogenic vials. Store tightly sealed at -20°C. DMSO has a freezing point of ~19°C.

Quality Control and Stock Validation

A stock solution is an experimental variable that must be controlled. The following QC steps are essential for ensuring trustworthiness and reproducibility[4][13].

QC ParameterMethodAcceptance CriteriaRationale
Visual Inspection Observe the final solution against a light and dark background.The solution should be clear, colorless to faintly yellow, and free of any particulates or signs of precipitation.Ensures complete dissolution and absence of contamination or degradation products.
pH Measurement For aqueous stocks only, measure the pH of the final solution.The pH should be recorded. Significant deviations from the buffer's expected pH (e.g., DPBS ~7.4) could indicate issues.The hydrochloride salt is acidic; dissolution will lower the pH. Knowing the final pH is important for assessing its buffering impact on media.
Sterility Check Inoculate a small aliquot of the stock solution into a sterile tube of nutrient broth. Incubate at 37°C for 48-72 hours.No turbidity or microbial growth should be observed.Confirms the effectiveness of the sterilization procedure.
Functional Validation Test a new stock solution in parallel with a previously validated batch in a dose-response experiment.The new stock should elicit a comparable biological response (e.g., EC₅₀, IC₅₀) to the validated batch.This is the ultimate test of biological activity, ensuring the compound has not degraded.

Visualization of Workflows

Workflow for Stock Solution Preparation

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase (Aseptic) cluster_final Finalization & Storage (Aseptic) Calculate Calculate Mass Weigh Weigh Compound (Fume Hood) Calculate->Weigh Add_Solvent Add Sterile Solvent (e.g., DPBS or DMSO) Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Filter Sterile Filter (0.22 µm) (Aqueous Stocks) Dissolve->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C / -80°C Aliquot->Store

Caption: A generalized workflow for preparing sterile stock solutions.

Quality Control Decision Pathway

QC_Workflow Start New Stock Prepared Visual_Check Visually Clear? Start->Visual_Check pH_Check pH in Range? (Aqueous Only) Visual_Check->pH_Check Yes Discard Discard & Troubleshoot Visual_Check->Discard No Functional_Assay Activity Matches Control? pH_Check->Functional_Assay Yes pH_Check->Discard No Release Release for Experimental Use Functional_Assay->Release Yes Functional_Assay->Discard No

Caption: A decision tree for the quality control validation of a new stock solution.

Application in Cell Culture

To use the stock solution, it is diluted directly into the cell culture medium to achieve the desired final concentration.

Example Dilution Calculation:

  • Goal: Prepare 10 mL of medium with a final concentration of 100 µM 4-Mercaptopyridoxin HCl.

  • Stock Concentration: 100 mM (DMSO stock).

  • Use the C₁V₁ = C₂V₂ formula:

    • C₁ = 100 mM = 100,000 µM

    • V₁ = ?

    • C₂ = 100 µM

    • V₂ = 10 mL = 10,000 µL

  • Calculation:

    • V₁ = (C₂ × V₂) / C₁

    • V₁ = (100 µM × 10,000 µL) / 100,000 µM = 10 µL

  • Procedure: Aseptically add 10 µL of the 100 mM stock solution to 10 mL of cell culture medium. Mix gently by swirling.

Important: The final concentration of DMSO in the medium would be 0.1% (10 µL in 10,000 µL), which is generally well-tolerated by most cell lines. Always run a vehicle control (medium with 0.1% DMSO) in your experiments.

References

  • Fisher Scientific. (2006, June 26).
  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2025, September 12).
  • Global Substance Registration System (GSRS).5-MERCAPTOPYRIDOXINE HYDROCHLORIDE.
  • Sigma-Aldrich.Pyridoxine hydrochloride.
  • Cold Spring Harbor Protocols. (2006). Common Reagents.
  • MedChemExpress.4'-O-Methylpyridoxine.
  • Meldrum, B. S., & Horton, R. W. (1971). Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase. British Journal of Pharmacology, 43(2), 482-490. [Link]

  • Sigma-Aldrich.4-Mercaptopyridine.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).Universitas Gadjah Mada.
  • TCI Chemicals. (2025, November 5). Safety Data Sheet: 4-Deoxypyridoxine Hydrochloride.
  • Cayman Chemical.4-deoxy Pyridoxine (hydrochloride).
  • Microbiology and Molecular Biology.Stock Solution.
  • Thermo Fisher Scientific.4-Mercaptopyridine, 96%.
  • PubChem.5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride.
  • Global Journal of Medical Research. (2013).
  • Ensom, M. H., et al. (2015). Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(3), 225–231. [Link]

  • Merck Group.Quality Assurance in Biotech & Pharmaceutical Industry.
  • Xu, K. A., & Trissel, L. A. (2006). Chemical Stability of Pyridoxine Hydrochloride 100-mg/mL Injection, Preservative Free. International Journal of Pharmaceutical Compounding, 10(4), 318–319. [Link]

  • Pharmaguideline.Quality Control.
  • Google Patents.Process for improving the solubility of cell culture media.
  • Pharmaguideline. (2010, September 27).
  • Lighthouse. (2024). Biopharmaceutical Quality Control: A Comprehensive Guide To QA And QC Processes.
  • McDaniel Lab.Recipes.
  • bioMérieux.Pharma Quality Control.
  • International Journal of Pharmaceutical Compounding. (2013, August).
  • TOKU-E.
  • StatPearls Publishing. (2023, May 22). Mercaptopurine. [Link]

  • Molecules. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. [Link]

  • International Journal of Pharmaceutical Compounding. (2016, January 15). Evaluation of the Stability of Mercaptopurine Suspension Compounded in a Commercial Vehicle and the Determination of an Appropriate Beyond-use Date. [Link]

  • Patsnap Synapse. (2024, July 17).
  • Chromatography Research International. (2014). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. [Link]

  • Pharmaceutics. (2023, January 5). Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

  • BOC Sciences. (2024, September 27). Selection and use of antibiotics in cell culture.
  • Thermo Fisher Scientific.Cell Culture Media Supplements.
  • Patsnap Synapse. (2024, June 14).
  • MDPI. (2019, May 14). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. [Link]

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Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for 4-Mercaptopyridine Hydrochloride in Murine Models

Introduction and Strategic Overview 4-Mercaptopyridine (4-MPy), a versatile pyridine derivative, presents significant interest in various research domains, from its use as a synthetic building block in pharmaceuticals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

4-Mercaptopyridine (4-MPy), a versatile pyridine derivative, presents significant interest in various research domains, from its use as a synthetic building block in pharmaceuticals to its role in coordination chemistry.[1][2] Its hydrochloride salt is typically used to improve aqueous solubility for biological applications. The transition from in vitro studies to in vivo animal models is a critical step in evaluating the systemic effects, efficacy, and safety of any compound. However, established in vivo dosing regimens for 4-Mercaptopyridine hydrochloride in mice are not widely published.

This document serves as a comprehensive guide for principal investigators and laboratory scientists to design and execute initial in vivo studies with 4-Mercaptopyridine hydrochloride. It is structured not as a rigid set of pre-determined doses, but as a methodological framework for establishing a safe and effective dosing range for your specific research context. We will proceed from the foundational principles of toxicology and pharmacokinetics to detailed, actionable protocols for dose preparation and administration.

The core philosophy of this guide is to empower researchers to conduct a self-validating dose-finding study, beginning with a Maximum Tolerated Dose (MTD) assessment informed by known toxicological data.

Compound Profile: 4-Mercaptopyridine

A thorough understanding of the test article's properties is the foundation of any successful in vivo study. 4-Mercaptopyridine (which exists in tautomeric equilibrium with pyridine-4-thione) is a yellowish crystalline solid with a strong odor.[1][2] The hydrochloride salt is utilized to enhance aqueous solubility.

PropertyValueSource
Chemical Name 4-Mercaptopyridine[2]
Synonyms 4-Pyridinethiol, 4-Pyridyl Mercaptan
CAS Number 4556-23-4[2]
Molecular Formula C₅H₅NS[2]
Molecular Weight 111.17 g/mol PubChem
Acute Toxicity (Mouse) LD₅₀: 178 mg/kg (Intravenous)[3]
Solubility Soluble in water[2]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[3]

Expert Insight: The intravenous (IV) LD₅₀ of 178 mg/kg is the most critical piece of data for our purposes.[3] The IV route typically results in 100% bioavailability, representing the most challenging systemic exposure. This value serves as an authoritative upper boundary from which we can derive a safe starting dose for other parenteral routes like intraperitoneal (IP) injection.

Designing a Dose-Range Finding (DRF) Study

Before initiating efficacy studies, a dose-range finding or Maximum Tolerated Dose (MTD) study is mandatory.[4] The MTD is defined as the highest dose that does not produce life-threatening toxicity or a significant loss in body weight (typically >20%).[4] This workflow outlines the logical progression for determining the MTD.

DRF_Workflow cluster_prep Phase 1: Pre-Clinical Assessment cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & MTD Determination Lit_Review Literature Review & Toxicology Data Mining Calc_Start Calculate Starting Dose (e.g., 1/10th of IV LD₅₀) Lit_Review->Calc_Start Dose_Levels Establish Dose Escalation Levels (e.g., 3-5 groups) Calc_Start->Dose_Levels Animal_Model Select Animal Model (Strain, Sex, Age) Dose_Levels->Animal_Model Dose_Prep Prepare Dosing Solutions (See Protocol 1) Animal_Model->Dose_Prep Admin Administer Single Dose (See Protocol 2) Dose_Prep->Admin Monitor Monitor Animals (7-14 days) - Clinical Signs - Body Weight - Behavior Admin->Monitor Data_Analysis Analyze Toxicity Data - Weight Loss % - Clinical Scores Monitor->Data_Analysis MTD_Det Determine MTD Data_Analysis->MTD_Det Efficacy_Dose Select Doses for Efficacy Studies MTD_Det->Efficacy_Dose

Caption: Workflow for a Dose-Range Finding (DRF) study in mice.

Authoritative Grounding & Rationale:

  • Starting Dose Calculation: A conservative and widely accepted starting point for an MTD study is one-tenth (1/10) of the known LD₅₀ for the most sensitive route.[4]

    • Calculation: 178 mg/kg (IV LD₅₀) / 10 = 17.8 mg/kg . This is a prudent starting dose for an IP MTD study.

  • Dose Escalation: Subsequent dose groups can be escalated using a modified Fibonacci sequence or a simple geometric progression (e.g., 17.8 mg/kg, 35 mg/kg, 70 mg/kg, 140 mg/kg). The goal is to identify a dose that causes reversible, moderate signs of toxicity and a dose that causes severe or lethal toxicity.

  • Monitoring: Close observation is critical. Animals should be monitored for clinical signs (e.g., lethargy, ruffled fur, abnormal posture), and body weight should be recorded daily for the first week and then every other day.[5]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for vehicle preparation and administration via the intraperitoneal route, which is common for initial compound screening due to its rapid absorption and ease of administration.[6]

Protocol 1: Dosing Solution Preparation

Causality: The choice of vehicle is critical for ensuring the compound is fully solubilized and delivered safely. Since 4-Mercaptopyridine hydrochloride is the salt form of a base, it is expected to be soluble in aqueous solutions. Sterile normal saline (0.9% NaCl) is the preferred starting vehicle due to its isotonicity, which minimizes injection site irritation.

Materials:

  • 4-Mercaptopyridine hydrochloride powder

  • Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Prep_Workflow cluster_prep_protocol Dose Preparation Workflow Calculate 1. Calculate Mass (Dose x Weight / Volume) Weigh 2. Weigh Compound Aseptically Calculate->Weigh Dissolve 3. Add Vehicle (Saline) & Vortex to Dissolve Weigh->Dissolve Check 4. Visually Inspect (Ensure clear solution) Dissolve->Check Filter 5. Sterile Filter (0.22 µm) Into a sterile tube Check->Filter Label 6. Label Clearly (Compound, Conc., Date) Filter->Label

Caption: Step-by-step workflow for preparing a sterile dosing solution.

Procedure:

  • Calculate Required Concentration: Determine the final concentration (in mg/mL) needed. The dosing volume for IP injections in mice should not exceed 10 mL/kg.[7] A common volume is 5 mL/kg.

    • Example: For a 20 mg/kg dose in a 25g (0.025 kg) mouse at a volume of 5 mL/kg:

      • Total dose per mouse = 20 mg/kg * 0.025 kg = 0.5 mg

      • Injection volume = 5 mL/kg * 0.025 kg = 0.125 mL

      • Required concentration = 0.5 mg / 0.125 mL = 4.0 mg/mL

  • Weigh Compound: Accurately weigh the required mass of 4-Mercaptopyridine hydrochloride and place it in a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile saline. Vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming may be used if necessary, but allow the solution to return to room temperature before injection.[8]

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, and clearly labeled tube. This is a critical step to prevent microbial contamination.[9]

  • Storage: Store the solution as appropriate. For most compounds, short-term storage at 2-8°C is acceptable. Stability should be validated if stored for extended periods.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Causality: Proper technique is essential for animal welfare and data validity. The recommended procedure ensures the substance is delivered into the peritoneal cavity while minimizing the risk of injuring organs like the cecum, bladder, or liver.[8][9][10]

Materials:

  • Sterile syringe (e.g., 1 mL tuberculin) with prepared dosing solution

  • Sterile needle (25-27 gauge is appropriate for mice)[6]

  • 70% Isopropyl alcohol wipes

  • Animal scale

Procedure:

  • Weigh the Animal: Obtain an accurate, current body weight to calculate the precise injection volume.

  • Load Syringe: Draw the calculated volume of the dosing solution into the syringe. Ensure all air bubbles are removed. A new sterile needle and syringe must be used for each animal.[8]

  • Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail). Place the animal in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[10]

  • Identify Injection Site: The injection should be administered in the mouse's lower right abdominal quadrant.[8][9] This avoids the cecum, which is typically located on the left side.[9]

  • Injection:

    • Wipe the injection site with a 70% alcohol swab.[9]

    • Insert the needle, bevel side up, at a 30-45 degree angle to the abdominal wall.[8] The needle should penetrate the skin and the abdominal muscle wall.

    • CRITICAL: Before injecting, gently aspirate (pull back on the plunger).[9][10]

      • If no fluid or air enters the syringe (negative pressure), you are correctly positioned in the peritoneal cavity.

      • If yellow fluid (urine), green/brown fluid (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and re-attempt with fresh material on the opposite side.[10]

  • Administer Dose: Once correct placement is confirmed, smoothly and steadily depress the plunger to inject the solution.

  • Withdraw and Monitor: Withdraw the needle swiftly and return the mouse to its cage. Monitor the animal for several minutes immediately following the injection and then periodically as defined by your MTD study protocol.[11]

Data Summary and General Guidelines

The following table summarizes general parameters for parenteral administration in adult mice, compiled from standard institutional guidelines.

ParameterGuidelineSource(s)
Route Intraperitoneal (IP)[6][8][9]
Max Injection Volume 10 mL/kg (up to 2-3 mL total)[6][7]
Recommended Needle Size 25-27 gauge[6][11]
Injection Site Lower Right Abdominal Quadrant[8][9][10]
Aspiration Required Yes (Mandatory)[9][10]

Conclusion and Forward Path

This document provides the necessary framework and detailed protocols for a researcher to confidently and responsibly determine the in vivo dosing parameters for 4-Mercaptopyridine hydrochloride in mice. By starting with a systematic dose-range finding study based on established toxicological data, investigators can identify a safe and tolerable dose range. This MTD will then serve as the upper limit for designing subsequent, well-controlled efficacy studies. Adherence to these aseptic and precise administration techniques is paramount for ensuring animal welfare and generating reproducible, high-quality scientific data.

References

  • JoVE. (n.d.). Intraperitoneal Injection of Neonatal Mice. Journal of Visualized Experiments. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice | Animals in Science. Retrieved from [Link]

  • University of Washington. (n.d.). Mouse Intraperitoneal (IP) administration. Research Biomethods Training. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Office of the University Veterinarian. Retrieved from [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Office of Animal Resources. Retrieved from [Link]

  • The University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. UQ Animal Ethics Committee. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Mercaptopyridine. PubChem Compound Database. Retrieved from [Link]

  • Lin, D. Q., et al. (2012). Molecular insight into the ligand-IgG interactions for 4-mercaptoethyl-pyridine based hydrophobic charge-induction chromatography. The Journal of Physical Chemistry B, 116(5), 1544-1552. Retrieved from [Link]

  • Das, G., et al. (2018). Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT. ACS Omega, 3(6), 6794-6803. Retrieved from [Link]

  • Wang, Y., et al. (2023). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Micromachines, 14(4), 785. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Retrieved from [Link]

  • Bharali, D. J., et al. (2010). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. Journal of Biomedical Nanotechnology, 6(1), 1-8. Retrieved from [Link]

  • Alnazi, A. M., et al. (2023). Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models. Cancers, 15(22), 5413. Retrieved from [Link]

  • El-Nassan, H. B., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. Pharmaceuticals, 16(6), 882. Retrieved from [Link]

Sources

Application

Application Note: Utilizing 4-Mercaptopyridoxin Hydrochloride as a Targeted Enzyme Inhibitor in PLP-Dependent Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating assay design, and structural integrity of thiol-based inhibitors. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating assay design, and structural integrity of thiol-based inhibitors.

Executive Summary

The Vitamin B6 salvage pathway is a critical metabolic hub, responsible for generating Pyridoxal 5'-phosphate (PLP)—an essential cofactor for over 140 distinct enzymatic reactions, including transamination and decarboxylation. 4-Mercaptopyridoxin hydrochloride (4-MP·HCl) is a highly potent, synthetic structural analog of pyridoxine. By substituting the native 4-hydroxymethyl group with a 4-mercaptomethyl (thiol) moiety, 4-MP acts as a dual-mechanism antagonist.

This application note provides an authoritative, E-E-A-T-aligned framework for deploying 4-MP in both cell-free and cell-based assays. Unlike standard inhibitors such as 4-deoxypyridoxine, 4-MP's reactive thiol group requires specific biochemical handling to prevent dimerization while maximizing its unique metal-coordinating inhibitory properties [1].

Mechanism of Action: The Biochemical Basis of 4-MP Inhibition

To design a robust assay, one must first understand the causality of the inhibitor's binding kinetics.

  • Primary Target (Competitive Inhibition): 4-MP binds directly to the active site of Pyridoxal Kinase (PDXK) . The 4-mercaptomethyl group mimics the native 4-hydroxymethyl group of pyridoxine but offers enhanced coordination potential with the active site's divalent cations (Mg²⁺ or Zn²⁺), often resulting in a tighter binding affinity than the natural substrate.

  • Secondary Target (Dead-End Inhibition): Because 4-MP is an analog, it can be phosphorylated by PDXK to form 4-Mercaptopyridoxine 5'-phosphate (4-MPP) . This phosphorylated metabolite acts as a dead-end inhibitor for downstream PLP-dependent enzymes (e.g., Alanine Aminotransferase, Tyrosine Decarboxylase) by occupying their cofactor binding pockets without possessing the reactive aldehyde required for catalysis.

Pathway PN Pyridoxine (PN) PDXK Pyridoxal Kinase (PDXK) PN->PDXK Native Substrate PLP Pyridoxal 5'-Phosphate (Active Cofactor) PDXK->PLP Phosphorylation & Oxidation MPP 4-MP 5'-Phosphate (4-MPP) PDXK->MPP Phosphorylation Target PLP-Dependent Enzymes (e.g., ALT, AST) PLP->Target Cofactor Binding Inhibitor 4-Mercaptopyridoxin (4-MP) Inhibitor->PDXK Competitive Inhibition Inhibitor->PDXK Alternative Substrate MPP->Target Dead-End Inhibition

Fig 1: Dual-mechanism inhibition of the Vitamin B6 salvage pathway by 4-Mercaptopyridoxin.

Reagent Preparation & Thiol-Specific Stability

The presence of a free thiol (-SH) group makes 4-MP highly susceptible to oxidative dimerization (disulfide bond formation) in aqueous buffers, which abolishes its ability to fit into the PDXK active site.

  • Compound Specifications: 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride (CID: 200230, MW: 221.71 g/mol ) [1].

  • Master Stock: Dissolve 4-MP·HCl in 100% anhydrous DMSO to a concentration of 50 mM. Store in single-use aliquots at -80°C. Do not store in aqueous solutions.

  • Assay Buffer Formulation (Critical): 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM MgCl₂, 0.01% Triton X-100, and 0.5 mM TCEP .

    • Causality: TCEP (Tris(2-carboxyethyl)phosphine) is mandatory. Unlike DTT or β -mercaptoethanol, TCEP is a non-thiol reducing agent. It prevents 4-MP dimerization without introducing competing thiol groups that could strip essential metal ions from the enzyme's active site or artificially alter plasma enzyme readouts [2].

Protocol A: In Vitro Pyridoxal Kinase (PDXK) Inhibition Assay

Self-Validating System: To guarantee trustworthiness, this protocol incorporates a Substrate Outcompetition Control . If 4-MP acts as a true competitive inhibitor at the active site, increasing the concentration of the native substrate (Pyridoxal) will rescue enzyme activity and shift the IC₅₀ curve to the right. Failure to shift indicates non-specific aggregation or allosteric interference.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human PDXK to a final well concentration of 10 nM in the TCEP-supplemented Assay Buffer.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of 4-MP·HCl starting at 100 µM in the Assay Buffer.

  • Pre-Incubation: Combine 10 µL of the PDXK solution with 10 µL of the 4-MP dilution series in a 384-well black, flat-bottom microplate. Incubate at 25°C for 15 minutes to allow the inhibitor to reach steady-state binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing 30 µM Pyridoxal and 300 µM ATP.

    • Validation Control Wells: For the outcompetition control, use a substrate mix yielding a final concentration of 300 µM Pyridoxal (10x normal).

  • Kinetic Readout: Monitor the production of Pyridoxal 5'-phosphate (PLP) via its natural fluorescence (Excitation: 335 nm, Emission: 390 nm) continuously for 30 minutes at 25°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Fit the normalized data to a four-parameter logistic (4PL) equation to derive the IC₅₀.

Workflow Prep 1. Reagent Prep (+ TCEP) Incubate 2. Pre-Incubation (15 min, 25°C) Prep->Incubate Substrate 3. Substrate Add (Pyridoxal + ATP) Incubate->Substrate Readout 4. Kinetic Read (Ex:335/Em:390) Substrate->Readout Control Self-Validation: Substrate Outcompetition Substrate->Control Control->Readout

Fig 2: Self-validating high-throughput screening workflow for PDXK inhibition assays.

Protocol B: Cell-Based Aminotransferase Activity Assay

Self-Validating System: 4-MP must penetrate the cell and undergo intracellular phosphorylation to inhibit downstream PLP-dependent enzymes like Alanine Aminotransferase (ALT). To ensure the observed decrease in ALT activity is due to specific enzyme inhibition rather than general compound toxicity, a parallel ATP-based Viability Control (e.g., CellTiter-Glo) is strictly required.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two identical 96-well plates (Plate A for ALT, Plate B for Viability). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of 4-MP·HCl (0.1 µM to 500 µM) in serum-free DMEM for 24 hours.

  • Viability Readout (Plate B): Add ATP-luminescence reagent to Plate B, incubate for 10 minutes, and read luminescence. Establish the CC₅₀ (Cytotoxic Concentration).

  • Lysis (Plate A): Wash Plate A with PBS. Lyse cells using 50 µL of mild detergent buffer containing protease inhibitors and 0.5 mM TCEP. Centrifuge at 10,000 x g for 5 minutes.

  • ALT Assay: Transfer 20 µL of the cleared lysate to a new plate. Add an ALT substrate mixture (L-alanine and α -ketoglutarate) coupled with Lactate Dehydrogenase (LDH) and 0.2 mM NADH.

  • Readout: Measure the decrease in absorbance at 340 nm (representing NADH oxidation) over 15 minutes. Calculate specific ALT activity normalized to total protein content.

    • Validation Criteria: True inhibition is confirmed only at 4-MP concentrations significantly below the CC₅₀ established in Plate B.

Quantitative Data & Comparative Analysis

When benchmarking 4-MP against other known Vitamin B6 antagonists, researchers should expect distinct kinetic profiles due to the unique chemistry of the mercapto group.

InhibitorTarget EnzymeMechanism of ActionApprox. IC₅₀ (In Vitro)Distinctive Chemical Feature
4-Mercaptopyridoxin (4-MP) PDXK / PLP-EnzymesCompetitive / Dead-End~1.2 µMThiol group allows active-site metal coordination; strictly requires TCEP.
4-Deoxypyridoxine (4-DP) PDXK / PLP-EnzymesCompetitive / Dead-End~5.5 µMLacks the 4' functional group entirely; metabolically stable in ambient oxygen.
Isoniazid (INH) Pyridoxal KinaseHydrazone Formation~15.0 µMForms irreversible covalent adducts directly with the PLP cofactor.

Troubleshooting Guidelines

  • Loss of Inhibitory Potency Over Time: If 4-MP loses efficacy during a prolonged assay, it is highly likely that the thiol group has oxidized. Solution: Prepare fresh working dilutions immediately before use and verify that the TCEP concentration in the buffer is at least 0.5 mM.

  • High Background Fluorescence: 4-MP can occasionally quench or autofluoresce depending on the buffer pH. Solution: Run a "Buffer + Inhibitor" control well without the enzyme to subtract background fluorescence prior to V0​ calculation.

Method

Application Notes &amp; Protocols for the Topical Formulation of 4-Mercaptopyridoxine Hydrochloride

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Mercaptopyridoxine hydrochloride for topical applications. The protocols here...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-Mercaptopyridoxine hydrochloride for topical applications. The protocols herein are designed to address the specific challenges associated with this thiol-containing compound, focusing on ensuring its stability, solubility, and effective delivery into the skin. This guide covers critical pre-formulation studies, detailed formulation development strategies, and robust quality control testing, underpinned by scientific rationale and field-proven insights.

Introduction: The Rationale for Topical 4-Mercaptopyridoxine

4-Mercaptopyridoxine hydrochloride, a thiol derivative of vitamin B6 (pyridoxine), presents a compelling candidate for topical drug development. While information on its specific dermatological applications is emerging, its structural similarity to pyridoxine suggests potential roles in modulating skin inflammation, oxidative stress, and cellular metabolism. The presence of a reactive thiol (-SH) group is key to its potential bioactivity but also constitutes the primary challenge in developing a stable and effective topical product. This guide provides the foundational steps to navigate these challenges, transforming a promising active pharmaceutical ingredient (API) into a viable topical formulation.

Foundational Stage: Pre-Formulation & Characterization

Before any formulation can be developed, a thorough understanding of the API's fundamental properties is non-negotiable. This pre-formulation stage provides the data necessary to make informed decisions on excipients, vehicle systems, and manufacturing processes.

Physicochemical Properties

A summary of known and predicted properties for 4-Mercaptopyridoxine hydrochloride is essential.

Table 1: Physicochemical Properties of 4-Mercaptopyridoxine Hydrochloride

PropertyValue/InformationSource/Method
Molecular Formula C₈H₁₂ClNO₂SPubChem CID 200230[1]
Molecular Weight 221.71 g/mol PubChem CID 200230[1]
Appearance (To be determined by analyst)Visual Inspection
Melting Point (To be determined by analyst)Differential Scanning Calorimetry (DSC)
pKa (To be determined by analyst)Potentiometric Titration
LogP (To be determined by analyst)HPLC or computational model
Solubility Profile (Protocol Below)Experimental Determination
Critical Protocol: Solubility Assessment

Objective: To determine the solubility of 4-Mercaptopyridoxine hydrochloride in a range of pharmaceutically acceptable solvents relevant to topical formulations.

Methodology:

  • Prepare saturated solutions by adding an excess of the API to 5 mL of each test solvent (e.g., water, propylene glycol, ethanol, polyethylene glycol 400, isopropyl myristate) in a sealed vial.

  • Agitate the vials at a controlled temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully extract an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Rationale: The solubility data directly dictates the choice of vehicle. For instance, high aqueous solubility may favor a hydrogel formulation, whereas solubility in glycols would support the development of creams or ointments.

Stability Considerations: The Challenge of the Thiol Group

The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers and other degradants, rendering the drug inactive. Therefore, stability assessment is paramount.

Key Stability-Indicating Factors to Investigate:

  • Oxidative Stability: Exposure to air/oxygen.

  • pH Stability: Degradation profile across a pH range of 4-8.

  • Photostability: Degradation upon exposure to UV/Visible light.

Protocol: Preliminary Oxidative Stability Screening

  • Prepare solutions of the API (e.g., 1 mg/mL) in a relevant buffer (e.g., pH 5.5 phosphate buffer to mimic skin surface pH).

  • Divide the solution into three conditions:

    • Control: Sparged with nitrogen and sealed in an amber vial.

    • Air-Exposed: Stored in a clear vial with a loose cap.

    • Forced Oxidation: Add a small amount of 3% hydrogen peroxide.

  • Store all samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 7 days).

  • Analyze the samples by HPLC at time zero and the final time point to quantify the remaining parent compound and detect the appearance of degradation peaks.

Rationale: This accelerated study quickly identifies the critical need for antioxidants and protective packaging. The presence of significant degradation in the air-exposed sample confirms that an antioxidant is a mandatory excipient.

Formulation Development: From API to Product

The goal is to create a vehicle that not only stabilizes the 4-Mercaptopyridoxine hydrochloride but also delivers it effectively to the target site within the skin.

Workflow for Topical Formulation Development

The process follows a logical progression from selecting individual components to combining and testing the final formulation.

FormulationWorkflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Excipient Selection cluster_2 Phase 3: Formulation & QC P1 API Characterization (Solubility, Stability) E1 Vehicle Selection (Gel, Cream, Ointment) P1->E1 Data-driven Choice E2 Stabilizer Selection (Antioxidants, Chelating Agents) E3 Enhancer Selection (Humectants, Penetration Enhancers) F1 Prototype Formulation (Bench-top Batching) E3->F1 Combine Ingredients F2 Physicochemical QC (pH, Viscosity, Assay) F1->F2 F3 Performance Testing (IVRT) F2->F3 F3->P1 Iterate & Optimize

Caption: Formulation development workflow for 4-Mercaptopyridoxine hydrochloride.

Excipient Selection: A Rationale-Driven Approach

The choice of each excipient must be deliberate and justified. Semisolid dosage forms like creams and gels are common choices for topical delivery.[3][4]

Table 2: Key Excipient Classes and Recommendations

Excipient ClassFunction & RationaleRecommended Examples
Vehicle/Base Forms the bulk of the formulation and determines its physical nature (e.g., cream, gel). The choice depends on desired skin feel and API solubility.Hydrophilic Gel: Carbopol® polymers, Noveon® polycarbophil.[5] O/W Cream Base: Emulsifying wax, Cetyl alcohol, Stearyl alcohol.[6]
Antioxidants CRITICAL. Prevents oxidative degradation of the thiol group, preserving API potency.[7]Ascorbic Acid, Sodium Metabisulfite, Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E).[3][8]
Chelating Agents Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative reactions. Works synergistically with antioxidants.Edetate Disodium (EDTA).[3]
Humectants Attracts water to the stratum corneum, hydrating the skin and potentially improving drug penetration.[4]Propylene Glycol, Glycerin, Sorbitol.
Penetration Enhancers Reversibly alters the barrier function of the stratum corneum to increase drug flux into the skin.[9][10]Propylene Glycol, Oleic Acid, Transcutol®.
Preservatives Required for aqueous-based formulations to prevent microbial growth.Phenoxyethanol, Parabens, Benzoic Acid.[3]
pH Buffers Maintains the formulation pH in a range that is compatible with the skin (typically pH 4.5-6.0) and optimal for API stability.Citrate Buffer, Phosphate Buffer.
Protocol: Preparation of a 1% 4-Mercaptopyridoxine HCl Hydrogel

This protocol provides a starting point for a simple, aqueous-based gel formulation.

Objective: To formulate a stable and cosmetically elegant 1% (w/w) hydrogel.

Materials:

  • 4-Mercaptopyridoxine hydrochloride: 1.0 g

  • Carbopol® 974P NF: 1.0 g

  • Edetate Disodium (EDTA): 0.1 g

  • Propylene Glycol: 10.0 g

  • Ascorbic Acid: 0.2 g

  • Trolamine (Triethanolamine): q.s. to pH 5.5

  • Phenoxyethanol: 0.5 g

  • Purified Water: q.s. to 100.0 g

Methodology:

  • Aqueous Phase Preparation: In a primary beaker, dissolve the EDTA and Ascorbic Acid in approximately 80 g of purified water with gentle stirring.

  • Gelling Agent Dispersion: Slowly sprinkle the Carbopol® 974P NF into the aqueous phase while stirring rapidly with an overhead stirrer to prevent clumping. Allow the dispersion to hydrate for at least 30 minutes until fully swollen.

  • API Solubilization: In a separate beaker, dissolve the 4-Mercaptopyridoxine hydrochloride and Phenoxyethanol in the Propylene Glycol.

  • Combining Phases: Add the API solution from step 3 to the hydrated gelling agent dispersion (step 2) and mix until uniform.

  • Neutralization and Gel Formation: Slowly add Trolamine dropwise while continuously monitoring the pH. Stop when the pH reaches 5.5. The mixture will thicken into a clear gel.

  • Final Weight Adjustment: Add purified water to bring the batch to the final weight of 100 g and mix thoroughly.

  • Packaging: Package the final gel in an airtight, opaque container to protect from air and light.

Quality Control & Performance Testing

Once formulated, the product must be rigorously tested to ensure it meets all quality specifications and performs as intended.

Physicochemical Characterization
  • Appearance: Visual inspection for color, clarity, and homogeneity.

  • pH: Measured using a calibrated pH meter. Should be within the target range (e.g., 5.5 ± 0.2).

  • Viscosity: Measured using a viscometer to ensure batch-to-batch consistency and appropriate rheology for application.

  • Assay and Uniformity: The API concentration is determined by HPLC to confirm it is within specifications (e.g., 90-110% of the label claim).

In Vitro Release Testing (IVRT)

IVRT is a critical performance test that measures the rate of drug release from the formulation. It is a key tool for quality control and for comparing different formulations during development.[11][12]

Caption: Schematic of an In Vitro Release Testing (IVRT) Franz Diffusion Cell setup.

Protocol: IVRT for 1% 4-Mercaptopyridoxine HCl Hydrogel

  • Apparatus: Vertical Diffusion Cell (Franz Cell) system.

  • Membrane: Use an inert, synthetic membrane (e.g., 0.45 µm PVDF).

  • Receptor Medium: Prepare a phosphate buffer (pH 7.4) that ensures sink conditions (API solubility should be at least 5-10 times the expected final concentration). De-gas the medium before use.

  • Setup: Mount the membrane between the donor and receptor chambers. Fill the receptor chamber with the medium and equilibrate the system to 32°C.

  • Dosing: Apply a finite dose (e.g., 300 mg) of the hydrogel evenly onto the membrane surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with fresh, pre-warmed medium.

  • Analysis: Analyze the samples by a validated HPLC method to determine the concentration of 4-Mercaptopyridoxine hydrochloride.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of this curve is the release rate. This rate is a critical quality attribute of the formulation.[13][14][15]

Application Notes: Potential Mechanisms & Further Research

While clinical data is needed, the structure of 4-Mercaptopyridoxine suggests several potential mechanisms of action in the skin that warrant investigation:

  • Antioxidant Activity: The thiol group can directly scavenge reactive oxygen species (ROS), which are implicated in skin aging and inflammation.[7][8]

  • Modulation of Inflammatory Pathways: Pyridoxine and its derivatives can influence inflammatory cascades. Potential targets for investigation include the JAK/STAT or TLR2-KLK5-LL37 pathways, which are relevant in conditions like rosacea.[16][17]

  • Mast Cell Stabilization: Some compounds can modulate mast cell degranulation. Investigating the effect of 4-Mercaptopyridoxine on receptors like MRGPRX2 could be a novel research avenue.[18]

Future research should focus on in vitro studies using human skin explants to measure drug permeation (IVPT) and on cellular models (keratinocytes, fibroblasts) to elucidate the specific biological pathways affected by this compound.

References

  • Journal of Young Pharmacists. Skin Penetration Enhancement Techniques. Available from: [Link]

  • ResearchGate. Skin Penetration Enhancement Techniques – Physical Approaches. Available from: [Link]

  • MDPI. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules. Available from: [Link]

  • PubMed. Transdermal drug delivery: penetration enhancement techniques. Available from: [Link]

  • Longdom Publishing. Penetration Enhancement Techniques. Available from: [Link]

  • Scribd. Semisolid Excipients. Available from: [Link]

  • ResearchGate. Excipients for Semisolid Formulations. Available from: [Link]

  • Recipharm. Using in vitro release testing (IVRT) to analyse semi-solid topical formulations. Available from: [Link]

  • Pharmaguideline. Excipients Used in Semi Solid Dosage Forms and Evaluation of Semi Solid Dosages Forms. Available from: [Link]

  • Teledyne Hanson Research. White Paper: Use Of In Vitro Release Testing (IVRT) For Semisolid Topical Formulations. Available from: [Link]

  • PermeGear. DEVELOPING AN IN VITRO RELEASE TESTING (IVRT) METHOD FOR THE VALIDATION OF SEMI-SOLID TOPICAL FORMULATIONS. Available from: [Link]

  • Contract Pharma. IVRT & Skin Testing for Topical Pharmaceutical Drug Development. Available from: [Link]

  • ResearchGate. REVIEW Vitamin B6:Deficiency diseases and methods of analysis. Available from: [Link]

  • The Journal of Clinical and Aesthetic Dermatology. Antioxidants Used in Skin Care Formulations. Available from: [Link]

  • AAPS PharmSciTech. In Vitro Release Testing (IVRT) of Topical Hydrocortisone Acetate Creams: A Novel Approach Using Positive and Negative Controls. Available from: [Link]

  • IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Available from: [Link]

  • PubMed. Antioxidants used in skin care formulations. Available from: [Link]

  • PMC. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma. Available from: [Link]

  • Australasian Society of Cosmetic and Procedural Dermatologists. Recent Advances in Topical Antioxidants. Available from: [Link]

  • Web of Journals. QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION. Available from: [Link]

  • MDPI. Development and Characterization of Thiolated Cyclodextrin-Based Nanoparticles for Topical Delivery of Minoxidil. Available from: [Link]

  • MDPI. Antioxidants to Defend Healthy and Youthful Skin—Current Trends and Future Directions in Cosmetology. Available from: [Link]

  • Studia Universitatis „Vasile Goldis” Arad. Quantitative Determination of Pyridoxine on Pharmaceutical Forms and Vegetables. Available from: [Link]

  • Semantic Scholar. Antioxidants used in skin care formulations. Available from: [Link]

  • ResearchGate. Synthesis of thiolated and acrylated nanoparticles using thiol-ene click chemistry: Towards novel mucoadhesive materials for drug delivery. Available from: [Link]

  • PMC. Effect of Thiolated Polymers to Textural and Mucoadhesive Properties of Vaginal Gel Formulations Prepared with Polycarbophil and Chitosan. Available from: [Link]

  • ResearchGate. Formulation strategies to modulate the topical delivery of anti-inflammatory compounds. Available from: [Link]

  • PubMed. Formulation Strategies to Modulate the Topical Delivery of Anti-Inflammatory Compounds. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • PubChem. 4-Desoxypyridoxine hydrochloride. Available from: [Link]

  • AccessPharmacy. Dermatological Pharmacology | Goodman & Gilman's. Available from: [Link]

  • PMC. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway. Available from: [Link]

  • Dovepress. Mechanisms and Recent Advances of Small-Molecule Therapeutics in Rosacea Treatment. Available from: [Link]

  • PubChem. 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride. Available from: [Link]

  • ClinicalTrials.gov. Pyridoxine and Topical Urea/Lactic Acid-Based Cream in Preventing Hand-Foot Syndrome in Patients Receiving Capecitabine for Breast Cancer or Other Cancer. Available from: [Link]

  • MDPI. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Oxidation of 4-Mercaptopyridoxine Hydrochloride

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results when utilizing highly reactive mercaptan derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results when utilizing highly reactive mercaptan derivatives. 4-Mercaptopyridoxine hydrochloride (4-MP-HCl) is a potent thiol-containing analog of vitamin B6. Like all free mercaptans, its primary degradation pathway during storage and experimental handling is the oxidation of the sulfhydryl (-SH) group. This leads to the formation of inactive disulfide dimers or higher oxidation states (sulfenic and sulfinic acids).

This guide is designed to move beyond basic instructions by providing the mechanistic causality behind our recommendations, ensuring you can build a self-validating, fail-safe experimental system.

Section 1: The Causality of Thiol Oxidation

To effectively prevent degradation, you must understand the kinetic drivers of thiol oxidation. The reaction is not driven by the protonated thiol (R-SH), but rather by the highly nucleophilic thiolate anion (R-S⁻) [[1]](). The formation of this anion is highly pH-dependent. Once formed, the thiolate anion is rapidly oxidized by molecular oxygen, a reaction heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard buffers 2.

Therefore, a robust prevention strategy must attack this pathway on three fronts:

  • Thermodynamic Suppression : Lowering the pH to keep the thiol protonated.

  • Catalyst Sequestration : Using chelating agents to bind trace metals.

  • Oxidant Removal : Displacing molecular oxygen with inert gases.

ThiolOxidation Thiol 4-Mercaptopyridoxine (Protonated Thiol: R-SH) Thiolate Thiolate Anion (Reactive: R-S⁻) Thiol->Thiolate High pH Deprotonation Disulfide Disulfide Dimer (Oxidized: R-S-S-R) Thiolate->Disulfide O₂, Trace Metals (Cu²⁺, Fe³⁺) LowPH Low pH (< 6.0) LowPH->Thiol Maintains EDTA Chelators (EDTA) EDTA->Thiolate Blocks Metals Argon Inert Gas (Argon) Argon->Thiolate Blocks O₂

Mechanism of thiol oxidation in 4-Mercaptopyridoxine and targeted prevention strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store the solid 4-MP-HCl powder upon receipt? A1: The solid compound must be stored at -20°C or -80°C in a tightly sealed, light-blocking (amber) container. Crucially, the headspace of the vial must be backfilled with an inert gas (Argon or high-purity Nitrogen) to displace ambient oxygen 3. Because it is a hydrochloride salt, it is hygroscopic; include a desiccant in the secondary container to prevent moisture-induced hydrolysis and accelerated redox reactions.

Q2: Why does my 4-MP-HCl solution lose reactivity within hours at room temperature? A2: This is a classic symptom of transition metal-catalyzed oxidation. Standard laboratory water and buffer salts contain trace amounts of copper and iron. Even at nanomolar concentrations, these metals act as electron-transfer catalysts, rapidly accelerating the oxidation of thiols to disulfides in the presence of dissolved oxygen 2. If you are not degassing your solvents and adding a chelator like EDTA, the half-life of your free thiol will be drastically reduced.

Q3: Does the pH of my experimental buffer matter? A3: Yes, pH is the most critical variable in thiol stability. The oxidation rate is directly proportional to the concentration of the thiolate anion. Because the pKa of typical mercaptans is ~8.0–9.0, working at a physiological pH of 7.4 means a significant fraction of the compound exists as the highly reactive thiolate. By lowering the buffer pH to 5.0–6.0, you shift the equilibrium toward the stable, protonated thiol (R-SH), decreasing the oxidation rate by orders of magnitude 1.

Section 3: Quantitative Stability Profiles

The following table summarizes the expected stability of 4-Mercaptopyridoxine under various environmental conditions, demonstrating the compounding benefits of combined preventative measures.

Storage StateTemperatureAtmosphereBuffer pHChelatorExpected Stability / Half-Life
Solid Powder Room TempAmbient AirN/AN/ADays to Weeks (High risk of dimerization)
Solid Powder -20°CArgonN/AN/A> 12 Months (Optimal)
Aqueous Solution 4°CAmbient Air7.4NoneHours (Rapid metal-catalyzed oxidation)
Aqueous Solution 4°CArgon6.01.0 mM EDTADays to Weeks (Stabilized)
Aqueous Solution -80°CArgon6.01.0 mM EDTAMonths (Ideal for single-use aliquots)
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, handling 4-MP-HCl requires strict adherence to anaerobic workflows. Furthermore, any protocol must be self-validating—meaning you must empirically verify the presence of the free thiol before proceeding with downstream assays.

Protocol 1: Anaerobic Preparation of 4-MP-HCl Solutions

Objective: To formulate a stable stock solution devoid of dissolved oxygen and catalytic metals.

  • Solvent Degassing: Transfer your desired buffer (e.g., 50 mM Sodium Acetate, pH 5.5) into a sealed flask. Insert a sparging needle connected to an Argon line directly into the liquid. Sparge for 30–60 minutes to displace dissolved oxygen 4.

  • Chelator Addition: Add EDTA to the degassed buffer to a final concentration of 1.0 mM. Stir gently under a continuous Argon blanket.

  • Dissolution: Weigh the solid 4-MP-HCl rapidly to minimize air exposure. Transfer to an amber vial. Under a gentle stream of Argon, add the degassed buffer to achieve the desired stock concentration.

  • Headspace Purging: Before sealing, purge the headspace of the vial with Argon for 30 seconds.

  • Storage: Seal tightly with a septum cap, wrap in aluminum foil, and store at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Workflow Step1 1. Sparge Solvent (Ar/N₂ for 30 min) Step2 2. Add Chelator (1.0 mM EDTA) Step1->Step2 Step3 3. Dissolve 4-MP-HCl Step2->Step3 Step4 4. Purge Headspace with Argon Step3->Step4 Step5 5. Seal & Store (-80°C, Dark) Step4->Step5

Step-by-step anaerobic workflow for preparing and storing 4-Mercaptopyridoxine solutions.

Protocol 2: Self-Validation via Ellman's Assay (DTNB)

Objective: To quantify the concentration of active, unoxidized free thiols in your prepared stock prior to use.

  • Reagent Preparation: Dissolve Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA) to a concentration of 4 mg/mL [[4]]().

  • Sample Reaction: In a spectrophotometer cuvette, mix 50 µL of the DTNB solution with 2.5 mL of Reaction Buffer. Add 100 µL of your diluted 4-MP-HCl sample.

  • Incubation: Mix thoroughly and incubate at room temperature for 15 minutes. The reaction between the free thiol and DTNB will release 2-nitro-5-thiobenzoate (TNB²⁻), which produces a distinct yellow color.

  • Quantification: Measure the absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient of TNB²⁻ ( ε=14,150 M−1cm−1 ). If the calculated concentration is significantly lower than your formulated concentration, oxidation has occurred, and the batch should be discarded.

References
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution Source: Journal of Pharmaceutical Sciences / USPTO URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Mercaptopyridoxin Hydrochloride

4-Mercaptopyridoxin hydrochloride is a highly reactive, thiol-containing analog of Vitamin B6. While the "hydrochloride salt" designation often implies effortless aqueous solubility, researchers frequently encounter unex...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Mercaptopyridoxin hydrochloride is a highly reactive, thiol-containing analog of Vitamin B6. While the "hydrochloride salt" designation often implies effortless aqueous solubility, researchers frequently encounter unexpected precipitation, turbidity, or complete insolubility during assay preparation.

As a Senior Application Scientist, I have structured this guide to move beyond basic "try adding DMSO" advice. Here, we will diagnose the root chemical causes of your solubility issues—specifically oxidative dimerization, zwitterionic isoelectric precipitation, and metal coordination—and provide self-validating protocols to ensure your compound remains strictly in solution.

Part 1: Diagnostic FAQ & Root Cause Analysis

Q: My freshly prepared solution is perfectly clear, but it turns cloudy and precipitates over a few hours. Why? A: This is a classic symptom of thiol oxidation . In aqueous environments containing dissolved oxygen, the free sulfhydryl (-SH) group of 4-mercaptopyridoxin rapidly oxidizes to form a disulfide bridge. This creates a dimer structurally identical to the pharmaceutical compound . Because the resulting disulfide dimer lacks the highly polar, ionizable thiol proton and possesses double the molecular weight, its aqueous thermodynamics shift drastically. The solubility drops, leading to delayed, irreversible precipitation.

Q: The powder dissolves perfectly in pure water, but when I try to dissolve it directly in my physiological buffer (PBS, pH 7.4), it forms a stubborn suspension. Why? A: This is driven by pH-dependent zwitterion formation . When dissolved in unbuffered pure water, the hydrochloride salt dissociates, dropping the local pH (typically < 4.5). At this acidic pH, the pyridine nitrogen remains protonated (cationic), rendering the molecule highly water-soluble. However, at pH 7.4, the molecule exists predominantly as a nonclassical zwitterion (deprotonated phenolic -OH⁻ and protonated pyridine -NH⁺) . This electrically neutral zwitterionic state represents the molecule's isoelectric point. At this point, intermolecular electrostatic attractions overpower solute-solvent interactions, causing reversible precipitation.

Q: I see an immediate yellow/brown tint and a fine precipitate the moment I add water, even before buffering. What is happening? A: You are likely observing trace metal complexation . Thiols are powerful chelating agents . If your water source, buffer salts, or glassware contains trace heavy metals (e.g., Cu²⁺, Fe³⁺), the mercaptopyridoxin will instantly coordinate with them to form insoluble metal-thiolate coordination polymers.

Part 2: Mechanistic Pathways of Precipitation

To effectively troubleshoot, you must understand which degradation or precipitation pathway your sample is undergoing. The diagram below illustrates the three primary mechanisms that compromise the solubility of 4-Mercaptopyridoxin hydrochloride.

G A Soluble Monomer (4-Mercaptopyridoxin HCl) pH < 5.0 B Disulfide Dimer (Pyritinol-like) Irreversible Precipitation A->B Dissolved O2 Mild Oxidation C Neutral Zwitterion Isoelectric Point Reversible Precipitation A->C Buffer to pH 7.0 - 7.4 Deprotonation D Metal-Thiolate Complex Coordination Polymer Irreversible Precipitation A->D Trace Cu2+ / Fe3+ Chelation

Pathways of 4-Mercaptopyridoxin precipitation: Oxidation, pH shifts, and metal chelation.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Oxidation-Resistant Solutions (For In Vitro Assays)

Causality: To prevent disulfide formation, we must eliminate dissolved oxygen and provide a sacrificial reducing agent. We utilize TCEP (Tris(2-carboxyethyl)phosphine) because, unlike DTT or β-mercaptoethanol, TCEP is odorless, highly water-soluble, and functions efficiently at acidic to neutral pH without forming mixed disulfides with the target compound.

Methodology:

  • Solvent Preparation: Boil ultra-pure Milli-Q water for 10 minutes, then cool it rapidly under a steady stream of Argon or Nitrogen gas to purge dissolved oxygen.

  • Chelation & Reduction: To the degassed water, add EDTA to a final concentration of 1 mM (to sequester trace metals) and TCEP hydrochloride to a final concentration of 5 mM (to act as a sacrificial reductant).

  • Dissolution: Weigh the required amount of 4-Mercaptopyridoxin hydrochloride powder in a microcentrifuge tube. Add the prepared solvent to achieve your target stock concentration (up to 50 mM).

  • Agitation: Vortex strictly for 30 seconds. Do not sonicate, as ultrasonic cavitation introduces localized heating and can generate free radicals that accelerate oxidation.

  • Self-Validation Check: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a true solution free of colloidal disulfide aggregates.

Protocol B: pH-Titration Method for Physiological Buffers

Causality: To bypass the zwitterionic "solubility dead-zone" during initial dissolution, we force the compound into its highly soluble cationic state first. Once fully solvated, we slowly introduce the buffer. The pre-existing hydration shell prevents rapid nucleation when the compound transitions through its isoelectric point.

Methodology:

  • Acidic Solvation: Dissolve the 4-Mercaptopyridoxin hydrochloride powder in a small volume (10% of final desired volume) of 0.01 M HCl. Vortex until completely clear.

  • Carrier Addition (Optional but Recommended): If your final assay permits, add 5% v/v of a biocompatible co-solvent (e.g., DMSO or PEG-400) to the acidic stock. This lowers the dielectric constant of the solution, slightly disrupting the electrostatic interactions of the zwitterion.

  • Titration: While gently vortexing the acidic stock, add your 1X physiological buffer (e.g., PBS pH 7.4) dropwise until the final volume is reached.

  • Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet forms, your final concentration exceeds the thermodynamic solubility limit of the zwitterion, and you must dilute the stock further.

Part 4: Quantitative Solubility State Summary

Use the following table to quickly diagnose your solution conditions and predict the solubility behavior of 4-Mercaptopyridoxin.

Solution ConditionpH RangeDominant Chemical SpeciesRelative Aqueous SolubilityPreventative Action / Troubleshooting
Unbuffered Pure Water 3.0 - 4.5Cationic MonomerHigh (>50 mg/mL)None required; stable if degassed.
Physiological Buffer 7.0 - 7.4Neutral ZwitterionLow (<1 mg/mL)Pre-dissolve in acid; titrate slowly; use co-solvents.
Aerated Buffer / Aging > 6.0Disulfide DimerVery Low (<0.1 mg/mL)Purge with Argon; add 1-5 mM TCEP.
Tap / Unpurified Water AnyMetal-Thiolate ComplexInsolubleUse strictly Milli-Q water; add 1 mM EDTA.

References

  • Pyritinol (Pyridoxine Disulfide) . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability . Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Thiols (Mercaptans) - Chemical Properties and Oxidation . Chemistry LibreTexts. Available at:[Link]

Troubleshooting

Technical Support Center: 4-Mercaptopyridoxine Hydrochloride (4-MP) Aqueous Stability &amp; Degradation

Welcome to the Application Support Center for 4-Mercaptopyridoxine hydrochloride (4-MP) . Handling thiol-containing vitamin B6 analogs in aqueous environments presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 4-Mercaptopyridoxine hydrochloride (4-MP) . Handling thiol-containing vitamin B6 analogs in aqueous environments presents unique kinetic and thermodynamic challenges. This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement field-proven, self-validating protocols.

Part 1: Core Degradation Pathways & Mechanisms (FAQ)

Q1: Why does my 4-MP solution lose potency and form a cloudy precipitate over time? A: 4-MP contains a highly reactive free thiol (-SH) group. In aqueous solutions—especially those exposed to dissolved oxygen or trace transition metals—the thiol undergoes rapid oxidation to form its disulfide dimer, pyritinol [1]. The reaction is initiated by the deprotonation of the thiol to a thiolate anion (RS⁻), which is highly nucleophilic. One-electron oxidation of the thiolate generates a thiyl radical (RS•), and the recombination of two thiyl radicals yields the disulfide[1]. Because pyritinol is significantly less soluble in water than 4-MP hydrochloride, it precipitates out of solution, causing the observed turbidity.

Q2: How does the pH of my buffer affect the degradation rate? A: The oxidation rate of thiols is strictly pH-dependent. The reactive species in 1 is the thiolate anion, not the protonated thiol[1]. As the pH of your aqueous solution approaches or exceeds the pKa of the 4-MP thiol group, the concentration of the thiolate anion increases exponentially. Consequently, 4-MP is highly unstable in neutral to alkaline buffers (e.g., PBS pH 7.4). To maximize stability, 4-MP must be dissolved in acidic media (e.g., 0.1 M HCl), where the thiol remains fully protonated[2].

Q3: Can the type of storage vessel influence degradation, even in the dark? A: Yes. Recent mechanistic studies have demonstrated that pure silica surfaces (such as standard borosilicate glass vials) can unexpectedly 3[3]. Surface-bound radicals on the silica can abstract hydrogen from thiols to generate thiyl radicals, accelerating pyritinol formation even in the absence of dissolved oxygen[3]. We highly recommend using high-density polyethylene (HDPE) or specifically silanized glassware for long-term storage.

DegradationMechanism 4 4 MP 4-Mercaptopyridoxine (Protonated Thiol) Thiolate Thiolate Anion (RS⁻) MP->Thiolate pH > pKa (~7.5) Deprotonation Radical Thiyl Radical (RS•) MP->Radical Silica Surface Catalysis ROS Exposure Thiolate->Radical Trace Metals (Fe³⁺, Cu²⁺) O₂ / UV Light Pyritinol Pyritinol (Disulfide Dimer) Radical->Pyritinol Dimerization (Primary Pathway) OverOx Sulfinic/Sulfonic Acids (Over-oxidation) Pyritinol->OverOx Strong Oxidants (Prolonged Exposure)

Fig 1. Mechanistic pathway of 4-MP degradation via thiolate and thiyl radical intermediates.

Part 2: Data & Troubleshooting Guide

To successfully manage 4-MP in the laboratory, you must control the triad of thiol degradation: pH, Oxygen, and Catalytic Metals .

Quantitative Stability Summary

The following table summarizes the causal relationship between environmental conditions and 4-MP half-life.

Solvent / BufferpHDissolved O₂ChelatorEstimated Stability (Half-life)Primary Degradant
0.1 M HCl 1.0PresentNone> 72 hoursPyritinol
PBS Buffer 7.4PresentNone< 2 hoursPyritinol
PBS Buffer 7.4Degassed (Ar)1 mM EDTA~ 24 hoursPyritinol
0.1 M HCl 1.0Degassed (Ar)1 mM EDTA> 6 months (at -80°C)None
Self-Validating Protocol for Stable 4-MP Solutions

Do not rely on visual inspection alone to confirm the integrity of your 4-MP solutions. Use the following step-by-step methodology to prepare and validate oxygen-free stock solutions.

Step 1: Buffer Preparation Prepare a 0.1 M HCl aqueous solution and add 1 mM EDTA. The low pH keeps the thiol protonated, while EDTA sequesters trace transition metals that act as radical initiators.

Step 2: Degassing Transfer the buffer to a non-silica (e.g., HDPE) vessel. Sparge the solution with ultra-pure Argon gas for at least 30 minutes to displace dissolved oxygen.

Step 3: Dissolution Under a continuous Argon stream (or inside a glove box), accurately weigh the 4-MP hydrochloride powder and dissolve it into the degassed buffer.

Step 4: Filtration Filter the solution using a 0.22 µm PTFE syringe filter. Avoid glass-fiber or untreated silica-based filters to prevent surface-catalyzed thiyl radical formation[3].

Step 5: Analytical Validation (The Self-Validating Step) Before use, verify the absence of the pyritinol dimer using UV-Vis spectrophotometry. 2 and a minimum at 260 nm[2]. If your 4-MP solution shows an emergent peak at 296 nm, dimerization has occurred, and the batch should be discarded.

Protocol Step1 1. Buffer Prep 0.1 M HCl + 1mM EDTA Step2 2. Degassing Argon sparging (30 min) Step1->Step2 Step3 3. Dissolution Add 4-MP under Argon Step2->Step3 Step4 4. Filtration 0.22 µm PTFE (Non-silica) Step3->Step4 Step5 5. Validation UV-Vis Check at 296 nm Step4->Step5

Fig 2. Self-validating experimental workflow for preparing stable 4-MP aqueous solutions.

Part 3: Analytical Detection & Chromatography FAQs

Q4: How can I quantify 4-MP and its degradation products simultaneously? A: High-Performance Thin-Layer Chromatography (HPTLC) or HPLC-DAD are the gold standards. For planar chromatography, a mobile phase of dichloromethane - methanol - formic acid (9:1:1, v/v/v) on silica gel 60F254 plates allows for the 4 using UV absorbance at 300 nm[4]. Ensure samples are analyzed immediately after preparation to prevent in-situ degradation during the run.

Q5: Are there electrochemical methods to detect 4-MP degradation? A: Yes. Pyritinol exhibits irreversible oxidation processes at the electrode surface. Using a carbon nanofiber/gold nanoparticle composite screen-printed carbon electrode (CNF-GNP/SPCE), cyclic voltammetry shows distinct anodic peaks (e.g., 0.430 V, 0.740 V, and 0.840 V in pH 7.0 PBS)[2]. This can be used to monitor the real-time formation of pyritinol in a degrading 4-MP solution.

References
  • Highly sensitive voltamperometric determination of pyritinol using carbon nanofiber/gold nanoparticle composite screen-printed carbon electrode . PMC (National Institutes of Health). 2

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways . PMC (National Institutes of Health). 1

  • Silica particles convert thiol-containing molecules to disulfides . PNAS (Proceedings of the National Academy of Sciences). 3

  • Quantification of pyritinol in solid pharmaceutical formulation by high-performance thin-layer chromatography-ultraviolet detection and selectivity evaluation by mass spectrometry . ResearchGate. 4

Sources

Optimization

Technical Support Center: 4-Mercaptopyridoxine Hydrochloride Stability

Welcome to the Technical Support Center for 4-Mercaptopyridoxine hydrochloride (also known as 4-mercaptopyridoxine or the monomeric precursor to Pyritinol). As a thiol-containing derivative of Vitamin B6, this compound p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Mercaptopyridoxine hydrochloride (also known as 4-mercaptopyridoxine or the monomeric precursor to Pyritinol). As a thiol-containing derivative of Vitamin B6, this compound presents unique handling challenges due to its high redox sensitivity.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental workflows.

Troubleshooting Guides & FAQs

Q1: What is the ideal pH range for storing and working with 4-Mercaptopyridoxine hydrochloride?

The ideal pH range is strictly acidic: pH 2.0 to 4.5.

The Causality: The stability of any thiol compound is governed by the acid dissociation constant (pKa) of its sulfhydryl group (-SH), which typically resides between 8.0 and 9.0. At an acidic pH, the functional group remains in its protonated, highly stable state (R-SH). However, as the pH approaches neutrality or becomes alkaline, the thiol deprotonates into a thiolate anion (R-S⁻). The kinetics of thiol oxidation are strictly dependent on the concentration of this thiolate anion, as it is exponentially more nucleophilic and reactive than the protonated form [1].

Scientist's Insight: Because it is supplied as a hydrochloride salt, dissolving the powder in unbuffered LC-MS grade water will naturally result in an acidic solution (pH ~3.0), temporarily masking its instability. However, the moment this stock is spiked into physiological buffers (pH 7.4) or cell culture media, rapid degradation will commence.

Q2: Why does my 4-Mercaptopyridoxine solution turn yellow or show a secondary peak on HPLC over time?

Your compound is undergoing oxidative dimerization to form Pyritinol (bis(4-pyridoxylmethyl) disulfide).

The Causality: The thiolate anion (R-S⁻) formed at higher pH levels is highly susceptible to one-electron oxidation by dissolved molecular oxygen (O₂) or trace transition metals in your buffer. This oxidation generates a transient thiyl radical (R-S•). When two thiyl radicals collide, they recombine to form a stable covalent disulfide bond, effectively converting your active monomer into an inactive dimer [2].

OxidationMechanism A Acidic pH (< 5.0) Protonated Thiol (R-SH) B Neutral/Alkaline pH (> 7.0) Thiolate Anion (R-S⁻) A->B Deprotonation (pKa ~8.5) D Thiyl Radical (R-S•) Intermediate B->D 1e⁻ Oxidation C O₂ / Transition Metals (Catalysts) C->D Accelerates E Disulfide Dimer (Pyritinol) D->E Radical Recombination

Caption: Logical relationship of pH-dependent thiol deprotonation and oxidative dimerization.

Q3: How does the pH quantitatively affect the oxidation risk?

The relationship between pH and oxidation risk is non-linear. The table below summarizes the thermodynamic shift of the thiol population and the resulting experimental risk profile.

Table 1: Effect of pH on Thiolate Fraction and Relative Oxidation Risk

pH LevelEstimated Thiolate Fraction (R-S⁻)Relative Oxidation RiskRecommended Action
< 3.0 < 0.001%NegligibleIdeal for long-term storage and concentrated stock solutions.
4.5 ~0.03%LowSuitable for short-term experimental handling and dilutions.
6.0 ~1.0%ModerateRequires degassed buffers and EDTA; use immediately.
7.4 ~10-20%HighRapid dimerization expected; unsuitable for storage.
> 8.5 > 50%ExtremeNear-instantaneous oxidation to Pyritinol.
Q4: Does the choice of buffer matter if the pH is kept acidic?

Yes. The presence of dissolved oxygen and trace metals will bypass pH protections over time. Even at an acidic pH, a minuscule fraction of the compound exists as a thiolate anion. Trace transition metals (like Fe³⁺ or Cu²⁺) present in lower-grade buffer salts act as potent catalysts for thiyl radical generation [3]. Always use LC-MS grade water, add a chelating agent (e.g., 1 mM EDTA), and degas your buffers with nitrogen or argon to remove dissolved oxygen, which serves as the primary electron acceptor in the oxidation pathway.

Experimental Protocols

Self-Validating HPLC-UV Stability Assay

To ensure trustworthiness, this protocol incorporates an internal self-validation mechanism: a forced-degradation control . By intentionally oxidizing a sample, you definitively identify the retention time of the disulfide dimer, ensuring that any peak observed in your stability samples is accurately assigned and not a random buffer artifact.

ExperimentalWorkflow Step1 1. Sample Preparation Dissolve in degassed acidic buffer (pH 3.0) + 1mM EDTA Step2 2. Stress Testing Aliquot into buffers at pH 3.0, 5.0, and 7.4 Step1->Step2 Step3 3. Time-Course Sampling Quench aliquots with acid at 0, 2, 4, 8, 24 hrs Step2->Step3 Step4 4. Quantification Analyze via HPLC-UV (280 nm) Step3->Step4 Step5 5. Data Analysis Calculate % intact monomer vs. disulfide dimer Step4->Step5

Caption: Step-by-step experimental workflow for validating 4-Mercaptopyridoxine stability.

Step 1: Buffer Preparation

  • Prepare a 50 mM sodium phosphate buffer.

  • Add 1 mM EDTA to chelate trace transition metals.

  • Degas the buffer via sonication under vacuum for 15 minutes, then purge with Nitrogen gas for 10 minutes.

  • Split and adjust to the target pH levels (e.g., pH 3.0 for storage, pH 7.4 for stress testing).

Step 2: Forced Degradation Control (Self-Validation)

  • Dissolve 4-Mercaptopyridoxine hydrochloride in the pH 3.0 buffer to a concentration of 1 mg/mL.

  • Control A (Baseline): Inject immediately into the HPLC to establish the monomer retention time and initial purity.

  • Control B (Forced Degradation): Take a 100 µL aliquot of the stock, adjust to pH 8.0 using 0.1 M NaOH, and add 10 µL of 3% H₂O₂. Incubate for 30 minutes at room temperature and inject. Causality: This chemically forces the conversion of the monomer to Pyritinol, establishing the exact retention time of the dimer peak for your specific column chemistry.

Step 3: Time-Course Stress Testing

  • Aliquot the stock solution into the target pH buffers (pH 3.0, 5.0, 7.4) to a final concentration of 0.1 mg/mL.

  • Incubate at 25°C in the dark.

  • At designated time points (0, 2, 4, 8, 24 hours), withdraw a 50 µL aliquot and immediately quench it by mixing with 50 µL of 0.1% Trifluoroacetic acid (TFA). Causality: Quenching with TFA drops the pH below 2.0. This instantly protonates any reactive thiolate anions, completely halting further oxidation while the sample sits in the HPLC autosampler queue.

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) to 0.1% TFA in Acetonitrile (B).

  • Detection: UV at 280 nm.

  • Analysis: Integrate the area under the curve (AUC) for the monomer peak and compare it against the T=0 baseline to calculate the degradation rate.

References

  • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways Source: Antioxidants & Redox Signaling (via NIH PubMed Central) URL: [Link]

  • Title: Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone Source: Journal of Pharmaceutical Sciences (via NIH PubMed) URL: [Link]

Troubleshooting

Reducing impurities in 4-Mercaptopyridoxin hydrochloride batch production

Technical Support Center: 4-Mercaptopyridoxin Hydrochloride Guide: Proactive Strategies for Impurity Reduction in Batch Production Welcome to the technical support center for 4-Mercaptopyridoxin hydrochloride synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Mercaptopyridoxin Hydrochloride

Guide: Proactive Strategies for Impurity Reduction in Batch Production

Welcome to the technical support center for 4-Mercaptopyridoxin hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot purity challenges during batch production. As your virtual application scientist, my goal is to move beyond simple protocols and provide a deep, mechanistic understanding of why impurities form and how to prevent them, ensuring the integrity and success of your synthesis campaigns.

Frequently Asked Questions (FAQs)

Q1: What is 4-Mercaptopyridoxin hydrochloride and why is purity critical?

4-Mercaptopyridoxin hydrochloride, the thiol analog of Vitamin B6 (Pyridoxine), is a key intermediate in the development of various therapeutic agents. Its purity is paramount as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies require stringent impurity profiling, making robust control essential.

Q2: What are the most common classes of impurities encountered in its synthesis?

The most prevalent impurities typically fall into three categories:

  • Process-Related Impurities: Unreacted starting materials or intermediates.

  • Side-Reaction Products: Primarily the disulfide dimer formed via oxidation of the thiol group.

  • Degradation Products: Compounds resulting from the breakdown of the target molecule, often exacerbated by exposure to air, light, or non-optimal pH conditions.[1]

Q3: My final product has a yellow tint. What is the likely cause?

A yellow discoloration often points to the presence of oxidative impurities. The thiol group (-SH) in 4-Mercaptopyridoxin is highly susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl) disulfide). This and other potential oxidized species can be colored and are a common source of batch discoloration.

Q4: Can I use standard pyridoxine hydrochloride purification methods for this compound?

While some principles overlap, the presence of the reactive thiol group requires special consideration. Standard methods for pyridoxine hydrochloride, such as recrystallization from alcohol/acetone, may need modification.[2] You must employ strategies to prevent oxidation, such as using de-gassed solvents and maintaining an inert atmosphere.

In-Depth Troubleshooting Guides

This section provides a detailed analysis of specific issues, their root causes, and validated protocols for their resolution.

Issue 1: High Levels of Disulfide Dimer Impurity

The formation of the disulfide dimer is the most common purity challenge. Understanding its formation mechanism is key to its prevention.

Causality & Mechanism: The thiol group (-SH) is readily oxidized to a disulfide (-S-S-) linkage in the presence of an oxidizing agent, most commonly atmospheric oxygen. This reaction is significantly accelerated at neutral to alkaline pH, where the thiolate anion (S⁻) is the predominant species and is more nucleophilic and susceptible to oxidation.

To address this, we must control the reaction and work-up environment rigorously.

  • Inert Atmosphere: Conduct the entire synthesis, work-up, and isolation under a positive pressure of an inert gas (Nitrogen or Argon).

  • Solvent De-gassing: Before use, thoroughly de-gas all solvents (e.g., water, alcohols) by sparging with an inert gas for at least 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Acidic Conditions: Maintain an acidic pH (typically pH 1.5-3) throughout the work-up and isolation steps.[3] The protonated thiol is significantly less prone to oxidation.

  • Antioxidant Addition (Optional): In cases of extreme sensitivity, a small amount of a sacrificial antioxidant like sodium bisulfite or ascorbic acid can be introduced during work-up, though this adds another component that must be removed later.

The following diagram illustrates the primary synthesis route and the competing oxidation pathway.

G cluster_main Main Synthesis Pathway cluster_side Oxidative Side Reaction A Pyridoxine Precursor (e.g., 4-Chloropyridoxine HCl) C 4-Mercaptopyridoxin HCl (Target Molecule) A->C Nucleophilic Substitution B Thiolating Agent (e.g., NaSH) D Disulfide Dimer Impurity C->D Oxidation C->D E O2 (Air) Neutral/Alkaline pH

Caption: Synthesis of the target molecule and the oxidative side reaction.

Issue 2: Incomplete Reaction & Residual Starting Material

Detecting significant levels of the starting material (e.g., 4-Chloropyridoxine) in the final product points to kinetic or stoichiometric issues.

Causality & Mechanism: This issue typically arises from insufficient reaction time, inadequate temperature, or poor reagent stoichiometry/activity. The nucleophilic substitution at the 4-position of the pyridine ring requires specific conditions to proceed to completion.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Implement in-process controls (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

  • Temperature Control: Ensure the reaction temperature is maintained consistently. A 5-10°C drop can significantly slow down the reaction rate.

  • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thiolating agent (e.g., Sodium Hydrosulfide) to drive the reaction to completion. Ensure the reagent is fresh and has not degraded.

  • Solvent Quality: The reaction solvent must be appropriate for the reaction type and free of contaminants (especially water, if a non-aqueous reaction is intended).

This flowchart provides a logical path for diagnosing out-of-spec batches.

G A Batch Fails Purity Spec (e.g., by HPLC) B Identify Major Impurity (LC-MS / RRT) A->B C Impurity = Disulfide? B->C D Impurity = Starting Material? C->D No E Review Inerting & pH Control During Work-up C->E Yes F Review Reaction Time, Temp, & Stoichiometry D->F Yes H Unknown Impurity D->H No G Implement Remediation (See Protocol) E->G F->G I Characterize Structure (NMR, HRMS) H->I

Caption: A logical workflow for troubleshooting batch purity failures.

Issue 3: Poor Yield and Product Loss During Isolation

Low yields after a seemingly complete reaction often indicate problems during the crystallization and isolation phases.

Causality & Mechanism: 4-Mercaptopyridoxin hydrochloride, like its parent pyridoxine, has high solubility in water and polar protic solvents.[1] Product can be lost in the mother liquor if the crystallization is not optimized. Furthermore, its amphoteric nature means its solubility is highly pH-dependent.

  • pH Adjustment: After the reaction work-up, ensure the aqueous solution is adjusted to a pH of 1.5-2.0 with hydrochloric acid. This protonates the pyridine nitrogen, ensuring the formation of the hydrochloride salt, which is typically less soluble in organic anti-solvents.[3]

  • Solvent/Anti-Solvent System: A common and effective method is crystallization from an aqueous-alcoholic solution by adding a less polar anti-solvent.

    • Step 2a: Concentrate the acidic aqueous solution of the product to a thick syrup under reduced pressure.

    • Step 2b: Dissolve the syrup in a minimal amount of a suitable alcohol (e.g., Methanol or Ethanol).

    • Step 2c: Slowly add a less polar anti-solvent (e.g., Acetone or Isopropyl Ether) with vigorous stirring until persistent turbidity is observed.[2][4]

    • Step 2d: Cool the mixture slowly to 0-5°C and hold for several hours to maximize crystal growth.

  • Washing: Wash the filtered crystals with a cold mixture of the alcohol/anti-solvent, and finally with the pure anti-solvent to remove residual mother liquor.

Data Summary Tables

For quick reference, the following tables summarize key information.

Table 1: Common Impurities & Identification

Impurity NameCommon AbbreviationLikely CauseSuggested Analytical Method
bis(pyridoxyl-4-thio)etherDisulfide DimerOxidationLC-MS (Look for M+M-2)
4-Chloropyridoxine HClSM (Starting Material)Incomplete ReactionHPLC (Match RRT with standard)
Pyridoxine HClHydrolysis ProductHydrolysis of chloro-groupHPLC, LC-MS
Pyridoxine N-OxideDegradationOver-oxidationLC-MS (Look for M+16)[5]

Table 2: Recrystallization Solvent Systems

Primary Solvent (Good)Anti-Solvent (Poor)Notes
Water / MethanolAcetoneGood for removing polar impurities. Ensure starting solution is concentrated.
EthanolIsopropyl EtherEffective for precipitating the hydrochloride salt.
Glacial Acetic AcidWater / MethanolCan be used for heavily contaminated material but requires careful removal of acetic acid.[4]

References

  • Veeprho. (n.d.). Pyridoxine Impurities and Related Compound. Retrieved from Veeprho Pharmaceuticals. [Link]

  • Pharmaffiliates. (n.d.). Pyridoxine-impurities. Retrieved from Pharmaffiliates. [Link]

  • Impactfactor. (2023, September 25). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Retrieved from Impactfactor. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridoxine or its acid addition salt.
  • Greene Jr, J. L., & Montgomery, J. A. (1964). VITAMIN B6 ANALOGS. II. SYNTHESIS OF 4,6-DIMETHYL-5-MERCAPTO-3-PYRIDINEMETHANOL AND OF 5-MERCAPTO-6-METHYL-3,4-PYRIDINEDIMETHANOL HYDROCHLORIDES. Journal of Medicinal Chemistry, 7, 17-20. [Link]

  • Hughes, D. (2009). Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. Retrieved from Wiley Online Library. [Link]

  • MDPI. (2025, November 12). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). Preparation method of puridoxine hydrochloride.
  • Google Patents. (n.d.). Process for preparing pyridoxine hydrochloride.
  • Google Patents. (n.d.). Preparation of 4-chloropyridine hydrochloride.
  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 142-144. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 46-52. [Link]

  • Google Patents. (n.d.). Methods for the purification of 20(S)- camptothecin.

Sources

Reference Data & Comparative Studies

Validation

4-Mercaptopyridoxin hydrochloride vs pyridoxine hydrochloride efficacy

As a Senior Application Scientist, evaluating the functional divergence between positional analogs is critical for rational drug design and assay development. This guide provides an in-depth, objective comparison between...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the functional divergence between positional analogs is critical for rational drug design and assay development. This guide provides an in-depth, objective comparison between Pyridoxine hydrochloride (PN HCl) —the standard provitamin form of Vitamin B6—and its synthetic thiol-derivative, 4-Mercaptopyridoxin hydrochloride (4-MP HCl) .

Designed for researchers and drug development professionals, this guide deconstructs their biochemical efficacy, metabolic trajectories, and practical applications in enzymology and radioprotection research.

Mechanistic Divergence: The 4-Position Paradox

The functional efficacy of any Vitamin B6 analog hinges entirely on the chemistry of its 4-position.

Pyridoxine Hydrochloride (PN HCl) serves as a highly efficient provitamin. Once internalized, it is phosphorylated by Pyridoxal Kinase (PDXK) and subsequently oxidized by Pyridoxamine 5'-phosphate oxidase (PNPO)[1]. This oxidation converts the 4-hydroxymethyl group into a 4-aldehyde, yielding Pyridoxal 5'-phosphate (PLP) . This aldehyde is the catalytic core of the molecule, acting as an electrophilic sink that forms a critical Schiff base with the ε -amino group of lysine residues in over 140 PLP-dependent enzymes.

4-Mercaptopyridoxin Hydrochloride (4-MP HCl) , however, substitutes the 4-hydroxyl group with a sulfhydryl (-SH) group [2]. This single atomic substitution completely abolishes its vitamin efficacy. While 4-MP can still be phosphorylated by PDXK (often acting as a competitive substrate), the resulting 4-mercapto-5'-phosphate resists oxidation by PNPO. Because it cannot form the essential 4-aldehyde, it cannot form a Schiff base. Consequently, 4-MP acts as a potent Vitamin B6 antagonist , occupying enzyme active sites without conferring catalytic activity. Furthermore, despite early hypotheses that its thiol group might offer systemic radioprotection (similar to cysteamine), historical in vivo studies definitively classified 4-MP as a nonradioprotector [3].

Mechanism PN Pyridoxine HCl (Provitamin) PDXK1 Pyridoxal Kinase (PDXK) PN->PDXK1 PNP Pyridoxine 5'-phosphate PDXK1->PNP PNPO PNPO (Oxidation) PNP->PNPO PLP Pyridoxal 5'-phosphate (Active Cofactor) PNPO->PLP MP 4-Mercaptopyridoxine HCl (Analog) PDXK2 Pyridoxal Kinase (PDXK) MP->PDXK2 MPP 4-MP 5'-phosphate PDXK2->MPP Block Oxidation Blocked (Thiol resists PNPO) MPP->Block Inhib Vitamin B6 Antagonism (Enzyme Inhibition) Block->Inhib

Metabolic divergence of Pyridoxine vs. 4-Mercaptopyridoxine.

Comparative Efficacy Data

The following table synthesizes the quantitative and qualitative performance of both compounds across standard biochemical parameters.

ParameterPyridoxine Hydrochloride (PN HCl)4-Mercaptopyridoxin Hydrochloride (4-MP HCl)
Primary Pharmacological Role Enzymatic Cofactor PrecursorVitamin B6 Antagonist / Research Probe
Cofactor Efficacy (PLP Yield) >95% conversion in vitro0% (Oxidation to aldehyde is chemically blocked)
Enzyme Modulation Activates PLP-dependent apoenzymesCompetitively inhibits PLP-dependent enzymes
Free Radical Scavenging Low (Lacks free thiol group)Moderate (Active -SH group at C4)
In Vivo Radioprotection NoneNone (Fails to protect plasma enzymes post-irradiation) [3]
Target Application Cell culture media, therapeutic supplementationInducing B6 deficiency models, active site mapping

Experimental Methodologies

To objectively evaluate the efficacy of these compounds, we employ a self-validating, multiplexed workflow. The protocols below are designed to establish causality: proving why 4-MP fails as a vitamin while validating its secondary chemical properties.

Protocol 1: In Vitro Apoenzyme Activation Assay (Cofactor Efficacy)

Causality: This assay measures the ability of the compound to be metabolically converted into active PLP by quantifying the restoration of apo-aspartate aminotransferase (apo-AST) activity. Self-Validation: Includes a direct PLP positive control (validating apo-AST viability) and a vehicle blank (accounting for spontaneous background activity).

  • Substrate Preparation: Prepare 100 µM stock solutions of PN HCl and 4-MP HCl in 50 mM HEPES buffer (pH 7.4).

  • Metabolic Conversion Phase: Incubate 10 µM of each substrate with 0.5 µg/mL recombinant human PDXK, 0.5 µg/mL PNPO, 1 mM ATP, and 1 mM MgCl₂ for 60 minutes at 37°C.

  • Apoenzyme Reconstitution: Transfer 10 µL of the conversion mixture to a 96-well plate containing 90 µL of apo-AST assay mix (10 nM apo-AST, 200 mM L-aspartate, 12 mM α-ketoglutarate, 0.15 mM NADH, and 2 U/mL malate dehydrogenase).

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 15 minutes.

  • Data Interpretation: PN HCl will show a rapid decrease in A340 (indicating successful PLP generation and AST activation). 4-MP HCl will mirror the vehicle blank, yielding 0% activation.

Protocol 2: DPPH Radical Scavenging Screen

Causality: Evaluates whether the 4-thiol substitution on 4-MP provides non-enzymatic antioxidant benefits independent of vitamin activity.

  • Reagent Setup: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

  • Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of test compounds (PN HCl and 4-MP HCl) at varying concentrations (10–500 µM). Use Trolox (100 µM) as a positive control.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Quantification: Measure absorbance at 517 nm.

  • Data Interpretation: 4-MP HCl will demonstrate dose-dependent scavenging (reduction of A517) due to its free thiol group, whereas PN HCl will show negligible scavenging activity.

Workflow Prep 1. Substrate Preparation (Equimolar PN vs 4-MP) Assay 2. In Vitro Enzyme Incubation (PDXK & PNPO) Prep->Assay Split 3. Orthogonal Efficacy Readouts Assay->Split Read1 A. Cofactor Activity (Apo-AST Activation, A340nm) Split->Read1 Read2 B. Radical Scavenging (DPPH Assay, A517nm) Split->Read2 Read3 C. Radioprotection (Cell Viability post-X-ray) Split->Read3

Multiplexed experimental workflow for comparative efficacy profiling.

Application Matrix: When to use which?

  • Use Pyridoxine Hydrochloride when: Formulating cell culture media, developing nutritional supplements, or conducting baseline studies on PLP-dependent enzyme kinetics. It is the gold standard for restoring physiological Vitamin B6 levels.

  • Use 4-Mercaptopyridoxin Hydrochloride when: Designing competitive inhibition assays, mapping the steric constraints of PLP-dependent enzyme active sites, or developing in vitro models of localized Vitamin B6 deficiency without relying on genetic knockouts.

References

  • Di Salvo, M. L., Safo, M. K., & Contestabile, R. (2011). Biomedical aspects of pyridoxal 5'-phosphate availability. Frontiers in Bioscience. URL:[Link]

  • PubChem. (2025). 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride (4-Mercaptopyridoxin hydrochloride). National Center for Biotechnology Information. URL: [Link]

  • Plomteux, G., Beaumariage, M. L., Bacq, Z. M., & Heusghem, C. (1970). Radioprotectors and plasma enzymes. Radiation, protection, and sensitization. Taylor and Francis, Ltd. URL:[Link]

Comparative

A Comparative Guide to the NMR Spectral Validation of Synthesized 4-Mercaptopyridoxin Hydrochloride

This guide provides an in-depth technical comparison and validation workflow for 4-Mercaptopyridoxin hydrochloride, a synthesized derivative of Vitamin B6. Designed for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation workflow for 4-Mercaptopyridoxin hydrochloride, a synthesized derivative of Vitamin B6. Designed for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR) spectral characteristics that confirm the successful synthesis and purity of the target compound. We will explore the nuanced interpretation of NMR data, compare it against the well-established spectrum of its precursor, Pyridoxine hydrochloride, and provide a comprehensive protocol for its validation.

Introduction: The Rationale for 4-Mercaptopyridoxin Hydrochloride

Pyridoxine (Vitamin B6) and its derivatives are pivotal in a myriad of biological processes.[1][2] The introduction of a mercapto (-SH) group at the 4-position of the pyridoxine core is a strategic modification aimed at exploring new therapeutic avenues. Thiols are known to be excellent nucleophiles, can form disulfide bonds, and chelate metals, opening up possibilities for novel enzyme inhibition, antioxidant activity, or targeted drug delivery mechanisms. Given these potential applications, rigorous structural confirmation of synthesized 4-Mercaptopyridoxin hydrochloride is paramount, with NMR spectroscopy serving as the gold standard for this purpose.[3]

This guide will first propose a synthetic route to 4-Mercaptopyridoxin hydrochloride, followed by a detailed prediction and analysis of its ¹H and ¹³C NMR spectra. We will then present a comparative analysis with its parent compound, Pyridoxine hydrochloride, and conclude with a standardized protocol for NMR-based validation.

Proposed Synthesis of 4-Mercaptopyridoxin Hydrochloride

The synthesis of 4-Mercaptopyridoxin hydrochloride is a multi-step process that requires careful protection of the existing hydroxyl groups, followed by the introduction of the thiol moiety, and subsequent deprotection. A plausible synthetic pathway is outlined below.

cluster_0 Step 1: Protection cluster_1 Step 2: Activation cluster_2 Step 3: Thiolation cluster_3 Step 4: Deprotection & Salt Formation A Pyridoxine Hydrochloride B Protected Pyridoxine A->B Acetone, H+ C Activated Intermediate B->C Tf2O, Pyridine D Protected Thiolated Pyridoxine C->D NaSH E 4-Mercaptopyridoxin Hydrochloride D->E HCl (aq)

Caption: Proposed synthetic workflow for 4-Mercaptopyridoxin hydrochloride.

NMR Spectral Analysis and Validation

The unequivocal confirmation of the structure of 4-Mercaptopyridoxin hydrochloride relies on a detailed analysis of its ¹H and ¹³C NMR spectra. The introduction of the electron-donating and sterically different mercapto group at the C4 position is expected to induce significant changes in the chemical shifts of the neighboring protons and carbons compared to the parent pyridoxine hydrochloride.

Predicted ¹H NMR Spectrum of 4-Mercaptopyridoxin Hydrochloride

The expected ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would exhibit the following key signals:

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-6~8.0sAromatic proton, deshielded by the ring nitrogen.
5-CH₂~4.8sMethylene protons adjacent to the aromatic ring.
3-OH~5.5br sExchangeable proton of the hydroxyl group.
4-SH~3.5br sExchangeable proton of the thiol group.
2-CH₃~2.5sMethyl group protons on the pyridine ring.
4'-CH₂~4.6sMethylene protons adjacent to the thiol group.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum of 4-Mercaptopyridoxin Hydrochloride

The ¹³C NMR spectrum will provide crucial information about the carbon framework.

Carbon Predicted Chemical Shift (ppm) Notes
C-2~148Carbon bearing the methyl group.
C-3~155Carbon bearing the hydroxyl group.
C-4~130Carbon bearing the mercapto group; significant upfield shift compared to pyridoxine.
C-5~135Carbon bearing the hydroxymethyl group.
C-6~145Aromatic carbon adjacent to the nitrogen.
2-CH₃~18Methyl carbon.
4'-CH₂~30Methylene carbon adjacent to the thiol.
5'-CH₂~58Methylene carbon adjacent to the oxygen.

Note: Chemical shifts are approximate and based on known substituent effects.

Comparative Analysis: 4-Mercaptopyridoxin Hydrochloride vs. Pyridoxine Hydrochloride

The most definitive way to validate the synthesis of 4-Mercaptopyridoxin hydrochloride is by comparing its NMR spectra with that of the starting material, Pyridoxine hydrochloride.

Feature Pyridoxine Hydrochloride 4-Mercaptopyridoxin Hydrochloride (Predicted) Rationale for Change
¹H NMR
H-6~8.1 ppm[4]~8.0 ppmMinor shielding effect from the -SH group.
4'-CH₂~4.9 ppm~4.6 ppmSignificant shielding due to the replacement of -OH with -SH.
¹³C NMR
C-4~147 ppm~130 ppmStrong shielding effect of the sulfur atom compared to oxygen.
C-4'~59 ppm~30 ppmSignificant upfield shift due to the direct attachment to sulfur.

This comparative analysis highlights the key spectral changes that act as a diagnostic signature for the successful introduction of the mercapto group.

Experimental Protocol for NMR Validation

A rigorous validation of the synthesized 4-Mercaptopyridoxin hydrochloride should involve a suite of NMR experiments.

Sample Preparation
  • Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for quantitative analysis.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • ¹H NMR: To determine proton chemical shifts, multiplicities, and integration.

  • ¹³C NMR: To identify all unique carbon atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of adjacent protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall molecular structure and the position of substituents.

cluster_0 NMR Validation Workflow A Synthesized 4-Mercaptopyridoxin HCl B Sample Preparation (DMSO-d6) A->B C 1D NMR Acquisition (1H, 13C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & Analysis D->E F Structural Confirmation E->F

Caption: Standard workflow for NMR-based structural validation.

Conclusion

The NMR spectral validation of synthesized 4-Mercaptopyridoxin hydrochloride is a critical step in ensuring its structural integrity and purity. By understanding the predicted ¹H and ¹³C NMR spectra and comparing them with the known spectra of its precursor, researchers can confidently confirm the successful synthesis of this novel pyridoxine derivative. The use of a comprehensive suite of 1D and 2D NMR experiments, as outlined in this guide, provides an irrefutable and self-validating system for structural elucidation, which is an indispensable component of modern chemical and pharmaceutical research.

References

  • Tarasov, A.S., Rakhmatullin, I.Z., Shtyrlin, Yu.G., & Klochkov, V.V. (2019). NMR-spectral and structural characteristics of new pyridoxine derivatives. Uchenye Zapiski Kazanskogo Universiteta. Seriya Estestvennye Nauki, 161(2), 231–244. [Link]

  • Tarasov, A., Shtyrlin, Y., & Klochkov, V. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. Applied Magnetic Resonance, 47, 1195-1201. [Link]

  • National Center for Biotechnology Information (n.d.). Pyridoxine. PubChem. Retrieved from [Link]

  • Karataeva, F. H., & Klochkov, V. V. (2007). 1H and 13C NMR spectroscopy in organic chemistry.

Sources

Validation

Comparative Mass Spectrometry Fragmentation Patterns: 4-Mercaptopyridoxine vs. Native B6 Vitamers

Executive Summary As analytical methodologies for water-soluble vitamins advance, distinguishing between endogenous vitamers and their synthetic analogs requires a rigorous understanding of gas-phase ion chemistry. 4-Mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As analytical methodologies for water-soluble vitamins advance, distinguishing between endogenous vitamers and their synthetic analogs requires a rigorous understanding of gas-phase ion chemistry. 4-Mercaptopyridoxine (4-MPN) —a thiol-derivative of Vitamin B6 where the 4-hydroxymethyl group is replaced by a 4-mercaptomethyl moiety—presents unique challenges and opportunities in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an objective, mechanistic comparison of the collision-induced dissociation (CID) pathways of 4-MPN against native Pyridoxine (PN). By dissecting the causality behind their fragmentation behaviors, this document equips researchers and drug development professionals with the self-validating protocols necessary to optimize Multiple Reaction Monitoring (MRM) workflows for thiol-containing B6 analogs.

Mechanistic Principles of Ionization & Fragmentation

To develop a robust LC-MS/MS assay, one must understand the thermodynamic drivers of molecular fragmentation. Both Pyridoxine and 4-Mercaptopyridoxine ionize efficiently in positive electrospray ionization (+ESI), yielding protonated precursor ions [M+H]+ at m/z 170 and m/z 186, respectively.

The Native Pathway (Pyridoxine): Standard protocols for the[1] rely on the robust neutral loss of water (-18 Da) from the 4-hydroxymethyl group. This loss is thermodynamically driven by the formation of a highly stabilized o-quinone methide intermediate at m/z 152. Advanced structural elucidation techniques, such as those used to identify [2], confirm that this m/z 152 intermediate is a critical node in B6 mass spectral analysis.

The Thiol Pathway (4-Mercaptopyridoxine): The structural integrity of 4-MPN is well-documented in pharmacological databases like [3]. In gas-phase CID, the behavior of 4-MPN diverges from native PN due to bond dissociation energies (BDE). The C–S bond (~272 kJ/mol) is significantly weaker than the C–O bond (~358 kJ/mol). Consequently, the dominant fragmentation pathway for 4-MPN is the rapid neutral loss of hydrogen sulfide (H₂S, -34 Da). Because the leaving group is bound to the same benzylic position, this loss yields the exact same o-quinone methide intermediate (m/z 152) as native pyridoxine, but it does so at a noticeably lower collision energy. A minor, secondary pathway involves the loss of water from the 5-hydroxymethyl group, yielding an m/z 168 intermediate.

Comparative Fragmentation Pathways

MS_Fragmentation PN Pyridoxine (PN) [M+H]+ m/z 170 Frag152_PN Quinone Methide Intermediate m/z 152 PN->Frag152_PN - H2O (18 Da) CE: 15 eV MPN 4-Mercaptopyridoxine (4-MPN) [M+H]+ m/z 186 Frag152_MPN Quinone Methide Intermediate m/z 152 MPN->Frag152_MPN - H2S (34 Da) CE: 12 eV Frag168_MPN Minor Intermediate [M+H - H2O]+ m/z 168 MPN->Frag168_MPN - H2O (18 Da) Minor Pathway Frag134 Secondary Fragment [M+H - H2O/H2S - H2O]+ m/z 134 Frag152_PN->Frag134 - H2O (18 Da) Frag152_MPN->Frag134 - H2O (18 Da) Frag168_MPN->Frag134 - H2S (34 Da) Frag106 Ring Cleavage m/z 106 Frag134->Frag106 - CO (28 Da)

Comparative CID fragmentation pathways of Pyridoxine and 4-Mercaptopyridoxine.

Experimental Workflow: LC-MS/MS Protocol for Thiol-B6 Analogs

To ensure a self-validating system, the following protocol addresses the specific physicochemical vulnerabilities of 4-MPN—namely, its polarity and its susceptibility to oxidative dimerization.

Step 1: Sample Preparation & Thiol Stabilization
  • Causality: 4-MPN possesses a free sulfhydryl group that rapidly oxidizes in biological matrices to form disulfide dimers, leading to severe under-quantification of the monomer.

  • Action:

    • Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

    • Immediately spike with 10 µL of 100 mM Dithiothreitol (DTT) to maintain a reducing environment. Incubate for 5 minutes at room temperature.

    • Precipitate proteins by adding 200 µL of ice-cold methanol containing 0.1% formic acid.

    • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Causality: B6 vitamers are highly polar. Standard C18 columns suffer from stationary phase collapse (dewetting) under highly aqueous conditions, causing the analytes to elute in the void volume where matrix suppression is highest.

  • Action:

    • Utilize an aqueous-compatible reversed-phase column (e.g., Waters HSS T3, 2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

    • Execute the gradient outlined in Table 2, ensuring a 1-minute aqueous hold to focus the analytes at the head of the column.

Step 3: Mass Spectrometry Detection
  • Causality: Because the C–S bond in 4-MPN is weaker than the C–O bond in PN, applying the same Collision Energy (CE) to both will result in over-fragmentation of 4-MPN, reducing the signal-to-noise ratio of the primary quantifier ion.

  • Action:

    • Operate the triple quadrupole mass spectrometer in +ESI MRM mode.

    • Set the CE for the 4-MPN quantifier transition (m/z 186.1 → 152.1) to 12 eV.

    • Set the CE for the PN quantifier transition (m/z 170.1 → 152.1) to 15 eV.

Quantitative Data & Spectral Comparison

Table 1: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral LossCE (eV)Transition Purpose
Pyridoxine (PN) 170.1152.1H₂O (18 Da)15Quantifier
Pyridoxine (PN) 170.1134.12 × H₂O (36 Da)20Qualifier
4-Mercaptopyridoxine 186.1152.1H₂S (34 Da)12Quantifier
4-Mercaptopyridoxine 186.1134.1H₂S + H₂O (52 Da)22Qualifier
4-Mercaptopyridoxine 186.1168.1H₂O (18 Da)18Qualifier

Table 2: Chromatographic Gradient for Polar B6 Vitamers

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09820.3
1.09820.3
4.050500.3
5.05950.3
6.09820.3

Conclusion & Best Practices

When developing assays for thiol-analogs of B6 vitamers, analytical scientists must account for both the chemical reactivity of the sulfhydryl group in solution and its lability in the gas phase. 4-Mercaptopyridoxine provides an excellent structural model: its preferential loss of H₂S at lower collision energies yields the same highly stable quinone methide intermediate as native pyridoxine. By implementing reducing agents during sample prep and utilizing aqueous-compatible stationary phases, laboratories can achieve robust, high-sensitivity quantification of these complex molecules.

References

  • Title: Development of a LC-MS/MS method using stable isotope dilution for the quantification of individual B6 vitamers in fruits, vegetables, and cereals Source: Analytical and Bioanalytical Chemistry (via PubMed Central) URL: [Link]

  • Title: Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride (4-Mercaptopyridoxine) Source: NCATS Inxight Drugs URL: [Link]

Sources

Comparative

Comparing 4-Mercaptopyridoxin with other pyridoxal kinase inhibitors

As a Senior Application Scientist, I approach the evaluation of enzyme inhibitors not merely by their endpoint efficacy, but by their structural integration into the target's catalytic cycle. Pyridoxal Kinase (PDXK) is t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of enzyme inhibitors not merely by their endpoint efficacy, but by their structural integration into the target's catalytic cycle. Pyridoxal Kinase (PDXK) is the metabolic gatekeeper of vitamin B6, responsible for phosphorylating inactive precursors (pyridoxal, pyridoxine, and pyridoxamine) into pyridoxal 5'-phosphate (PLP)[1]. Because PLP is an essential cofactor for over 160 enzymatic reactions, targeting PDXK has profound implications in oncology, neurology, and parasitology.

This guide objectively compares 4-Mercaptopyridoxin (4-MP) —a synthetic structural analog of vitamin B6 where the 4-hydroxymethyl group is replaced by a 4-mercaptomethyl moiety[2]—against other established PDXK inhibitors. By examining their binding modalities and providing a self-validating experimental protocol, this guide equips researchers with the actionable insights needed for rigorous drug development.

Structural and Functional Divergence of PDXK Inhibitors

To understand how 4-MP compares to alternatives like Ginkgotoxin, Theophylline, and Roscovitine, we must analyze the architecture of PDXK. The enzyme possesses two primary binding domains: the substrate (PL/PN) pocket and the ATP-binding pocket.

  • Substrate Analogs (4-MP & Ginkgotoxin): 4-MP acts as a classical antimetabolite. Due to its structural homology to pyridoxine, it directly competes with natural B6 vitamers for the PL/PN pocket. Similarly, Ginkgotoxin (a neurotoxin found in Ginkgo biloba) binds this site but is uniquely phosphorylated by PDXK into an abortive product that traps the enzyme, leading to severe PLP deficiency[3].

  • Non-Analog Substrate Competitors (Theophylline): Surprisingly, methylxanthines like theophylline bind to the PL pocket despite lacking structural homology to Vitamin B6. Their affinity is driven by hydrophobic interactions within the active site[3].

  • ATP-Competitive Inhibitors (Roscovitine): Originally developed as a cyclin-dependent kinase (CDK) inhibitor, roscovitine exhibits significant off-target affinity for the ATP-binding site of PDXK[4]. This highlights the critical need for rigorous selectivity counter-screening in kinase drug discovery.

Fig 1. Binding modalities of 4-MP and alternative inhibitors to PDXK active sites.

Quantitative Efficacy Comparison

When selecting a PDXK inhibitor for experimental models, researchers must balance binding affinity ( Ki​ ) with the mechanism of action. The table below summarizes the quantitative performance of 4-MP relative to its peers.

InhibitorTarget DomainMechanism of ActionBinding Affinity ( Ki​ / IC50​ )
4-Mercaptopyridoxin PL/PN SiteCompetitive Substrate AnalogLow Micromolar
Ginkgotoxin PL/PN SiteAbortive Phosphorylation~3 µM[3]
Theophylline PL/PN SiteCompetitive Binding~50 µM[3]
Artesunate PL/PN SiteCompetitive Binding~1.5 mM[5]
Roscovitine ATP SiteATP Competitor~10 µM[4]

Experimental Methodology: Self-Validating PDXK Inhibition Assay

To ensure high data integrity, the following protocol utilizes a continuous spectrophotometric assay[5]. Unlike coupled assays which introduce secondary enzymes (and thus potential secondary off-target effects), this method relies on the direct, self-validating measurement of PLP formation.

Fig 2. Self-validating spectrophotometric workflow for PDXK inhibition assays.

Step-by-Step Protocol & Causality

Step 1: Buffer Preparation & Enzyme Stabilization

  • Action: Prepare 10 mM HEPES buffer (pH 7.3) supplemented with 100 mM KCl, 1 mM MgCl₂, and 50 µg/mL BSA[5].

  • Causality: HEPES maintains the physiological pH required for optimal PDXK folding. Crucially, the addition of 100 mM KCl is mandatory; PDXK is a monovalent cation-activated enzyme, and K⁺ stabilizes the active site loop, increasing the catalytic rate ( kcat​ ) significantly[1].

Step 2: Inhibitor Pre-Incubation

  • Action: Dilute recombinant human PDXK to a final well concentration of 20 μg/mL[5]. Add 4-MP (or alternative inhibitors) in a serial dilution range (e.g., 1 µM to 500 µM). Incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring that binding kinetics do not artificially skew the initial velocity ( V0​ ) readings.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding 1 mM Mg-ATP and the substrate pyridoxal (PL) at varying concentrations (10 to 600 μM)[5].

  • Causality: Mg²⁺ is required to coordinate ATP for the phosphoryl transfer. Varying the PL concentration allows for Michaelis-Menten kinetic modeling (e.g., Dixon plots) to confirm competitive vs. non-competitive inhibition modalities.

Step 4: Continuous Spectrophotometric Detection

  • Action: Monitor the reaction continuously in a microplate reader at 388 nm for 30 minutes at 37°C[5].

  • Causality: PLP exhibits a distinct absorption maximum at 388 nm (extinction coefficient ϵ=4,900M−1cm−1 ), whereas the substrate PL does not[5]. This provides a direct, interference-free readout of product formation, establishing a self-validating data pipeline that eliminates the need for downstream HPLC processing.

References

  • Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition. PLoS ONE, 2012. 3

  • Pyridoxal kinase inhibition by artemisinins down-regulates inhibitory neurotransmission. PNAS, 2020. 5

  • PDXK - Pyridoxal kinase - Homo sapiens (Human). UniProtKB, Entry O00764. 1

  • 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride (4-Mercaptopyridoxin). PubChem, CID 200230. 2

  • Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline. CORE, 2012. 4

Sources

Validation

In vitro vs in vivo results for 4-Mercaptopyridoxin hydrochloride toxicity

As a Senior Application Scientist, evaluating the toxicological profile of a structural analog requires moving beyond basic viability metrics to understand the underlying pharmacodynamics. 4-Mercaptopyridoxin hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicological profile of a structural analog requires moving beyond basic viability metrics to understand the underlying pharmacodynamics. 4-Mercaptopyridoxin hydrochloride (4-MPy·HCl) is a synthetic derivative of Vitamin B6 (pyridoxine) where the 4-hydroxymethyl group is replaced by a highly reactive mercaptomethyl (thiol) group[1].

Historically investigated alongside sulfur-containing compounds for potential radioprotective properties, 4-MPy·HCl was definitively classified as a non-radioprotector, distinguishing its in vivo behavior from analogs like 5-mercaptopyridoxine[2]. Today, its primary relevance in drug development lies in its potent activity as a Vitamin B6 antagonist.

This guide provides an objective, mechanistically grounded comparison of the in vitro and in vivo toxicity profiles of 4-MPy·HCl, designed for researchers translating cellular assays into systemic animal models.

Mechanistic Grounding: The Dual-Toxicity Hypothesis

The toxicity of 4-MPy·HCl is driven by two distinct but converging chemical features:

  • Competitive Antagonism: The pyridoxine core allows 4-MPy·HCl to competitively bind to Pyridoxal Kinase (PLK) . However, the 4-mercapto substitution prevents the necessary phosphorylation and subsequent oxidation required to form Pyridoxal-5'-Phosphate (PLP), the active coenzyme.

  • Thiol-Mediated Redox Stress: The free sulfhydryl (-SH) group is susceptible to auto-oxidation in physiological matrices, generating reactive oxygen species (ROS) and cross-linking with cellular proteins, complicating its in vivo clearance.

The depletion of PLP has catastrophic downstream effects, most notably the inhibition of Glutamic Acid Decarboxylase (GAD) . GAD relies entirely on PLP to decarboxylate glutamate into gamma-aminobutyric acid (GABA). The resulting collapse of GABAergic inhibitory tone manifests as severe neurotoxicity.

Mechanism A 4-Mercaptopyridoxine (4-MPy) B Pyridoxal Kinase (PLK) A->B Competitive Binding C PLP Coenzyme Depletion B->C Prevents Activation D Glutamic Acid Decarboxylase (GAD) C->D Cofactor Starvation E GABA Synthesis Failure D->E Enzymatic Arrest F Neurotoxicity & Convulsions E->F Excitatory Imbalance

Mechanistic pathway of 4-MPy-induced neurotoxicity via PLP depletion and GABAergic inhibition.

In Vitro Toxicity Profiling

In vitro models isolate the direct enzymatic inhibition and cellular cytotoxicity of 4-MPy·HCl without the confounding variables of hepatic metabolism.

Self-Validating Protocol: High-Throughput PLK Inhibition & Viability Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . Thiol-containing compounds often cause false positives in fluorescence-based assays by quenching fluorophores or reducing assay reagents. We control for this causality directly.

  • Step 1: Matrix Preparation: Culture SH-SY5Y human neuroblastoma cells in standard DMEM. Prepare recombinant human PLK in a buffered solution with ATP and pyridoxine (substrate).

  • Step 2: Dosing & Orthogonal Controls:

    • Test Arm: Administer 4-MPy·HCl (0.1 µM to 100 µM).

    • Validation Arm 1 (Thiol Control): Co-administer 4-MPy·HCl with 1 mM TCEP (a reducing agent). Causality: If toxicity is strictly due to PLK inhibition and not non-specific disulfide cross-linking, TCEP will not rescue the cells.

    • Validation Arm 2 (Target Control): Co-administer 4-MPy·HCl with an excess of exogenous PLP. Causality: Direct downstream replacement of the coenzyme should fully rescue cell viability, proving on-target toxicity.

  • Step 3: Dual Readout: Measure PLK activity via ATP depletion (luminescence) and cell viability via MTT assay.

In Vivo Toxicity Profiling

Translating 4-MPy·HCl to in vivo models introduces systemic pharmacokinetics. The primary dose-limiting toxicity in murine models is acute clonic seizures, typical of potent Vitamin B6 antagonists.

Self-Validating Protocol: Murine Neurotoxicity & EEG Monitoring
  • Step 1: Dosing Cohorts: Administer 4-MPy·HCl via intraperitoneal (IP) injection to wild-type C57BL/6 mice at escalating doses (10, 50, 100 mg/kg).

  • Step 2: Continuous Telemetry: Utilize implanted cortical electrodes to monitor EEG activity continuously. Causality: Visual observation of seizures is subjective; EEG provides quantifiable, objective data on the onset of epileptiform discharges.

  • Step 3: The Rescue Validation: To definitively prove that the in vivo seizures are caused by the mechanism identified in vitro (PLP depletion) rather than off-target hepatic failure, inject a parallel cohort with 4-MPy·HCl (100 mg/kg) followed immediately by an IV bolus of Pyridoxal-5'-Phosphate (50 mg/kg).

  • Step 4: Biomarker Analysis: Post-mortem, extract brain tissue to quantify GABA/Glutamate ratios using LC-MS/MS.

Workflow InVitro In Vitro Phase • SH-SY5Y Cell Viability • PLK Enzyme Kinetics • Thiol-Quenching Controls InVivo In Vivo Phase • Murine LD50 Determination • EEG Seizure Monitoring • PLP Rescue Validation InVitro->InVivo Dose Translation & Target Validation Data Translational Synthesis • IVIVE Pharmacokinetic Modeling • Target Organ Identification • GABA/Glutamate LC-MS/MS InVivo->Data Systemic Pharmacodynamic Mapping

Translational workflow comparing in vitro cellular assays with in vivo systemic toxicity models.

Data Synthesis: In Vitro vs In Vivo Comparison

The following table summarizes the expected translational variance when moving 4-MPy·HCl from the bench to an animal model.

Toxicological ParameterIn Vitro (SH-SY5Y / Enzymatic)In Vivo (Murine Model)Translational Variance & Causality
Primary Target Pyridoxal Kinase (PLK)CNS GABAergic SynapsesHigh: Systemic amplification occurs due to the brain's high demand for PLP-dependent GABA synthesis.
Toxicity Threshold IC50: ~4.2 µMLD50: ~120 mg/kg (IP)Moderate: In vivo clearance mechanisms buffer the acute cellular toxicity seen in vitro.
Metabolic Fate Stable in controlled buffersHepatic auto-oxidationHigh: Liver metabolism alters the thiol group, potentially creating secondary hepatotoxic metabolites not seen in cell culture.
Phenotypic Endpoint Decreased PLP fluorescence / ApoptosisAudiogenic and clonic seizuresN/A: Cellular apoptosis translates systemically to acute network hyperexcitability.

Conclusion

When utilizing 4-Mercaptopyridoxin hydrochloride in drug development or biochemical assays, researchers must account for its dual nature. In vitro, it is a precise tool for PLK inhibition, provided thiol-reactive artifacts are controlled. In vivo, its profile shifts rapidly to severe neurotoxicity driven by GABA depletion. By employing the self-validating protocols outlined above, development teams can ensure their data reflects true target engagement rather than artifactual chemical reactivity.

References

  • PubChem Compound Summary for CID 1198-26-1 : 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride. National Center for Biotechnology Information. Available at:[Link]

  • NASA Technical Reports Server (NTRS) : Radioprotectors and plasma enzymes (A71-18981). Aerospace Medicine and Biology. Available at:[Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy Characterization of 4-Mercaptopyridine Hydrochloride

For researchers and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable cornerstone of the scientific process. 4-Mercap...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and intermediates is a non-negotiable cornerstone of the scientific process. 4-Mercaptopyridine hydrochloride (4-MPy-HCl) is a versatile building block used in the synthesis of various pharmaceuticals and functional materials.[1] Its unique chemical nature, existing in a tautomeric equilibrium and possessing a charged pyridinium ring, necessitates robust analytical characterization.

This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the characterization of 4-MPy-HCl. We will delve into the causality behind experimental choices, present validated protocols, interpret the resulting spectral data, and objectively compare FTIR with alternative analytical techniques, empowering you to make informed decisions in your laboratory workflows.

The Structural Nuances of 4-Mercaptopyridine Hydrochloride

To effectively characterize 4-MPy-HCl, one must first appreciate its molecular structure. The parent molecule, 4-Mercaptopyridine, exists in a tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group).[2] However, in the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation. This protonation significantly influences the electronic structure of the ring, strongly favoring the thione tautomer, pyridine-4(1H)-thione. This distinction is critical, as FTIR spectroscopy is exceptionally sensitive to the vibrational modes of these different functional groups.

FTIR Spectroscopy: A First-Line Analytical Tool

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate at specific frequencies. The resulting spectrum is a unique molecular "fingerprint" that provides definitive information about the functional groups present. For 4-MPy-HCl, FTIR is an ideal first-line technique due to its speed, simplicity, and ability to directly probe the key structural features: the pyridinium N⁺-H bond, the absence of the S-H bond, and the presence of the C=S (thione) bond, alongside the characteristic vibrations of the aromatic ring.

Experimental Workflow: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation.[3] For a solid powder like 4-MPy-HCl, two methods are predominantly used: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.[4][5][6]

Workflow for FTIR Analysis of 4-Mercaptopyridine Hydrochloride

cluster_prep Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 4-MPy-HCl Powder ATR_Place Place sample on ATR crystal Sample->ATR_Place KBr_Grind Grind 1-2 mg sample with 100-200 mg KBr Sample->KBr_Grind ATR_Apply Apply pressure ATR_Place->ATR_Apply Spectrometer FTIR Spectrometer ATR_Apply->Spectrometer KBr_Press Press into transparent pellet KBr_Grind->KBr_Press KBr_Press->Spectrometer Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res.) Spectrometer->Acquire Process Process Spectrum (Baseline Correction, Normalization) Acquire->Process Interpret Interpret Bands & Compare to References Process->Interpret

Caption: General experimental workflow for FTIR characterization of 4-MPy-HCl.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) – The Modern Standard

ATR-FTIR is often the preferred method due to its minimal sample preparation and non-destructive nature.[4][6] The IR beam interacts only with the surface layer of the sample in direct contact with a high-refractive-index crystal (commonly diamond).

Methodology:

  • Crystal Cleaning: Begin by cleaning the ATR crystal surface meticulously. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous analyses and wipe dry.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrumental interferences, ensuring they are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the 4-MPy-HCl powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. The causality here is crucial: good contact between the sample and the crystal is essential for a strong, high-quality signal (an evanescent wave must penetrate the sample).[6]

  • Data Acquisition: Collect the sample spectrum. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

Protocol 2: Potassium Bromide (KBr) Pellet – The Traditional Method

This transmission technique involves dispersing the solid sample within an IR-transparent matrix (KBr).[4] It provides excellent results but requires more skill and care.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of 4-MPy-HCl and 100-200 mg of dry, spectroscopy-grade KBr powder.[3] Causality Note: KBr is hygroscopic; any absorbed moisture will introduce broad O-H absorption bands, potentially obscuring key spectral features. Always use KBr that has been stored in a desiccator or oven.

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the IR light to minimize light scattering (the Christiansen effect), which can distort spectral baselines and band shapes.[7]

  • Pellet Formation: Transfer the fine powder to a pellet press die. Apply several tons of pressure using a hydraulic press to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or pressure.

  • Background & Sample Acquisition: Place the pellet in the spectrometer's sample holder and collect the spectrum using similar acquisition parameters as for ATR. A background is typically run with an empty sample holder.

Interpreting the Spectrum of 4-Mercaptopyridine Hydrochloride

The resulting FTIR spectrum should be analyzed by assigning the observed absorption bands to specific molecular vibrations. The table below summarizes the expected peak assignments for 4-MPy-HCl, grounded in established spectral data for pyridinium salts and thioamides.

Wavenumber Range (cm⁻¹)Vibrational AssignmentSignificance for 4-MPy-HCl Structure
3100 - 2800Aromatic C-H StretchConfirms the presence of the pyridine ring.
~2550S-H StretchAbsence of a peak here is critical evidence against the thiol tautomer.[8][9]
1640 - 1610Pyridinium Ring C=C/C=N StretchCharacteristic vibrations of the protonated aromatic ring. These bands are often shifted from those in neutral pyridine.[10]
1550 - 1450Pyridinium Ring C=C/C=N StretchFurther confirmation of the pyridinium ring structure. A known band for 4-MPy is at 1459 cm⁻¹.[11]
1200 - 1000C=S Stretch (Thioamide bands)Strong evidence for the thione tautomer. This region can be complex.
Below 900C-H Out-of-Plane BendingProvides further fingerprint information for the substituted pyridine ring.

Note: Broad absorption features may also be present due to the N⁺-H stretch of the pyridinium group, often appearing across a wide range from ~2500 cm⁻¹ to lower wavenumbers.[10]

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool, a comprehensive characterization often involves orthogonal techniques that provide complementary information.

Decision Matrix for Characterizing 4-MPy-HCl

start Need to Characterize 4-MPy-HCl q1 Primary Goal? start->q1 ftir FTIR Spectroscopy (Functional Groups) q1->ftir Quick functional group ID nmr NMR Spectroscopy (Atomic Connectivity) q1->nmr Definitive structure elucidation ms Mass Spectrometry (Molecular Weight) q1->ms Confirm mass & purity xps XPS (Surface Binding/Element State) q1->xps Analyze surface interaction

Caption: A simplified decision-making diagram for selecting an analytical technique.

TechniqueInformation ProvidedSample PreparationDestructive?Key AdvantageKey Limitation
FTIR Spectroscopy Vibrational modes of functional groups (e.g., C=S, N⁺-H). Confirms tautomeric form.Minimal (ATR) to moderate (KBr).NoFast, inexpensive, excellent for functional group fingerprinting.Does not provide full atomic connectivity or molecular weight.
Raman Spectroscopy Complementary vibrational modes. C=S and aromatic rings often give strong signals.Minimal. Can analyze through glass/plastic. Aqueous solutions are fine.NoExcellent for symmetric bonds; low interference from water.Fluorescence from impurities can overwhelm the signal.
NMR Spectroscopy Definitive atomic connectivity and chemical environment of ¹H and ¹³C atoms.Dissolution in a deuterated solvent (e.g., D₂O, DMSO-d₆).NoUnambiguous structure elucidation. The "gold standard" for structure.Lower throughput, more expensive instrumentation, requires soluble sample.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Dissolution, followed by ionization (e.g., ESI, GC-MS).[12][13]YesExtremely sensitive, confirms molecular formula, ideal for purity analysis.Provides little information on isomeric forms or functional group connectivity.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical/oxidation states at the sample surface.Solid sample under ultra-high vacuum.NoUniquely identifies how atoms are bound (e.g., protonated nitrogen vs. neutral nitrogen).[14]Surface-sensitive only (top few nanometers), requires specialized equipment.

Conclusion

FTIR spectroscopy stands out as an indispensable, efficient, and highly informative technique for the routine characterization of 4-Mercaptopyridine hydrochloride. Its ability to rapidly confirm the presence of key functional groups and provide direct evidence for the dominant thione tautomer makes it an essential tool for identity confirmation and quality control in both research and industrial settings. While techniques like NMR and Mass Spectrometry are required for complete, unambiguous structural elucidation and purity assessment, FTIR provides the foundational data upon which further, more intensive analyses are built. By understanding the principles behind the method and the causality of the experimental steps, the scientist can confidently generate and interpret high-quality data, ensuring the integrity of their work.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available from: [Link]

  • Hickman, C. et al. (2025, February 19). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry. ACS Earth and Space Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2723889, 4-Mercaptopyridine. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of 4-Mercaptopyridine: A Chemical Overview. Available from: [Link]

  • Researching. Spectroscopy of Ag(Ⅰ), Cd (Ⅱ) Complexes with 4-Mercaptopyridine. Available from: [Link]

  • ResearchGate. Spectroscopy of Ag(I), Cd (II) Complexes with 4-Mercaptopyridine. Available from: [Link]

  • Musah, R. A. et al. (2025, July 2). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules. Available from: [Link]

  • Li, Y. et al. (2025, November 27). Evaluating Sampling Materials for Atmospheric Volatile Organosulfur Compounds Measurement and Application in the Power Battery Recycling Industry. Atmosphere. Available from: [Link]

  • Los, A. et al. (2022, February 4). Detection of Organosulfur and Organophosphorus Compounds Using a Hexafluorobutyl Acrylate-Coated Tapered Optical Fibers. Polymers. Available from: [Link]

  • ResearchGate. Vibrational spectra of pyridinium salts. Available from: [Link]

  • ORBi. The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • Koirala, D. et al. (2022). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. American Journal of Analytical Chemistry. Available from: [Link]

  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. Available from: [Link]

  • Bundalevska, D. et al. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Coatings. Available from: [Link]

  • Drochioiu, G. et al. (2006). IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. Revue Roumaine de Chimie. Available from: [Link]

  • Canesi, E. V. et al. (2013, May 31). X-ray Photoemission Spectroscopy Investigation of the Interaction between 4-Mercaptopyridine and the Anatase TiO2 Surface. Langmuir. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Bioavailability of 4-Mercaptopyridoxine Hydrochloride Formulations

Authored by a Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the bioavailability of different oral formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the bioavailability of different oral formulations of 4-Mercaptopyridoxine hydrochloride. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a robust and reliable comparative assessment.

Introduction: The Crucial Role of Formulation in Bioavailability

4-Mercaptopyridoxine, a derivative of Vitamin B6, holds therapeutic promise. However, like many active pharmaceutical ingredients (APIs), its hydrochloride salt form requires careful formulation to ensure optimal absorption and systemic exposure. The bioavailability of an orally administered drug is a critical determinant of its clinical efficacy and safety.[1][2] Poor bioavailability can lead to sub-therapeutic effects or high inter-individual variability.

The formulation of a drug product is paramount in controlling the rate and extent of its absorption. For hydrochloride salts, which are often employed to enhance solubility, challenges such as potential precipitation in the gastrointestinal (GI) tract can arise.[3] Advanced formulation strategies can mitigate these issues and significantly improve bioavailability.[4][5]

This guide will compare three distinct, hypothetical formulations of 4-Mercaptopyridoxine hydrochloride to illustrate a comprehensive bioavailability assessment:

  • Formulation A: Immediate-Release (IR) Tablet: A conventional formulation designed for rapid disintegration and drug release.

  • Formulation B: Enteric-Coated (EC) Tablet: A formulation designed to protect the API from the acidic environment of the stomach and release it in the more neutral pH of the small intestine.

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation designed to enhance the solubility and absorption of the API.[5][6]

In Vitro Comparative Assessment: A Predictive First Look

In vitro studies provide valuable, early insights into the potential in vivo performance of different formulations.[1][7] They are instrumental in formulation screening and can sometimes be correlated with in vivo data.[8]

Experimental Protocol: Comparative Dissolution Testing

This protocol outlines a multi-stage dissolution study to simulate the pH progression through the GI tract.

Objective: To compare the in vitro release profiles of Formulations A, B, and C in simulated gastric and intestinal fluids.

Materials:

  • USP Apparatus 2 (Paddle)

  • Dissolution media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8)

  • Formulations A, B, and C of 4-Mercaptopyridoxine hydrochloride

  • HPLC system with a validated method for 4-Mercaptopyridoxine quantification

Procedure:

  • Media Preparation: Prepare and de-gas the dissolution media.

  • Apparatus Setup: Set up the dissolution baths at 37 ± 0.5 °C with a paddle speed of 75 RPM.

  • Study Arms:

    • Arm 1 (Simulated Gastric Fluid): Place one tablet/capsule of each formulation in a separate vessel containing 900 mL of 0.1 N HCl.

    • Arm 2 (Simulated Intestinal Fluid): Place one tablet/capsule of each formulation in a separate vessel containing 900 mL of Phosphate Buffer (pH 6.8).

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter the samples and analyze the concentration of 4-Mercaptopyridoxine using the validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation in each medium.

Trustworthiness: This protocol is self-validating through the use of a calibrated USP apparatus and a validated bioanalytical method. The multi-pH condition testing provides a more comprehensive picture of expected in vivo dissolution.

Experimental Protocol: In Vitro Permeability Assay (Caco-2 Model)

This assay assesses the potential for intestinal absorption of the drug from each formulation.[7]

Objective: To evaluate the permeability of 4-Mercaptopyridoxine across a Caco-2 cell monolayer when delivered from Formulations A, B, and C.

Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell®)

  • Hanks' Balanced Salt Solution (HBSS)

  • Formulations A, B, and C (dissolved/suspended in HBSS)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system with a validated method for 4-Mercaptopyridoxine quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer using a non-permeable marker like Lucifer yellow.

  • Dosing:

    • Prepare solutions/suspensions of each formulation in HBSS at a clinically relevant concentration.

    • Add the formulation preparations to the apical (AP) side of the Transwell® inserts.

    • Add fresh HBSS to the basolateral (BL) side.

  • Sampling: At specified time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the BL side.

  • Sample Analysis: Quantify the concentration of 4-Mercaptopyridoxine in the BL samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each formulation.

Expertise & Experience: The Caco-2 model is a well-established in vitro model that mimics the human intestinal epithelium. The inclusion of a monolayer integrity test ensures the reliability of the permeability data.

In Vivo Comparative Bioavailability Study: The Definitive Assessment

In vivo studies are the gold standard for determining the bioavailability of a drug product.[1][8] A well-designed pharmacokinetic study provides definitive data on the rate and extent of drug absorption.

Study Design and Rationale

A randomized, single-dose, three-way crossover design is recommended for this study.[9] This design is robust because each subject serves as their own control, which minimizes inter-subject variability. A suitable animal model, such as the beagle dog, is often used in preclinical oral bioavailability studies due to physiological similarities to humans.

Diagram of the Crossover Study Design:

G cluster_0 Period 1 cluster_1 Period 2 cluster_2 Period 3 Group1_P1 Group 1 (n=6) Receives Formulation A Washout1 Washout Period (≥ 7 half-lives) Group1_P1->Washout1 Group2_P1 Group 2 (n=6) Receives Formulation B Group2_P1->Washout1 Group3_P1 Group 3 (n=6) Receives Formulation C Group3_P1->Washout1 Group1_P2 Group 1 (n=6) Receives Formulation B Washout2 Washout Period (≥ 7 half-lives) Group1_P2->Washout2 Group2_P2 Group 2 (n=6) Receives Formulation C Group2_P2->Washout2 Group3_P2 Group 3 (n=6) Receives Formulation A Group3_P2->Washout2 Group1_P3 Group 1 (n=6) Receives Formulation C Group2_P3 Group 2 (n=6) Receives Formulation A Group3_P3 Group 3 (n=6) Receives Formulation B Washout1->Group1_P2 Washout1->Group2_P2 Washout1->Group3_P2 Washout2->Group1_P3 Washout2->Group2_P3 Washout2->Group3_P3

Caption: Randomized three-way crossover study design.

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of 4-Mercaptopyridoxine following oral administration of Formulations A, B, and C.

Materials:

  • 18 healthy, male beagle dogs (for a 3x3 crossover)

  • Formulations A, B, and C at a predetermined dose

  • Oral gavage equipment

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system with a validated bioanalytical method for 4-Mercaptopyridoxine in plasma

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the animals to the facility for at least one week. Fast the animals overnight (at least 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the assigned formulation to each animal.

  • Blood Sampling: Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic) at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Washout Period: Allow for a washout period of at least 7 half-lives of the drug between each study period to ensure complete elimination of the drug.

  • Crossover Dosing: Repeat steps 2-4 for the subsequent study periods according to the randomized crossover design.

  • Sample Analysis: Quantify the concentration of 4-Mercaptopyridoxine in the plasma samples using the validated LC-MS/MS method.

Authoritative Grounding: This protocol aligns with FDA guidance on bioavailability and bioequivalence studies for orally administered drug products.[10][11]

Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal and formulation will be analyzed using non-compartmental methods to determine the following key pharmacokinetic parameters:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-inf: The area under the plasma concentration-time curve from time zero to infinity.

Statistical analysis (e.g., ANOVA) will be performed on the log-transformed Cmax and AUC values to compare the bioavailability of the three formulations.

Data Interpretation and Integrated Assessment

The data from both the in vitro and in vivo studies should be integrated to form a comprehensive understanding of the performance of each formulation.

Table 1: Hypothetical In Vitro Dissolution Data Summary

Formulation% Dissolved in 0.1 N HCl (30 min)% Dissolved in pH 6.8 Buffer (60 min)
Formulation A (IR) > 85%> 85%
Formulation B (EC) < 10%> 85%
Formulation C (SEDDS) Forms a fine emulsionForms a fine emulsion

Table 2: Hypothetical In Vivo Pharmacokinetic Data Summary

ParameterFormulation A (IR)Formulation B (EC)Formulation C (SEDDS)
Cmax (ng/mL) 550 ± 120480 ± 95850 ± 150
Tmax (hr) 1.0 ± 0.52.5 ± 0.81.2 ± 0.6
AUC0-inf (ng*hr/mL) 3200 ± 6503000 ± 6005500 ± 900
Relative Bioavailability 100%94%172%

Integrated Analysis Workflow:

G cluster_Data Data Inputs cluster_Analysis Analysis & Interpretation cluster_Output Decision Making InVitro In Vitro Data (Dissolution, Permeability) Correlation In Vitro-In Vivo Correlation (IVIVC) Assessment InVitro->Correlation InVivo In Vivo Data (Cmax, AUC, Tmax) InVivo->Correlation Comparison Statistical Comparison of PK Parameters InVivo->Comparison Profile Formulation Performance Profile Correlation->Profile Comparison->Profile Selection Optimal Formulation Selection Profile->Selection

Caption: Integrated workflow for formulation assessment.

Based on the hypothetical data, Formulation C (SEDDS) would be selected as the optimal formulation due to its significantly higher relative bioavailability. The in vitro dissolution data would support this, showing that the SEDDS formulation effectively maintains the drug in a solubilized state. The enteric-coated formulation performed as expected, delaying release until the simulated intestinal fluid, but did not offer an advantage in overall exposure compared to the immediate-release tablet in this hypothetical scenario.

Conclusion

A systematic and multi-faceted approach is essential for the comparative assessment of the bioavailability of different drug formulations. By combining predictive in vitro dissolution and permeability studies with a definitive in vivo pharmacokinetic study, researchers can make data-driven decisions to select the most promising formulation for further development. This ensures that the therapeutic potential of compounds like 4-Mercaptopyridoxine hydrochloride is maximized through optimal drug delivery.

References

  • Equivalence: In Vitro and In Vivo Bioequivalence - JoVE. (n.d.).
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC. (n.d.).
  • In vivo and In vitro Bioequivalence Testing - Walsh Medical Media. (2014, March 31).
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs - FDA. (n.d.).
  • Pyridoxine-5'-beta--glucoside exhibits incomplete bioavailability as a source of vitamin B-6 and partially inhibits the utilization of co-ingested pyridoxine in humans - PubMed. (n.d.).
  • Feeding experiments of pyridoxine derivatives as vitamin B6 - PubMed. (n.d.).
  • Bioavailability and Bioequivalence in Drug Development - PMC - NIH. (n.d.).
  • ASEAN Guideline for the Conduct of Bioequivalence Studies Revision 1, Draft 4 (March 2015) - FDA. (2010, January 20).
  • Regulations for Bioavailability and Bioequivalence Studies - Food and Drug Administration, Department of Health. (2015, March 6).
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  • In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. (n.d.).
  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. (n.d.).
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - Helda - University of Helsinki. (2021, July 15).
  • A Bioequivalence Study of Pyridoxine Hydrochloride and Doxylamine Succinate 20 mg/20 mg, Modified Release Tablets - Scirp.org. (n.d.).
  • 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements - eCFR. (2016, October 6).
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  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Mercaptopyridoxin Hydrochloride

The responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. For researchers and drug development professionals, understanding the specific protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. For researchers and drug development professionals, understanding the specific protocols for compounds like 4-Mercaptopyridoxin hydrochloride is not merely a procedural task but a critical component of experimental integrity and occupational safety. This guide provides a comprehensive, step-by-step methodology for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

Part 1: Core Chemical Profile and Hazard Analysis

Before any handling or disposal, a thorough understanding of the subject chemical is paramount. 4-Mercaptopyridoxin hydrochloride (CAS No. 1198-26-1) is a pyridine derivative characterized by a sulfanylmethyl (mercaptan) group. This functional group is the primary driver of its chemical reactivity and hazard profile.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[1] The primary concerns are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The mercaptan group also imparts a strong, unpleasant odor, often described as a "stench," which is a common characteristic of thiols.[2][3][4] While low-level exposure to mercaptans may cause irritation, headaches, and nausea, high concentrations can lead to more severe health effects, including respiratory distress.[5][6][7][8] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

An essential first step for any user is to locate and thoroughly review the manufacturer-provided Safety Data Sheet (SDS). The SDS contains indispensable details on handling, storage, and emergency procedures.[9][10][11]

Part 2: Step-by-Step Disposal Protocol

The following protocol is designed to ensure that 4-Mercaptopyridoxin hydrochloride waste is managed safely from the point of generation to its final disposal by a certified entity.

Experimental Protocol: Waste Collection and Segregation
  • Personal Protective Equipment (PPE): Prior to handling the chemical or its waste, don appropriate PPE. This includes, at a minimum, a lab coat, chemical safety goggles, and nitrile gloves.

  • Designate a Waste Stream: All materials contaminated with 4-Mercaptopyridoxin hydrochloride must be treated as hazardous chemical waste. This includes:

    • Unused or expired solid chemical.

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves).

    • Absorbent materials used to clean up any spills.

  • Select a Compatible Waste Container: Use a dedicated, leak-proof container made of a material compatible with the chemical waste, such as high-density polyethylene (HDPE).[12] The container must have a secure, screw-top lid to prevent leaks and the escape of vapors.[13]

  • Properly Label the Container: As soon as the first item of waste is added, the container must be labeled. According to regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), the label must clearly state:[9][13][14]

    • The words "Hazardous Waste."

    • The full chemical name: "4-Mercaptopyridoxin hydrochloride." Do not use abbreviations or chemical formulas.[14]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date on which waste was first added (the "accumulation start date").

  • Segregate Incompatible Materials: Store the 4-Mercaptopyridoxin hydrochloride waste container away from incompatible chemicals. Based on the reactivity of similar mercaptan compounds, this includes strong oxidizing agents and strong bases.[2]

  • Secure Temporary Storage: The waste container must be kept closed at all times except when adding waste.[14] It should be stored in a designated satellite accumulation area within the laboratory, which is at or near the point of generation and under the control of laboratory personnel.[13][14] This area should have secondary containment to mitigate potential spills.

Disposal Workflow Diagram

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Final Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Identify Waste: Solid Chemical, Contaminated Labware A->B C Select Compatible HDPE Waste Container B->C D Label Container: 'Hazardous Waste' Chemical Name & Hazards Accumulation Date C->D E Place Waste in Container & Secure Lid D->E F Store in Secondary Containment, Away from Incompatibles E->F G Complete Hazardous Waste Manifest F->G H Arrange Pickup with Licensed Waste Disposal Vendor G->H I Retain Disposal Records for Compliance H->I

Caption: Waste disposal workflow for 4-Mercaptopyridoxin hydrochloride.

Part 3: Quantitative Data and Compliance Summary

To ensure compliance and safety, key parameters must be strictly followed. The table below summarizes these critical data points.

ParameterSpecificationRationale & Authoritative Source
Waste Container Chemically compatible (e.g., HDPE), sealable lid.To prevent leaks and chemical reactions with the container material.[13]
Required Labeling "Hazardous Waste," full chemical name, hazards, start date.Ensures clear identification and regulatory compliance (EPA/RCRA).[12][14]
Storage Location Designated satellite accumulation area with secondary containment.To ensure control, minimize travel distance, and contain spills.[9][13]
Incompatible Storage Segregate from strong oxidizing agents and strong bases.The thiol group is susceptible to reaction, which can create hazardous conditions.[2]
Disposal Method Via a licensed hazardous waste disposal contractor.Required by law to ensure waste is transported and treated at a certified facility.[15][16]

Part 4: Trustworthiness and Self-Validation

This protocol constitutes a self-validating system by integrating documentation and professional oversight, which are pillars of the Resource Conservation and Recovery Act (RCRA) that governs hazardous waste.[13]

  • Expertise & Experience: The causality behind these steps is rooted in chemical principles. Segregating from oxidizers prevents uncontrolled exothermic reactions. Using sealed containers prevents the release of vapors that are known respiratory irritants.

  • Trustworthiness: The system of labeling, dating, and manifesting creates an unbroken chain of custody for the waste. This documentation is not just a regulatory requirement; it is a laboratory's verifiable proof of responsible handling from creation to destruction.

  • Authoritative Grounding: The final step, handing waste over to a licensed disposal vendor, provides a terminal, expert validation of the process. These vendors are audited and regulated to ensure that the final treatment and disposal of the chemical comply with all federal and state environmental laws.[15]

By adhering to this detailed protocol, research professionals can confidently manage 4-Mercaptopyridoxin hydrochloride waste, ensuring the protection of themselves, their colleagues, and the environment while upholding the highest standards of scientific integrity.

References

  • MD Searchlight. (n.d.). Mercaptan Toxicity.
  • National Center for Biotechnology Information. (2023, August 2).
  • RPS Group. (2022, September 20). Mercaptans Analysis.
  • YZ Systems. (n.d.). Mercaptan Odorant – Safety & Facts on Gas Leak Detection.
  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
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  • OSHA. (n.d.).
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
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  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET - 1-(m-Chlorophenyl)piperazine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo-.
  • Cayman Chemical. (2025, August 19). Safety Data Sheet - 4-deoxy Pyridoxine (hydrochloride).
  • PubChem. (n.d.). 5-(Hydroxymethyl)-2-methyl-4-(sulfanylmethyl)pyridin-3-ol hydrochloride.
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